Product packaging for Ethyl 2-(dimethylamino)acetate(Cat. No.:CAS No. 33229-89-9)

Ethyl 2-(dimethylamino)acetate

Número de catálogo: B1347004
Número CAS: 33229-89-9
Peso molecular: 131.17 g/mol
Clave InChI: BGCNBOFPABQGNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 2-(dimethylamino)acetate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Dimethylglycine ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1347004 Ethyl 2-(dimethylamino)acetate CAS No. 33229-89-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-9-6(8)5-7(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNBOFPABQGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067755
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33229-89-9
Record name N,N-Dimethylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33229-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N,N-dimethylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine ethyl ester, is a chemical intermediate with applications in organic synthesis. This document provides a comprehensive overview of its physical and spectral properties, intended to serve as a technical resource for laboratory and research applications. The data presented herein is a compilation from various chemical suppliers and databases.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms N,N-Dimethylglycine ethyl ester, Ethyl N,N-dimethylglycinate
CAS Number 2438-72-4
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [1]
InChI Key BGCNBOFPABQGNG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN(C)C

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that values may vary slightly between different commercial sources due to variations in purity and measurement conditions.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[2]
Boiling Point 152-154 °C[3]
Density 0.928 g/cm³[2]
Refractive Index 1.4155 - 1.4175[3]
Flash Point 47 °C[3]
Melting Point Not applicable (liquid at room temperature)
Solubility Soluble in common organic solvents.
Vapor Pressure 3.15 mmHg at 25°C

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for this compound.

TechniqueData Summary
¹H NMR Spectra available, typically recorded in CDCl₃.[4]
¹³C NMR Spectra available.[5]
FT-IR Spectra available.
Mass Spectrometry GC-MS data available.[5]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this particular lot of this compound are not publicly available, the following sections describe the general methodologies used for determining the key physical and spectral properties.

Determination of Physical Properties

The workflow for determining the primary physical properties of a liquid chemical like this compound is outlined below.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point Determination (e.g., Distillation) Sample->BoilingPoint Density Density Measurement (e.g., Pycnometer or Density Meter) Sample->Density RefractiveIndex Refractive Index Measurement (e.g., Refractometer) Sample->RefractiveIndex FlashPoint Flash Point Determination (e.g., Pensky-Martens Closed-Cup) Sample->FlashPoint DataAnalysis Data Collection and Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis FlashPoint->DataAnalysis Report Reporting of Physical Properties DataAnalysis->Report

Caption: General workflow for determining key physical properties.

  • Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

  • Density: Density is measured using a calibrated pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, usually 20°C or 25°C.

  • Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid. This is also typically done at a standard temperature, such as 20°C.

  • Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data is as follows:

G Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS Processing Spectral Processing NMR->Processing FTIR->Processing MS->Processing Interpretation Structural Elucidation & Verification Processing->Interpretation

Caption: General workflow for spectroscopic characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample is dissolved in a deuterated solvent (commonly CDCl₃) and analyzed in an NMR spectrometer. The resulting spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Similar to ¹H NMR, this technique provides information about the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the neat liquid is placed on an ATR (Attenuated Total Reflectance) crystal or between salt plates and analyzed. The resulting spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS): Typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure.

Signaling Pathways

The concept of signaling pathways is related to the interaction of biologically active molecules with cellular components to elicit a physiological response. This compound is primarily a chemical reagent and intermediate used in synthesis. There is no evidence in the scientific literature to suggest that it is directly involved in or modulates any biological signaling pathways.

Conclusion

This technical guide provides a consolidated overview of the known physical and spectral properties of this compound. The data presented, compiled from various sources, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific experimental protocols for this compound are not detailed in publicly available literature, the general methodologies provided should serve as a useful reference for its analysis and handling in a laboratory setting.

References

An In-depth Technical Guide to Ethyl 2-(dimethylamino)acetate (CAS: 33229-89-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, with the CAS number 33229-89-9, is a glycine (B1666218) analogue and a versatile reagent in organic synthesis.[1][2] As a derivative of the simplest proteinogenic amino acid, glycine, this compound incorporates a dimethylated tertiary amine and an ethyl ester functionality.[1] This unique combination of functional groups makes it a valuable building block in various chemical transformations, particularly in the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, safety information, and its applications in research and development, with a focus on its role as a synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its proper handling and application in a laboratory setting. The data presented below has been compiled from various chemical suppliers and databases.

Physicochemical Properties
PropertyValueReferences
CAS Number 33229-89-9[3]
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.17 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 150-152 °C[4]
Density 0.928 - 0.948 g/cm³[2][5]
Refractive Index ~1.413[4]
Flash Point 44 - 54 °C[2]
Solubility Soluble in many organic solvents.[2]
Safety Information

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Role in Synthesis and Drug Discovery

This compound primarily serves as a versatile intermediate in organic synthesis. Its tertiary amine can act as a nucleophile or a base, while the ester group can undergo various transformations such as hydrolysis, amidation, or reduction.

Intermediate in the Synthesis of Bioactive Molecules

While direct involvement in specific signaling pathways is not prominently documented, its role as a glycine analogue suggests potential applications in the synthesis of peptidomimetics and other molecules designed to interact with biological systems that recognize glycine or similar structures.[1][2] The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, although the direct use of this compound as a starting material in the synthesis of these specific drugs is not explicitly detailed in broad reviews.[6]

Precursor to Quaternary Ammonium (B1175870) Compounds

The tertiary amine functionality of this compound makes it an ideal precursor for the synthesis of quaternary ammonium compounds. These compounds have diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.[7][8][9] The quaternization reaction typically involves the alkylation of the tertiary amine with an alkyl halide.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are not widely published in readily accessible literature. However, based on its chemical structure, a general protocol for its use as a nucleophile in a reaction with a sulfonyl chloride to form a sulfonamide derivative can be proposed. This serves as an illustrative example of its reactivity.

General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol outlines the general steps for the reaction of this compound with an arylsulfonyl chloride.

Materials:

  • This compound

  • An arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the non-nucleophilic base in the anhydrous aprotic solvent.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of the arylsulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine completion).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous sodium bicarbonate), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfonamide derivative.

Visualizations

General Synthetic Utility

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its versatility as a chemical intermediate.

G cluster_reactions Potential Reactions cluster_products Product Classes main This compound CAS: 33229-89-9 hydrolysis Ester Hydrolysis main->hydrolysis H₂O, H⁺ or OH⁻ amidation Ester Amidation main->amidation R₂NH reduction Ester Reduction main->reduction Reducing Agent (e.g., LiAlH₄) quaternization N-Alkylation (Quaternization) main->quaternization R-X sulfonylation Reaction with Sulfonyl Chlorides main->sulfonylation RSO₂Cl, Base urea_formation Reaction with Isocyanates main->urea_formation R-N=C=O acid 2-(Dimethylamino)acetic acid hydrolysis->acid amide 2-(Dimethylamino)acetamides amidation->amide alcohol 2-(Dimethylamino)ethanol reduction->alcohol quat_salt Quaternary Ammonium Salts quaternization->quat_salt sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide urea Urea Derivatives urea_formation->urea

Caption: Synthetic utility of this compound.

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a sulfonamide derivative from this compound.

G start Start reagents Dissolve this compound and Base in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_sulfonyl_chloride Slowly Add Arylsulfonyl Chloride Solution cool->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react workup Aqueous Work-up (Quench and Separate Layers) react->workup extract Extract Aqueous Layer workup->extract wash Wash Combined Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (e.g., Chromatography) dry->purify end End purify->end

Caption: Workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a useful intermediate in the preparation of more complex molecules, including those with potential applications in drug discovery and materials science. While its direct biological activity and involvement in specific signaling pathways are not extensively documented, its role as a glycine analogue and a precursor to various functionalized molecules underscores its importance for researchers and scientists in the field of chemical and pharmaceutical development. A clear understanding of its properties and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research endeavors.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-dimethylglycine ethyl ester, is a derivative of the simplest amino acid, glycine (B1666218). Its molecular structure, featuring a tertiary amine and an ester functional group, makes it a subject of interest in various chemical and biomedical research areas. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. While it is known as a glycine analogue, specific biological signaling pathways involving this compound have not been extensively elucidated in publicly available literature.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and an ethyl ester. The core of its structure is a glycine backbone with two methyl groups attached to the nitrogen atom and an ethyl group forming the ester.

Key Identifiers
IdentifierValue
IUPAC Name This compound
Synonyms N,N-Dimethylglycine ethyl ester
CAS Number 33229-89-9[4]
Molecular Formula C6H13NO2[4]
SMILES CCOC(=O)CN(C)C[4]
InChIKey BGCNBOFPABQGNG-UHFFFAOYSA-N[4]
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 131.18 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][3]
Density 0.928 g/cm³[1]
Boiling Point 150.5 ± 0.0 °C at 760 mmHg[3]
Flash Point 44.4 ± 0.0 °C[3]
Refractive Index 1.41[5]
LogP 0.69[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 4[3]

Note: Detailed experimental data on bond lengths and angles from X-ray crystallography are not currently available in the public domain for this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of N,N-dimethylglycine or the reaction of a haloacetate with dimethylamine. A one-pot synthesis method has been described in the patent literature.

Experimental Protocol: One-Pot Synthesis from N,N-dimethylamino acetonitrile

This method utilizes N,N-dimethylamino acetonitrile, ethanol, and water in the presence of a cerium oxide catalyst.

Materials:

Procedure:

  • In a reaction vessel, combine N,N-dimethylamino acetonitrile, ethanol, and water.

  • Add cerium oxide as the catalyst.

  • Heat the mixture with stirring under a nitrogen atmosphere. The reaction progress should be monitored by gas chromatography until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to recover the cerium oxide catalyst.

  • The resulting crude product is then purified by silica gel column chromatography.

  • Elute the column with ethyl acetate to collect the purified this compound.

  • The solvent is removed from the collected fractions by evaporation under reduced pressure to yield the final product.

This protocol is adapted from patent literature and may require optimization for specific laboratory conditions.

G cluster_synthesis Synthesis cluster_purification Purification Reactants N,N-dimethylamino acetonitrile Ethanol Water Cerium Oxide (catalyst) Reaction Heating and Stirring under Nitrogen Reactants->Reaction Filtration Cool and Filter Reaction->Filtration Chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate) Filtration->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Final Product Final Product Evaporation->Final Product This compound

Figure 1: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, peer-reviewed analysis of the NMR spectra is not widely published, data is available from commercial suppliers.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the two N-methyl groups, and a singlet for the methylene (B1212753) protons adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the backbone, and the methyl carbons attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹) and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (131.18 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl or ethoxycarbonyl group.

Biological Activity and Signaling Pathways

This compound is a derivative of the amino acid glycine. Amino acid derivatives have been investigated for various biological activities, including their potential use as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.[1][2][3] However, there is currently a lack of specific studies in the scientific literature detailing the involvement of this compound in any particular biological signaling pathways. Further research is required to elucidate its specific mechanisms of action and potential therapeutic applications.

G Ethyl_2_dimethylamino_acetate This compound Glycine_Derivative Glycine Derivative Ethyl_2_dimethylamino_acetate->Glycine_Derivative Signaling_Pathways Specific Signaling Pathways Ethyl_2_dimethylamino_acetate->Signaling_Pathways Currently Undefined Amino_Acid_Derivatives Amino Acid Derivatives Glycine_Derivative->Amino_Acid_Derivatives Potential_Bioactivity Potential Biological Activities (e.g., Ergogenic Effects) Amino_Acid_Derivatives->Potential_Bioactivity

Figure 2: Logical relationship of this compound to its general classification and currently understood biological context.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has summarized the currently available information on the molecular structure, properties, synthesis, and characterization of this compound. While fundamental physicochemical and spectroscopic data are accessible, there is a notable absence of detailed crystallographic information and in-depth studies on its specific biological roles and mechanisms of action. This presents an opportunity for further research to explore the full potential of this glycine derivative in various scientific and therapeutic fields.

References

Synthesis of Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 2-(dimethylamino)acetate, a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines the core chemical reaction, a detailed experimental protocol, and relevant physicochemical and quantitative data to support research and development activities.

Overview and Core Synthesis Pathway

This compound, also known as N,N-Dimethylglycine ethyl ester, is a glycine (B1666218) derivative with applications in various synthetic processes. The most common and direct method for its preparation is the Fischer esterification of N,N-Dimethylglycine with ethanol (B145695) in the presence of an acid catalyst. This reaction is favored for its use of readily available starting materials and relatively straightforward procedure.

The overall reaction is as follows:

(CH₃)₂NCH₂COOH + CH₃CH₂OH ⇌ (CH₃)₂NCH₂COOCH₂CH₃ + H₂O

The reaction involves the protonation of the carboxyl group of N,N-Dimethylglycine by the acid catalyst, which enhances its electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of ethanol leads to the formation of a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the carbonyl group yield the final ester product, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [1][2][3]
CAS Number 33229-89-9[1][2][3][4]
Appearance Colorless to light yellow liquid[2][4]
Boiling Point 150-151 °C (lit.)[1][2]
Density 0.928 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n20/D) 1.413 (lit.)[1][2]

Experimental Protocol: Fischer Esterification

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

  • N,N-Dimethylglycine

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like silica (B1680970) gel sulfonic acid[5])

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-Dimethylglycine in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the effervescence ceases.

  • Aqueous Wash: Wash the organic layer with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the described Fischer esterification method.

ParameterValue
Typical Yield 80-95%
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.19 (q, J=7.1 Hz, 2H), 3.12 (s, 2H), 2.35 (s, 6H), 1.28 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 171.2, 60.8, 58.4, 45.5, 14.2
Mass Spectrum (EI) m/z 131 (M⁺), 102, 88, 58

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for this compound.

Synthesis_Workflow Start Starting Materials: N,N-Dimethylglycine Ethanol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Reactants Workup Workup: - Solvent Removal - Neutralization - Extraction Reaction->Workup Crude Product Purification Purification: Vacuum Distillation Workup->Purification Impure Product Product Final Product: This compound Purification->Product Purified Product

Caption: Synthesis and Purification Workflow for this compound.

References

The Analytical Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of Ethyl 2-(dimethylamino)acetate, a key intermediate in various synthetic pathways. This document outlines its physicochemical properties, a common synthetic route, potential impurities, and detailed analytical methodologies for its characterization. The information presented herein is intended to support researchers and professionals in the effective evaluation and utilization of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.18 g/mol [1][2]
CAS Number 33229-89-9[2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 150.5 ± 0.0 °C at 760 mmHgN/A
Density 0.928 g/cm³[1]
Refractive Index ~1.425N/A
Purity (Typical) ≥98.0% (GC)N/A
Purity (High Grade) 99.70% (GC/HNMR)[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 2-(dimethylamino)ethanol with a suitable acetylating agent, such as acetic anhydride.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Reactants 2-(Dimethylamino)ethanol + Acetic Anhydride Reaction Reaction (Exothermic, Cooled) Reactants->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. It is crucial to identify and quantify these to ensure the quality of the final product.

Table 2: Potential Impurities in this compound

ImpurityOrigin
2-(Dimethylamino)ethanol Unreacted starting material
Acetic Anhydride Unreacted starting material
Acetic Acid Byproduct of the synthesis
Degradation Products Hydrolysis of the ester linkage can lead to the formation of 2-(dimethylamino)ethanol and acetic acid.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the structure of this compound.

Diagram 2: Analytical Characterization Workflow

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation GC_FID Gas Chromatography (GC-FID) NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry (MS) Sample This compound Sample Sample->GC_FID Sample->NMR Sample->FTIR Sample->MS

Caption: Workflow for the analytical characterization of the compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1.1. Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a robust method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Purity is determined by the area percent method. The retention time of the main peak should be consistent with a reference standard.

3.1.2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[3][4]

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

  • Data Analysis: The chemical shifts, multiplicities, and integrations of the signals should be consistent with the expected structure of this compound.

3.1.3. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is suitable for liquid samples.[5][6]

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.[7]

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Data Analysis: The spectrum should be compared with a reference spectrum. Key characteristic peaks include the C=O stretch of the ester and C-N stretching vibrations.

Diagram 3: Logical Relationship of Analytical Data

Logical_Relationship cluster_data Analytical Data cluster_interpretation Interpretation GC_Data GC Chromatogram (Purity, Retention Time) Purity_Confirm Purity Confirmation GC_Data->Purity_Confirm NMR_Data NMR Spectra (Chemical Shifts, Couplings) Structure_Confirm Structural Confirmation NMR_Data->Structure_Confirm FTIR_Data FTIR Spectrum (Vibrational Frequencies) FTIR_Data->Structure_Confirm MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Data->Structure_Confirm Final_Assessment Final Quality Assessment Purity_Confirm->Final_Assessment Structure_Confirm->Final_Assessment

Caption: Interrelation of analytical data for final quality assessment.

References

Spectroscopic Profile of Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(dimethylamino)acetate (CAS No. 33229-89-9), a glycine (B1666218) derivative with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol . The structural and spectroscopic data are summarized in the tables below for quick reference and comparison.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Multiplicity Integration
-CH₂- (Ethyl)4.198Quartet2H
-CH₂- (Glycine)3.162Singlet2H
-N(CH₃)₂2.357Singlet6H
-CH₃ (Ethyl)1.286Triplet3H

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
C=O (Ester)170.8
-O-CH₂- (Ethyl)60.5
-CH₂- (Glycine)58.0
-N(CH₃)₂45.4
-CH₃ (Ethyl)14.2

Solvent: CDCl₃[4]

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹) Assignment Intensity
~2980C-H stretch (alkane)Strong
~1740C=O stretch (ester)Strong
~1460C-H bend (alkane)Medium
~1180C-O stretch (ester)Strong
~1030C-N stretch (amine)Medium

Sample Preparation: Neat (liquid film)[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition. The NIST WebBook reports an electron ionization mass spectrum for this compound.[6]

m/z Assignment Relative Intensity
131[M]⁺ (Molecular Ion)Present
86[M - OCH₂CH₃]⁺
58[CH₂=N(CH₃)₂]⁺Base Peak
42[C₂H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 300 MHz or higher for protons is used.

¹H NMR Acquisition:

  • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

  • A standard single-pulse experiment is performed.

  • The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

  • A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

  • Data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon.

  • A wider spectral width is used (typically 0-220 ppm).

  • A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data FID Signal NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Ion Signal MS->MS_Data NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Data->IR_Proc MS_Proc Signal Averaging, Mass Calibration MS_Data->MS_Proc NMR_Spec ¹H & ¹³C NMR Spectra NMR_Proc->NMR_Spec IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Spec Mass Spectrum MS_Proc->MS_Spec Interpretation Structural Elucidation & Functional Group Analysis NMR_Spec->Interpretation IR_Spec->Interpretation MS_Spec->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility of Ethyl 2-(dimethylamino)acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine ethyl ester, is a derivative of the amino acid glycine. Its molecular structure, featuring both a tertiary amine and an ester functional group, suggests a versatile solubility profile, making it relevant in various applications within pharmaceutical and chemical research, including as a building block in organic synthesis and potentially in drug delivery systems.

This technical guide provides an overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not widely available in published literature, this guide consolidates qualitative information and predicted solubility based on the compound's physicochemical properties and the behavior of structurally similar molecules. Furthermore, it offers a detailed experimental protocol for researchers to determine precise solubility values in their own laboratories.

Predicted and Qualitative Solubility Data

Due to the absence of comprehensive, experimentally determined quantitative solubility data in readily accessible scientific literature, the following table summarizes the predicted and qualitative solubility of this compound. These predictions are based on the principle of "like dissolves like," considering the molecule's polarity, and qualitative statements from chemical suppliers.

Solvent ClassSolventPredicted/Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1]The high polarity of DMSO can effectively solvate the polar ester and dimethylamino groups of the molecule. Chemical suppliers often suggest DMSO as a primary solvent.[1]
N,N-Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
Acetone (B3395972)Likely SolubleAs a polar aprotic solvent, acetone is expected to be a good solvent for this compound, interacting favorably with the polar functional groups.
Polar Protic Ethanol (B145695)SolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, while its ethyl group can interact with the ethyl ester portion. A similar compound, 2-(dimethylamino)ethyl dodecanoate (B1226587), is predicted to be soluble in ethanol.
MethanolSolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capability suggest good solubility. The aforementioned analogue, 2-(dimethylamino)ethyl dodecanoate, is also predicted to be soluble in methanol.
WaterSparingly Soluble to SolubleWhile the polar groups can interact with water, the overall hydrocarbon content may limit high solubility. The solubility of the structural analogue 2-(dimethylamino)ethyl dodecanoate in water is predicted to be limited.
Non-Polar TolueneLikely SolubleThe presence of the ethyl group and the overall molecular structure may allow for sufficient van der Waals interactions with non-polar solvents like toluene. A long-chain analogue is predicted to be soluble in toluene.
Hexane (B92381)Likely Sparingly SolubleAs a non-polar aliphatic solvent, hexane is expected to be a poorer solvent compared to more polar options due to the presence of the polar functional groups in this compound. However, a long-chain analogue is predicted to be soluble.
Chlorinated Dichloromethane (DCM)Likely SolubleDCM has an intermediate polarity and is a good solvent for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols, based on the widely accepted shake-flask method, are recommended.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) or sealed tubes

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC, UV-Vis spectrophotometer)

  • Syringe filters (chemically compatible with the solvent)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent to vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant using syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the saturated solution sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC, GC-MS) analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL, mol/L) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

    • Record the initial mass of the compound.

    • Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the excess solid to settle.

    • For a more complete separation, centrifuge the vial at a moderate speed until all undissolved material forms a compact pellet.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Gas Chromatography-Mass Spectrometry (GC-MS)).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Logical Relationship for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.

logical_relationship cluster_solvents Solvent Types solute This compound (Polar functional groups) polar Polar Solvents (e.g., DMSO, Ethanol) solute->polar Strong solute-solvent interactions (Dipole-dipole, H-bonding) nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) solute->nonpolar Weaker solute-solvent interactions (van der Waals) solubility Solubility Outcome polar->solubility High Solubility nonpolar->solubility Lower to Moderate Solubility

Caption: Logical relationship governing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents for professionals in research and drug development. While quantitative data is sparse, the provided qualitative and predicted information, along with a robust experimental protocol, empowers researchers to determine precise solubility parameters tailored to their specific applications. The generation of such experimental data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide on the Thermal Stability of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(dimethylamino)acetate is an ester that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. A comprehensive understanding of its thermal stability is paramount for ensuring safe handling, storage, and process optimization. This technical guide provides a detailed overview of the known thermal characteristics of this compound, drawing upon available safety data and comparative analysis with structurally similar compounds due to the absence of specific, publicly available quantitative thermal analysis data for the core compound. This guide furnishes detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to enable researchers to generate precise data. Additionally, a proposed thermal decomposition pathway is illustrated, providing a predictive framework for understanding its degradation products.

Introduction

This compound, a derivative of glycine, is characterized by the presence of a tertiary amine and an ethyl ester functional group. Its chemical structure influences its reactivity, solubility, and stability. Thermal stability is a critical parameter, as unintended decomposition can lead to the generation of hazardous volatile products, loss of material, and potential runaway reactions in large-scale production. This document consolidates available safety information and proposes a logical framework for the experimental assessment of its thermal properties.

General Thermal Stability Profile

Based on available Safety Data Sheets (SDS), this compound is considered stable under normal storage and handling conditions[1]. However, exposure to high temperatures poses a significant risk.

  • Stability: Stable under recommended storage conditions[1].

  • Conditions to Avoid: High temperatures, open flames, sparks, and sources of ignition are to be avoided[1].

  • Incompatible Materials: The compound should not be mixed with strong oxidizing agents[1][2]. For structurally similar amino esters, strong bases and reducing agents are also listed as incompatible[3].

  • Hazardous Decomposition Products: Upon heating or in the event of a fire, the compound can decompose to release irritating and toxic gases and vapors, which may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂)[2][3][4].

Quantitative Thermal Analysis Data

ParameterValueCompoundAnalytical Method
Onset Decomposition (T_onset) - Stage 1290 °CPDMAEMATGA
Peak Decomposition - Stage 1~390 °CPDMAEMATGA
Onset Decomposition (T_onset) - Stage 2400 °CPDMAEMATGA
Peak Decomposition - Stage 2~515 °CPDMAEMATGA
Activation Energy - Stage 189.8 kJ/molPDMAEMATGA (calculated)
Activation Energy - Stage 217.7 kJ/molPDMAEMATGA (calculated)
Table 1: Thermal Decomposition Data for Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). Data sourced from Stawski & Nowak (2019)[3][5][6]. This data is for a polymer and should be used only as a rough comparative reference.

Proposed Thermal Decomposition Pathway

In the absence of direct experimental evidence for this compound, a decomposition pathway can be proposed based on the principles of organic chemistry and the known behavior of similar esters and tertiary amines. The primary decomposition is likely to initiate via two main pathways upon sufficient thermal stress:

  • Intramolecular Elimination (Hofmann-like): The ester can undergo an elimination reaction, particularly if catalyzed by trace impurities, leading to the formation of N,N-dimethylethanamine and ethyl acrylate.

  • Ester Pyrolysis: Cleavage of the ester bond can occur, potentially leading to the formation of ethylene, carbon dioxide, and dimethylamine, or through other radical-mediated pathways.

Further fragmentation at higher temperatures would lead to the formation of smaller, volatile molecules, including carbon oxides and nitrogen oxides, consistent with safety data sheet warnings.

G cluster_main Thermal Stress cluster_path1 Pathway 1: Intramolecular Elimination cluster_path2 Pathway 2: Ester Pyrolysis cluster_products High-Temperature Products A This compound B N,N-Dimethylethanamine A->B Heat C Ethyl Acrylate A->C Heat D Ethylene A->D High Heat E Carbon Dioxide A->E High Heat F Dimethylamine A->F High Heat G Carbon Monoxide (CO) B->G H Carbon Dioxide (CO2) B->H I Nitrogen Oxides (NOx) B->I C->G C->H C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols

To obtain definitive thermal stability data, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability and decomposition profile of a liquid sample like this compound.

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

  • Sample Preparation:

    • Ensure the sample is pure and free of non-volatile impurities.

    • Use a standard alumina (B75360) or platinum crucible (typically 70-150 µL).

    • Under a fume hood, dispense 5-10 mg of this compound into the crucible.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 30-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Continuously record sample mass, sample temperature, and time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

    • Calculate the temperature of maximum rate of decomposition (T_peak) from the first derivative of the TGA curve (DTG).

    • Quantify the percentage mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC)

This protocol is designed to measure the heat flow associated with thermal transitions, including boiling and decomposition. For a volatile liquid, a specialized pan is required to distinguish boiling from decomposition.

  • Objective: To measure the enthalpy changes associated with thermal events and determine the onset temperature of exothermic decomposition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500 or equivalent).

  • Sample Preparation:

    • Use aluminum hermetic pans. To suppress the boiling endotherm and focus on decomposition, use a pan with a small, laser-drilled hole (e.g., 50-75 µm) to create a self-generated atmosphere.

    • In a controlled environment, dispense 2-5 µL of this compound into the pan and hermetically seal it.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 450 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate any endothermic (e.g., boiling) or exothermic (decomposition) peaks.

    • Determine the onset temperature (T_onset) and peak temperature (T_peak) for any exothermic events.

    • Calculate the enthalpy of decomposition (ΔH_d) in J/g from the integrated peak area.

G cluster_prep Sample Preparation cluster_run TGA/DSC Execution cluster_analysis Data Analysis A Dispense 5-10 mg of Liquid Sample into Crucible B Place Crucible in TGA Instrument A->B C Equilibrate at Start Temperature B->C D Ramp Temperature at Controlled Rate (e.g., 10 °C/min) C->D F Record Mass Loss (TGA) or Heat Flow (DSC) D->F E Purge with Inert Gas (N2) E->D G Plot Data vs. Temperature F->G H Determine T_onset, T_peak, and ΔH G->H

Caption: General experimental workflow for TGA and DSC analysis.

Accelerating Rate Calorimetry (ARC)

This protocol assesses the time-temperature-pressure relationship for an exothermic reaction under adiabatic conditions, which is critical for process safety evaluation.

  • Objective: To determine the onset of self-accelerating decomposition and characterize the associated temperature and pressure rise rates.

  • Instrumentation: An Accelerating Rate Calorimeter (e.g., Thermal Hazard Technology esARC).

  • Sample Preparation:

    • Use a suitable high-pressure sample vessel (e.g., Hastelloy-C or titanium bomb).

    • Weigh the empty bomb, then add a known quantity of this compound (typically 1-5 g). The sample mass should be chosen to ensure the vessel does not become hydraulically overfilled at the highest test temperature.

    • Seal the bomb according to the manufacturer's instructions, ensuring a leak-proof connection to the pressure transducer.

  • Experimental Parameters:

    • Mode: Heat-Wait-Seek.

    • Start Temperature: 50 °C (or a temperature well below the expected onset).

    • End Temperature: 400 °C.

    • Heat Step: 5 °C.

    • Wait Time: 15 minutes.

    • Seek Sensitivity (Exotherm Threshold): 0.02 °C/min.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the self-accelerating reaction.

    • Calculate the Time to Maximum Rate (TMR_ad) and the final pressure at the end of the experiment.

    • Plot the log of the self-heat rate versus the reciprocal of the absolute temperature to obtain kinetic parameters.

Conclusion

While specific, validated thermal decomposition data for this compound is lacking in published literature, a conservative approach based on its chemical structure and available safety data is warranted. The compound is stable under normal conditions but is expected to decompose at elevated temperatures, producing hazardous byproducts. The provided experimental protocols for TGA, DSC, and ARC offer a robust framework for researchers and drug development professionals to quantitatively assess its thermal stability, ensuring safer process development and handling. The execution of these analyses is strongly recommended to fill the current data gap and establish precise safety parameters.

References

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, a versatile tertiary amine and ester, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a nucleophilic dimethylamino group and an electrophilic ester moiety allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key data for this compound are summarized below.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 33229-89-9
Appearance Colorless to light yellow liquid
Boiling Point 150.5 ± 0.0 °C at 760 mmHg[1]
Density 0.928 g/cm³[1]
Refractive Index 1.425[1]
Spectral Data Key Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 4.19 (q, 2H, OCH₂CH₃), 3.22 (s, 2H, NCH₂CO), 2.34 (s, 6H, N(CH₃)₂), 1.27 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 170.8 (C=O), 60.5 (OCH₂), 58.2 (NCH₂), 45.6 (N(CH₃)₂), 14.2 (CH₃)
Infrared (IR) ν (cm⁻¹): ~1740 (C=O, ester stretch)
Mass Spectrometry (MS) m/z: 131 (M⁺), 88, 58

Core Chemical Reactions

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

This is a classical and widely used method for synthesizing β-amino esters. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where dimethylamine (B145610) acts as the nucleophile, displacing the chloride from ethyl chloroacetate (B1199739).

Experimental Protocol:

A general procedure involves the slow addition of ethyl chloroacetate to a solution of dimethylamine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

  • Reagents: Dimethylamine, Ethyl Chloroacetate, a non-nucleophilic base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Procedure: To a stirred solution of dimethylamine and potassium carbonate in acetonitrile, ethyl chloroacetate is added dropwise at room temperature. The reaction is typically stirred overnight.

  • Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product, which can be further purified by distillation.

  • Quantitative Data: Yields for this type of reaction are generally good, often exceeding 80%, depending on the specific conditions and scale.[2]

SN2_Synthesis cluster_reactants Reactants cluster_products Products Dimethylamine Dimethylamine (Nucleophile) Product This compound Dimethylamine->Product Sɴ2 Attack EthylChloroacetate Ethyl Chloroacetate (Electrophile) EthylChloroacetate->Product Salt Chloride Salt EthylChloroacetate->Salt Leaving Group

Sɴ2 Synthesis of this compound.

An alternative synthesis involves the esterification of 2-(dimethylamino)ethanol with an activated carboxylic acid derivative, such as acetic anhydride (B1165640).

Experimental Protocol:

  • Reagents: 2-(dimethylamino)ethanol, Acetic Anhydride, Chloroform (B151607), 20% Sodium Hydroxide (B78521) solution.

  • Procedure: With gentle cooling, 168.5 g of acetic anhydride is added dropwise to 133.6 g of 2-(dimethylamino)ethanol over 20 minutes. The temperature of the reaction mixture will rise. The mixture is then maintained at 100°C for 30 minutes and subsequently cooled.

  • Work-up: 750 ml of chloroform is added, and the acetic acid byproduct is neutralized with 380 ml of 20% sodium hydroxide solution at 30-35°C with cooling. The organic phase is separated and washed with a small amount of water. The chloroform is removed by distillation, and the residue is distilled under reduced pressure to afford the final product.

  • Quantitative Data: This method has a reported yield of 77.7% with a boiling point of 114°C at 225 torr.[3]

Esterification_Synthesis cluster_reactants Reactants cluster_products Products DMAE 2-(Dimethylamino)ethanol Product This compound DMAE->Product Nucleophilic Acyl Substitution AceticAnhydride Acetic Anhydride AceticAnhydride->Product AceticAcid Acetic Acid AceticAnhydride->AceticAcid Byproduct

Esterification Synthesis of this compound.
Hydrolysis

The ester functionality in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(dimethylamino)ethanol and the corresponding carboxylate salt. The rate of hydrolysis can be influenced by pH and temperature.[4][5]

Experimental Protocol (Acid-Catalyzed):

  • Reagents: this compound, Hydrochloric Acid (e.g., 0.5 N).

  • Procedure: this compound is dissolved in an aqueous solution of hydrochloric acid. The mixture is heated under reflux and the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried, and the solvent is evaporated to yield 2-(dimethylamino)ethanol.

  • Quantitative Data: The reaction typically proceeds to completion, with yields being highly dependent on the efficiency of the extraction and purification process.

Amidation

The ester can be converted to an amide through reaction with a primary or secondary amine. This reaction is often slower than the hydrolysis of the ester and may require elevated temperatures or the use of a catalyst.

Experimental Protocol:

  • Reagents: this compound, a primary or secondary amine (e.g., aniline), and a suitable solvent (e.g., toluene). In some cases, a catalyst such as sodium methoxide (B1231860) or a Lewis acid may be employed to facilitate the reaction.

  • Procedure: A mixture of this compound and the amine in toluene (B28343) is heated under reflux. The ethanol (B145695) byproduct can be removed by azeotropic distillation to drive the reaction to completion.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Quantitative Data: Yields can vary widely depending on the reactivity of the amine and the reaction conditions.

Reduction

The ester group of this compound can be reduced to a primary alcohol, yielding 2-(dimethylamino)ethanol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Experimental Protocol:

  • Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Procedure: A solution of this compound in anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, typically at 0°C. The reaction is highly exothermic and should be performed with caution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous drying agent. The solvent is then removed to yield 2-(dimethylamino)ethanol.

  • Quantitative Data: This reduction is generally a high-yielding reaction.

Key_Reactions cluster_synthesis Synthesis cluster_reactions Reactions Dimethylamine + Ethyl Chloroacetate Dimethylamine + Ethyl Chloroacetate This compound This compound Dimethylamine + Ethyl Chloroacetate->this compound N-alkylation 2-(Dimethylamino)ethanol + Acetate 2-(Dimethylamino)ethanol + Acetate This compound->2-(Dimethylamino)ethanol + Acetate Hydrolysis (H⁺ or OH⁻) N-substituted-2-(dimethylamino)acetamide N-substituted-2-(dimethylamino)acetamide This compound->N-substituted-2-(dimethylamino)acetamide Amidation (RNH₂) 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol This compound->2-(Dimethylamino)ethanol Reduction (LiAlH₄) 2-(Dimethylamino)ethanol + Acetic Anhydride 2-(Dimethylamino)ethanol + Acetic Anhydride 2-(Dimethylamino)ethanol + Acetic Anhydride->this compound Esterification Anticholinergic_Pathway cluster_receptor Muscarinic Receptor Signaling ACh Acetylcholine (B1216132) (ACh) (Agonist) M_Receptor Muscarinic Receptor (GPCR) ACh->M_Receptor Binds and Activates Cyclopentolate Cyclopentolate (Antagonist) Cyclopentolate->M_Receptor Binds and Blocks G_Protein G-protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP₃, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Initiates

References

Commercial Suppliers of Research-Grade Ethyl 2-(dimethylamino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering research-grade Ethyl 2-(dimethylamino)acetate (CAS No. 33229-89-9). This document is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound by presenting key data in a structured format, alongside illustrative experimental workflows and conceptual signaling pathways.

Introduction to this compound

This compound is a glycine (B1666218) analogue that serves as a versatile building block in organic synthesis.[1] Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in medicinal chemistry and drug discovery. It is typically available as a colorless to light yellow liquid.[2]

Commercial Suppliers and Specifications

The following table summarizes the specifications of research-grade this compound available from various commercial suppliers. This data has been compiled from publicly available information on the suppliers' websites. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierPurityAppearanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Notes
MedChemExpress ≥98.0% (typically 99.70% by GC)Colorless to light yellow liquid33229-89-9C6H13NO2131.18Provides HNMR and GC data on their website.[2]
InvivoChem ≥98%Colorless to light yellow liquid33229-89-9C6H13NO2131.18
Alfa Chemistry 96%Colourless to slightly yellow-green liquid33229-89-9C6H13NO2131.175[3]
Matrix Fine Chemicals Not specifiedNot specified33229-89-9C6H13NO2131.175[4]
Merck (Leyan) 98%Liquid33229-89-9C6H13NO2Not specified[5]
BIOZOL Not specifiedNot specified33229-89-9C6H13NO2Not specifiedDistributed from MedChemExpress.[6]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound in biological assays are not widely published, its primary application lies in its use as a chemical intermediate. Below is a representative experimental workflow for the synthesis of a hypothetical bioactive amide derivative using this compound as a starting material.

General Workflow for Amide Synthesis

Experimental Workflow: Amide Synthesis reagent This compound hydrolysis Step 1: Hydrolysis (e.g., LiOH, THF/H2O) reagent->hydrolysis acid 2-(dimethylamino)acetic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., Amine, HATU, DIPEA, DMF) acid->coupling product Target Amide Derivative coupling->product

Caption: General workflow for the synthesis of an amide derivative.

Detailed Methodology

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide (B78521) (LiOH) (e.g., 1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(dimethylamino)acetic acid.

Step 2: Amide Coupling

  • Dissolution: Dissolve the resulting 2-(dimethylamino)acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the mixture at room temperature for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the reaction mixture using an appropriate method, such as column chromatography on silica (B1680970) gel, to isolate the target amide derivative.

Signaling Pathways: A Conceptual Framework

There is currently no direct scientific literature implicating this compound in specific signaling pathways. However, as a glycine analogue, it is conceivable that its derivatives could interact with biological systems in a number of ways. The following diagram presents a hypothetical signaling pathway where a derivative of this compound could potentially act as a ligand for a receptor, initiating a downstream signaling cascade.

This is a hypothetical pathway for illustrative purposes only.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane receptor Receptor Protein binding Ligand-Receptor Binding receptor->binding ligand Bioactive Derivative of This compound ligand->binding effector Effector Protein Activation binding->effector second_messenger Second Messenger Production effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: A hypothetical signaling cascade initiated by a bioactive derivative.

Conclusion

This compound is a readily available research chemical from several reputable suppliers, with purities generally suitable for synthetic applications. While detailed biological activity and specific experimental protocols for this compound are not extensively documented, its utility as a synthetic intermediate is clear. The provided conceptual workflows and pathways aim to equip researchers with a foundational understanding for incorporating this molecule into their research and development endeavors. It is imperative for researchers to consult lot-specific documentation and perform appropriate analytical characterization before use.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2-(dimethylamino)acetate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management and use of this compound.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical in well-ventilated areas and away from sources of ignition.

PropertyValueReference
CAS Number 1421-89-2[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Appearance Colorless liquid
Boiling Point 152 °C
Flash Point 54 °C
Density 0.933 g/cm³

Toxicological Data

Toxicity Data for Structurally Similar Compounds:

CompoundTest TypeSpeciesRoute of AdministrationValueReference
2-(Dimethylamino)ethyl acrylateLD50RatOral455 mg/kg
2-(Dimethylamino)ethyl acrylateLD50RatDermal419 mg/kg[2]
2-(Dimethylamino)ethyl acrylateLC50 (4 h)RatInhalation66 mg/m³
bis[2-(dimethylamino)ethyl]etherLD50RatOral1045 - 1198 mg/kg[3]
bis[2-(dimethylamino)ethyl]etherLD50 (4 h occlusive)RabbitPercutaneous348 mg/kg (male), 535 mg/kg (female)[3]
bis[2-(dimethylamino)ethyl]etherLC50 (6 h)RatInhalation166 ppm[3]

Based on GHS classifications from available safety data sheets, this compound is considered to cause skin irritation and serious eye irritation.[1]

Hazard Identification and Handling Precautions

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground/bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use only non-sparking tools.

  • P243: Take precautionary measures against static discharge.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols

Skin Irritation Assessment (based on OECD Guideline 404 & 439)

The potential for this compound to cause skin irritation can be assessed using in vitro and in vivo methods. A tiered approach is recommended, starting with in vitro tests.

  • In Vitro Method (OECD TG 439): This test utilizes a reconstructed human epidermis (RhE) model. The test chemical is applied topically to the tissue. Cell viability is then measured, typically by the enzymatic conversion of MTT to formazan. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

  • In Vivo Method (OECD TG 404): Should in vivo testing be necessary, the substance is applied to the shaved skin of a rabbit. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation Assessment (based on OECD Guideline 405)

Similar to skin irritation, a weight-of-evidence and tiered testing strategy is advised to minimize animal testing.

  • In Vitro/Ex Vivo Methods: Various in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Isolated Chicken Eye (ICE) test, can be used to predict eye irritation potential.

  • In Vivo Method (OECD TG 405): If required, the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

Flash Point Determination

The flash point of a volatile liquid like this compound can be determined using either an open-cup or a closed-cup method.

  • Open-Cup Method: The sample is heated in a cup that is open to the atmosphere. An ignition source is passed over the surface of the liquid at intervals. The flash point is the lowest temperature at which the vapors ignite.

  • Closed-Cup Method: The sample is heated in a sealed cup. An ignition source is introduced into the cup at regular temperature intervals. This method generally yields lower flash points as the vapors are contained.

Emergency Procedures

A clear and logical workflow is essential in the event of an emergency involving this compound.

EmergencyResponse cluster_Spill Chemical Spill cluster_Fire Fire cluster_Exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all ignition sources Ventilate->Ignition Absorb Absorb with inert material (e.g., sand, earth) Ignition->Absorb Collect Collect into a sealed container Absorb->Collect Dispose Dispose of as hazardous waste Collect->Dispose Fire Fire Involving the Chemical Extinguish Use dry chemical, CO2, or alcohol-resistant foam Fire->Extinguish Cool Use water spray to cool fire-exposed containers Fire->Cool SCBA Wear self-contained breathing apparatus Fire->SCBA Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air Inhalation->FreshAir RemoveClothing Remove contaminated clothing SkinContact->RemoveClothing RinseEyes Rinse eyes cautiously with water for several minutes EyeContact->RinseEyes DoNotInduceVomiting Do NOT induce vomiting Ingestion->DoNotInduceVomiting MedicalAttention Seek immediate medical attention FreshAir->MedicalAttention RinseSkin Rinse skin with plenty of water RemoveClothing->RinseSkin RinseSkin->MedicalAttention RinseEyes->MedicalAttention DoNotInduceVomiting->MedicalAttention

Caption: Emergency response workflow for this compound incidents.

Workflow for Chemical Safety Assessment

A structured workflow should be followed to ensure a thorough safety assessment before the extensive use of a chemical like this compound in a research or development setting.

SafetyAssessmentWorkflow cluster_Initial Phase 1: Initial Assessment cluster_Final Phase 4: Hazard Characterization & Risk Assessment LitReview Literature Review: - Existing toxicity data - Physical/chemical properties - Data on structural analogs SAR Structure-Activity Relationship (SAR) Analysis LitReview->SAR SkinIrritation Skin Irritation/Corrosion Testing (e.g., OECD TG 439 - RhE model) SAR->SkinIrritation AcuteToxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) (e.g., OECD TG 401, 402, 403) SAR->AcuteToxicity EyeIrritation Eye Irritation/Damage Testing (e.g., BCOP, ICE) Genotoxicity Genotoxicity Screening (e.g., Ames test) Genotoxicity->AcuteToxicity SkinEyeInVivo In Vivo Skin/Eye Irritation (e.g., OECD TG 404, 405) HazardChar Hazard Characterization: - GHS Classification - Identification of target organs AcuteToxicity->HazardChar SkinEyeInVivo->HazardChar ExposureAss Exposure Assessment HazardChar->ExposureAss RiskChar Risk Characterization ExposureAss->RiskChar SafeHandling Development of Safe Handling Procedures RiskChar->SafeHandling

Caption: A tiered workflow for the safety assessment of a chemical substance.

Conclusion

This compound is a flammable liquid that poses a risk of skin and eye irritation. While specific comprehensive toxicological data for this compound is limited, information from structurally related chemicals suggests that it should be handled with care. Adherence to the handling precautions, use of appropriate personal protective equipment, and implementation of emergency procedures outlined in this guide are essential for its safe use in a laboratory or industrial setting. A thorough, tiered safety assessment is recommended before its application in any new process or product.

References

Methodological & Application

Application Notes: Ethyl 2-(dimethylamino)acetate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-dimethylglycine ethyl ester, is a derivative of the amino acid glycine. While it is associated with peptide synthesis, extensive review of scientific literature and chemical supplier databases indicates its primary application is in solution-phase peptide synthesis . There is currently a lack of documented evidence for its use as a standard reagent or additive in solid-phase peptide synthesis (SPPS) .

These application notes serve to clarify the role of this compound in peptide synthesis and to provide relevant information for researchers working in the field of SPPS who may be exploring novel reagents.

Application in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, this compound can be utilized as a building block. The tertiary amine of the N,N-dimethylglycine moiety can influence the solubility and conformational properties of the resulting peptide. Its ester functional group allows for subsequent deprotection and coupling reactions to extend the peptide chain.

Status in Solid-Phase Peptide Synthesis (SPPS)

  • Potential for Side Reactions: The tertiary amine could potentially interfere with standard SPPS chemistries, such as by acting as a base and causing premature deprotection or other side reactions.

  • Lack of Clear Advantage: Established and well-characterized reagents and building blocks for SPPS likely offer more predictable and efficient outcomes.

  • Volatility and Handling: The properties of this liquid reagent might be less amenable to the automated and repetitive washing and reaction cycles of SPPS compared to solid amino acid derivatives.

Alternative Strategies and Conceptually Related Reagents in SPPS

While this compound itself is not a standard SPPS reagent, researchers interested in its structural motifs or potential applications may consider the following established strategies in SPPS:

N-Methylated Amino Acids

The incorporation of N-methylated amino acids, which share the N,N-disubstituted feature with this compound, is a common strategy to introduce conformational constraints and improve the pharmacokinetic properties of peptides.

Capping of Unreacted Chains

In SPPS, capping is a crucial step to terminate unreacted peptide chains and prevent the formation of deletion sequences. While this compound is not a standard capping agent, the process of capping is fundamental to achieving high-purity synthetic peptides.

Standard Capping Protocol:

A common method for capping unreacted N-terminal amines after a coupling step involves acetylation.

ReagentConcentration/RatioPurpose
Acetic Anhydride (B1165640)5-20% in DMF or DCMAcetylating agent
Pyridine or DIEA1-2 equivalentsBase to facilitate the reaction
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)-Solvent

Experimental Workflow for a Standard Capping Step in Fmoc-SPPS:

capping_workflow start Completion of Amino Acid Coupling wash1 Wash Resin (e.g., 3x DMF) start->wash1 prepare_cap Prepare Capping Solution (e.g., Acetic Anhydride/DIEA in DMF) capping Add Capping Solution to Resin and Mix (e.g., 15-30 min) prepare_cap->capping Freshly Prepared wash2 Wash Resin (e.g., 3x DMF, 3x DCM) capping->wash2 next_step Proceed to Fmoc Deprotection of the Newly Coupled Amino Acid wash2->next_step

Caption: Workflow for a typical capping step in Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a reagent with a recognized, albeit not extensively documented, role in solution-phase peptide synthesis. For researchers engaged in solid-phase peptide synthesis, there is no current evidence to support its use as a standard building block, coupling additive, or capping agent. Scientists interested in modifying peptide backbones with N,N-disubstituted moieties are encouraged to explore the well-established literature on the synthesis and incorporation of N-methylated amino acids. Similarly, for the crucial step of terminating deletion sequences, standard capping protocols using reagents such as acetic anhydride are recommended for reliable and efficient results.

Unveiling the Role of Amine Derivatives in Peptide Synthesis: A Closer Look at Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the use of Ethyl 2-(dimethylamino)acetate as a coupling reagent for peptide synthesis reveals a case of mistaken identity. Current scientific literature and chemical supplier data do not support its function as a direct coupling agent. Instead, this compound is classified as a derivative of the amino acid glycine (B1666218). [1][2][3] This application note serves to clarify the role of this compound and to provide detailed information on a similarly named, yet functionally distinct and highly relevant, reagent in peptide synthesis: Ethyl 2-cyano-2-(hydroxyimino)acetate , commonly known as Oxyma .

For researchers, scientists, and professionals in drug development, understanding the precise function of each reagent is paramount for the successful synthesis of peptides. This document will therefore pivot to deliver a comprehensive overview of Oxyma, a widely used and efficient coupling additive, to fulfill the core requirements of providing actionable data and protocols.

This compound: A Glycine Analogue

As established, this compound is a glycine analogue.[2] Its primary classification within chemical databases is as an amino acid derivative.[1][3] While amino acid derivatives are fundamental building blocks in peptide synthesis, this particular compound is not documented as a reagent that facilitates the formation of peptide bonds (a coupling reagent).

Application Notes & Protocols for Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

Oxyma has emerged as a superior and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in carbodiimide-mediated peptide coupling reactions.[4] Its application significantly enhances coupling efficiency, minimizes racemization, and is particularly effective in the synthesis of complex and sterically hindered peptides.[4] A key advantage of Oxyma is its significantly lower explosion risk compared to HOBt and HOAt, making it a safer choice for the laboratory.[4]

Chemical Properties and Mechanism of Action

Oxyma is the oxime of ethyl cyanoacetate (B8463686) with a pKa of 4.60, rendering it sufficiently acidic to act as a neutralizing reagent.[4] In the presence of a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC), Oxyma facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid of the incoming amino acid. This intermediate then reacts with the N-terminal amine of the growing peptide chain to form the peptide bond. The primary role of Oxyma is to prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea and to suppress the formation of oxazolone, a key pathway for racemization.[4] The resulting Oxyma-activated ester is more stable and less prone to racemization than the O-acylisourea intermediate itself.[4]

Quantitative Performance Data

The following tables summarize the performance of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in solid-phase peptide synthesis (SPPS).

ParameterValueReference
pKa4.60[4]
Equivalents (Amino Acid)3-5[4]
Equivalents (Oxyma)3-5[4]
Equivalents (DIC)3-5[4]
Pre-activation Time1-5 minutes[4]
Coupling Time1-2 hours[4]
Reagent CombinationKey AdvantagesReference
DIC/OxymaHigh coupling efficiency, suppression of racemization, safer alternative to HOBt/HOAt, effective for complex peptides.[4]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol outlines a standard coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide using DIC and Oxyma as the activating agents.

Materials:

  • Fmoc-protected amino acid

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Washing solvents (DMF, DCM, Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.[4]

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.[4]

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and DMF (2-3 times) to remove residual piperidine.[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.[4]

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.[4]

    • Allow the mixture to pre-activate for 1-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.[4]

    • Agitate the reaction vessel for 1-2 hours at room temperature. The exact time may vary depending on the specific amino acids being coupled.[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.[4]

  • Monitoring the Coupling Reaction (Optional):

    • Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical mechanism of Oxyma in peptide synthesis.

experimental_workflow ResinSwelling 1. Resin Swelling (DMF, >=30 min) FmocDeprotection 2. Fmoc Deprotection (20% Piperidine/DMF) ResinSwelling->FmocDeprotection Washing1 3. Washing (DMF, DCM) FmocDeprotection->Washing1 Activation 4. Amino Acid Activation (Fmoc-AA, Oxyma, DIC in DMF) Washing1->Activation Coupling 5. Coupling (1-2 hours) Activation->Coupling Washing2 6. Washing (DMF, DCM) Coupling->Washing2 Monitoring 7. Monitoring (Optional) (Ninhydrin Test) Washing2->Monitoring NextCycle Repeat for next amino acid Monitoring->NextCycle

Caption: Experimental Workflow for SPPS using DIC/Oxyma.

mechanism_of_action cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-Amino Acid (R-COOH) Oacylisourea O-acylisourea (intermediate) FmocAA->Oacylisourea + DIC DIC DIC Oxyma Oxyma ActiveEster Oxyma Active Ester PeptideBond Peptide Bond Formation ActiveEster->PeptideBond + H2N-Peptide Oacylisourea->ActiveEster + Oxyma Nacylurea N-acylurea (unreactive) Oacylisourea->Nacylurea Rearrangement (suppressed by Oxyma) PeptideResin Peptide on Resin (H2N-Peptide)

References

Protocol for using Ethyl 2-(dimethylamino)acetate in amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While a variety of methods exist, the use of carbodiimide (B86325) coupling agents remains one of the most prevalent and versatile approaches. This document provides detailed protocols and data for the synthesis of amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Note on Ethyl 2-(dimethylamino)acetate: Initial searches for protocols involving this compound as a primary coupling agent or catalyst for amide bond formation did not yield established, publicly available methods. This compound is typically classified as a derivative of the amino acid glycine. The protocols detailed below utilize well-established and widely validated reagents for amide synthesis.

The EDC/HOBt and EDC/Oxyma systems are highly effective for the coupling of carboxylic acids and amines to form amides. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. Additives like HOBt and Oxyma react with the O-acylisourea intermediate to form an active ester, which is more stable and less susceptible to racemization.[1] These active esters then readily react with the amine to form the desired amide bond with high efficiency and minimal side product formation.[2] Oxyma is often favored as a safer alternative to HOBt, as HOBt can have explosive properties.[3]

Quantitative Data Summary

The following tables summarize the yields of various amide bond formation reactions using EDC and a catalytic amount of HOBt with different substituted anilines and carboxylic acids.

Table 1: Amide Synthesis with 4-amino-N-(4-methoxybenzyl)benzamide and Various Carboxylic Acids [2]

EntryCarboxylic AcidReaction Time (h)Yield (%)
12,5-dimethylthiazole-4-carboxylic acid1880
22-(6-methoxynaphthalene-2-yl)propionic acid (Naproxen)1857
34-isobutylphenylpropanoic acid (Ibuprofen)1875

Table 2: Amide Synthesis with 2,5-dimethylthiazole-4-carboxylic acid and Various Anilines [2]

EntryAniline DerivativeReaction Time (h)Yield (%)
14-amino-N-(4-methoxybenzyl)benzamide1880
24-fluoroaniline2470
34-methoxyaniline1885

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC and Catalytic HOBt[2]

This protocol describes a general method for the coupling of a carboxylic acid and an amine using EDC as the coupling agent and a catalytic amount of HOBt as an additive.

Materials:

  • Carboxylic acid (1.2 equivalents)

  • Amine (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.0 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (1.0 equivalent)

  • Acetonitrile (CH3CN) as solvent

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the amine (1.0 equiv) in acetonitrile, add the carboxylic acid (1.2 equiv).

  • To this mixture, add EDC-HCl (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Stir the resulting mixture at 23 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 18-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis using Oxyma and DIC in Solution-Phase[3]

This protocol outlines a procedure for amide bond formation using Oxyma as the additive and N,N'-diisopropylcarbodiimide (DIC) as the coupling agent.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 equivalent)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.0 equivalent)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Ethyl Acetate

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottomed flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.0 equiv) to the solution.

  • After a short pre-activation period (typically 1-5 minutes), add the amine (1.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product as necessary by column chromatography or recrystallization.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for EDC/HOBt mediated amide bond formation.

Amide_Bond_Formation CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + Amine (direct reaction) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Amine->Urea Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid and Amine in Solvent Start->Dissolve AddReagents Add Coupling Reagents (e.g., EDC, HOBt, Base) Dissolve->AddReagents Reaction Stir at appropriate temperature AddReagents->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup (Wash with acid, base, brine) Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Column Chromatography / Recrystallization) Concentrate->Purify End Final Amide Product Purify->End

References

Application Notes and Protocols: Ethyl 2-(dimethylamino)acetate and its Congener in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tertiary amine bases in organic reactions, with a specific focus on the utility of N,N-dimethylglycine, the carboxylic acid precursor to ethyl 2-(dimethylamino)acetate, in the Ullmann coupling reaction. While the direct application of this compound as a primary tertiary amine base in other common organic reactions such as Knoevenagel condensation, Michael addition, or the Henry reaction is not extensively documented in the reviewed literature, the following sections detail a well-established protocol for a closely related and synthetically valuable transformation.

I. N,N-Dimethylglycine-Promoted Ullmann Coupling of Phenols and Aryl Halides

The Ullmann condensation is a cornerstone of C-O bond formation, enabling the synthesis of diaryl ethers, which are prevalent motifs in pharmaceuticals and natural products. Traditional Ullmann conditions often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. The use of N,N-dimethylglycine as a ligand in a copper-catalyzed system allows for a significantly milder and more efficient transformation.[1][2][3][4]

Reaction Principle

N,N-dimethylglycine acts as a bidentate ligand, coordinating to the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. This ligand-accelerated catalysis allows the reaction to proceed at lower temperatures and with greater efficiency for a broader range of substrates, including both electron-rich and electron-deficient aryl halides.[1][4]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the N,N-dimethylglycine-promoted Ullmann coupling of various aryl iodides and bromides with phenols, as reported by Ma and Cai.

Table 1: Coupling of Aryl Iodides with Phenols [4]

EntryAryl IodidePhenol (B47542)Yield (%)
14-IodoanisolePhenol85
2IodobenzenePhenol82
34-Iodoanisole4-Methoxyphenol92
44-Iodoanisole4-Chlorophenol88
54-IodonitrobenzenePhenol95
64-IodobenzonitrilePhenol96
71-IodonaphthalenePhenol89

Reaction Conditions: CuI (10 mol %), N,N-dimethylglycine·HCl (20 mol %), Cs₂CO₃ (2 equiv), Aryl Iodide (1.0 mmol), Phenol (1.2 mmol), Dioxane (2 mL), 90 °C, 24 h.

Table 2: Coupling of Aryl Bromides with Phenols [4]

EntryAryl BromidePhenolYield (%)
14-BromoanisolePhenol78
2BromobenzenePhenol75
34-Bromoanisole4-Methoxyphenol85
44-Bromoanisole4-Chlorophenol75
54-BromonitrobenzenePhenol92
64-BromobenzonitrilePhenol94
71-BromonaphthalenePhenol82

Reaction Conditions: CuI (10 mol %), N,N-dimethylglycine·HCl (30 mol %), Cs₂CO₃ (2 equiv), Aryl Bromide (1.0 mmol), Phenol (1.5 mmol), Dioxane (2 mL), 100 °C, 48 h.

Detailed Experimental Protocol

Materials:

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • Aryl halide (iodide or bromide)

  • Phenol

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (0.2 mmol, 20 mol% for aryl iodides; 0.3 mmol, 30 mol% for aryl bromides), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the phenol (1.2 mmol, 1.2 equiv for aryl iodides; 1.5 mmol, 1.5 equiv for aryl bromides).

  • Add anhydrous dioxane (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for aryl iodides or 100 °C for aryl bromides.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Logical Workflow Diagram

Ullmann_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: CuI, N,N-dimethylglycine·HCl, Cs₂CO₃ B Add Reactants: Aryl Halide, Phenol A->B C Add Solvent: Anhydrous Dioxane B->C D Heat and Stir (90-100 °C) C->D E Cool and Dilute D->E F Filter E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I J Diaryl Ether Product I->J

Caption: Experimental workflow for the N,N-dimethylglycine-promoted Ullmann coupling.

II. Application of this compound in Other Organic Reactions

Extensive searches of the scientific literature did not yield specific, detailed protocols for the use of this compound as a primary tertiary amine base in the following reactions:

  • Knoevenagel Condensation: While amino acids such as glycine (B1666218) have been reported as catalysts, no specific examples utilizing this compound as the base were found.[5] The Knoevenagel condensation is typically catalyzed by weak bases to facilitate the deprotonation of an active methylene (B1212753) compound.

  • Michael Addition: The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While various organic and inorganic bases are employed, specific protocols detailing the use of this compound were not identified.

  • Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound. A variety of bases are known to promote this reaction, but no literature detailing the use of this compound was found.

Based on the available literature, the primary documented role of the N,N-dimethylglycine scaffold in the context of this inquiry is as a ligand in copper-catalyzed cross-coupling reactions. The lone pair of electrons on the tertiary amine and the potential for chelation with the carboxylate group (in N,N-dimethylglycine) are key to its efficacy in this role. While this compound possesses a tertiary amine and could theoretically function as a Brønsted base in other reactions, its specific application and advantages over more common tertiary amine bases (e.g., triethylamine, diisopropylethylamine) in reactions like the Knoevenagel, Michael, or Henry reactions are not well-established in the reviewed scientific literature. Further research would be required to determine its efficacy and potential benefits in these transformations.

General Signaling Pathway for Base Catalysis

The following diagram illustrates the general role of a tertiary amine base in activating a substrate for nucleophilic attack, a fundamental principle in reactions like the Knoevenagel condensation and Michael addition.

Base_Catalysis_Pathway Base Tertiary Amine Base (e.g., R₃N) Substrate Active Methylene Compound (Z-CH₂-Z') Base->Substrate Deprotonation ProtonatedBase Protonated Base (R₃NH⁺) Substrate->ProtonatedBase Enolate Enolate Intermediate (Z-CH⁻-Z') Substrate->Enolate Electrophile Electrophile (e.g., R-CHO) Enolate->Electrophile Nucleophilic Attack Product Adduct Electrophile->Product

References

Application of Ethyl 2-(dimethylamino)acetate in protecting group chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Ethyl 2-(dimethylamino)acetate in Protecting Group Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, also known as N,N-dimethylglycine ethyl ester, is a derivative of the amino acid glycine. While the strategic use of protecting groups is a cornerstone of modern organic synthesis, extensive research indicates that This compound is not conventionally employed as a protecting group for functional groups such as amines, alcohols, or carboxylic acids. Instead, its primary applications are in the realm of peptide synthesis and as a specialized chemical reagent. This document outlines the role of this compound in these contexts and provides relevant protocols and data.

I. Assessment as a Protecting Group

A protecting group must be easily introduced, stable under a variety of reaction conditions, and selectively removed under mild conditions. This compound does not fit this profile for the following reasons:

  • Lack of a Removable Moiety for Amine Protection: If used to acylate an amine, it would form a stable amide bond that is not readily cleaved under standard deprotection conditions without affecting other peptide bonds.

  • Ester Functionality: The ethyl ester portion can be hydrolyzed, but this would unmask a carboxylic acid, not the original functional group it would be hypothetically protecting.

  • No Precedent in Literature: A thorough review of chemical literature and databases does not reveal its use as a standard protecting group.

G cluster_protecting_group Protecting Group Criteria cluster_compound This compound Analysis P1 Easy Introduction C1 Forms Stable Amide Bond P1->C1 Fails: Not readily reversible C3 No Literature Precedent P1->C3 P2 Stability to Reaction Conditions P2->C3 P3 Selective Removal P3->C1 Fails: No selective cleavage C2 Ester Hydrolysis Unmasks Acid P3->C2 Fails: Does not regenerate original group P3->C3 Result Conclusion: Not a conventional protecting group C1->Result C2->Result C3->Result

Caption: Logical assessment of this compound against protecting group criteria.

II. Primary Application in Peptide Synthesis

The principal utility of this compound is as a building block in peptide synthesis. Specifically, it can be used to introduce an N,N-dimethylglycine residue into a peptide chain. N-methylated amino acids are of significant interest in medicinal chemistry as they can impart favorable properties to peptides, such as increased metabolic stability and improved cell permeability.

Key Properties for Synthesis:

PropertyValueReference
Molecular Formula C6H13NO2--INVALID-LINK--
Molecular Weight 131.17 g/mol --INVALID-LINK--
Boiling Point 150-151 °C--INVALID-LINK--
Density 0.928 g/mL at 25 °C--INVALID-LINK--
Reaction Suitability Solution phase peptide synthesis--INVALID-LINK--

III. Experimental Protocols

While not used as a protecting group, this compound can be incorporated into a peptide sequence. The following is a general protocol for the coupling of an N-terminally protected amino acid with this compound in a solution-phase synthesis.

Protocol: Dipeptide Synthesis using this compound

This protocol describes the coupling of an Fmoc-protected amino acid with this compound.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Activation of Fmoc-Amino Acid:

    • Dissolve the Fmoc-protected amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated amino acid solution, add this compound (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by column chromatography on silica (B1680970) gel to obtain the pure Fmoc-protected dipeptide ester.

G start Start dissolve Dissolve Fmoc-AA, HBTU, HOBt in DMF start->dissolve add_dipea Add DIPEA for Activation dissolve->add_dipea add_ester Add this compound add_dipea->add_ester stir Stir for 2-4 hours add_ester->stir workup Aqueous Work-up & Extraction stir->workup purify Column Chromatography workup->purify end Fmoc-Dipeptide Ester purify->end

Caption: Workflow for dipeptide synthesis using this compound.

IV. Related Synthetic Applications

The parent acid, N,N-dimethylglycine, has been shown to be an effective ligand in promoting copper-catalyzed Ullmann-type coupling reactions.[1] This highlights the utility of the N,N-dimethylglycine scaffold in facilitating challenging cross-coupling reactions, which is a distinct application from protecting group chemistry.

This compound is a valuable reagent in synthetic organic chemistry, particularly as a building block for the incorporation of N,N-dimethylglycine units into peptides. However, it does not function as a protecting group in the conventional sense. Researchers and drug development professionals should consider its application in the context of peptide modification and specialized synthesis rather than for the temporary masking of functional groups.

References

Application Notes and Protocols for Reactions with Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving Ethyl 2-(dimethylamino)acetate. This versatile reagent serves as a valuable building block in the synthesis of various heterocyclic compounds and polymers with potential applications in drug discovery and materials science. This document outlines a detailed protocol for a representative reaction, data presentation, and a hypothetical signaling pathway to inspire further research into its biological activities.

Physicochemical Properties and Data

This compound is a glycine (B1666218) analogue with the following properties:

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.18 g/mol
Appearance Colorless to light yellow liquid
Density 0.928 g/cm³
Boiling Point 150.5 °C at 760 mmHg
Flash Point 44.4 °C
Solubility Soluble in DMSO and water.

Data sourced from publicly available chemical databases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-2-phenyl-1H-pyrrole-3-carboxylate

This protocol details a plausible method for the synthesis of a substituted pyrrole (B145914), a common scaffold in medicinal chemistry, using this compound. The reaction proceeds via a mechanism analogous to the Hantzsch pyrrole synthesis, where this compound acts as a key building block.

Objective: To synthesize Ethyl 1,5-dimethyl-2-phenyl-1H-pyrrole-3-carboxylate.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add this compound (1.31 g, 10 mmol) followed by 40% aqueous methylamine (2.33 mL, 30 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1) to yield the pure Ethyl 1,5-dimethyl-2-phenyl-1H-pyrrole-3-carboxylate.

Expected Yield: 60-70%

Characterization Data:

AnalysisExpected Result
¹H NMR Peaks corresponding to aromatic, pyrrole, ethyl, and methyl protons.
¹³C NMR Peaks corresponding to aromatic, pyrrole, ester, and alkyl carbons.
Mass Spec (ESI) [M+H]⁺ peak at m/z = 258.15

Visualizations

Experimental Workflow: Pyrrole Synthesis

G Workflow for Pyrrole Synthesis cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A Dissolve 2-Bromoacetophenone in Ethanol B Add this compound and Methylamine A->B C Reflux for 6-8 hours B->C D Cool and Evaporate Ethanol C->D E Add Ethyl Acetate and NaHCO3(aq) D->E F Separate and Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A flowchart illustrating the key steps in the synthesis of a substituted pyrrole.

Hypothetical Signaling Pathway: Modulation of Inflammatory Response

While no specific signaling pathways involving this compound have been documented, its structural similarity to acetate suggests it might influence inflammatory pathways. Acetate has been shown to modulate inflammatory signaling in microglia.[1][2] This diagram illustrates a hypothetical pathway based on this relationship.

G Hypothetical Modulation of Inflammatory Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Toll-like Receptor 4 (TLR4) MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK MAPK TAK1->p38_JNK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Acetate This compound (Metabolized to Acetate) Acetate->IKK Inhibits Acetate->p38_JNK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Induces LPS Lipopolysaccharide (LPS) LPS->Receptor

Caption: A diagram showing a hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols: Reaction Kinetics of Ethyl 2-(dimethylamino)acetate in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is the cornerstone of peptide synthesis. The kinetics of this reaction are of paramount importance in optimizing synthesis protocols to maximize yield, minimize side reactions such as racemization, and ensure the efficient production of high-purity peptides. While a vast array of coupling reagents and additives have been developed to facilitate this process, the specific kinetic role of Ethyl 2-(dimethylamino)acetate in peptide coupling is not extensively documented in peer-reviewed literature. However, its structure, a tertiary amine-bearing glycine (B1666218) ester, suggests potential utility as a basic and/or nucleophilic catalyst.

These application notes provide a framework for investigating the reaction kinetics of peptide coupling in the presence of this compound. The protocols outlined below are designed to enable researchers to characterize its effect on reaction rates and to generate quantitative data to support its potential application in peptide synthesis.

Theoretical Role of this compound in Peptide Coupling

This compound possesses a tertiary amine and an ester functional group. In the context of peptide coupling, it could potentially influence reaction kinetics through several mechanisms:

  • Tertiary Amine Base: The dimethylamino group can act as a non-nucleophilic base to neutralize acidic species in the reaction mixture, such as the protonated amine of the incoming amino acid or acidic byproducts generated during carboxyl activation. This can be crucial for maintaining an optimal pH for the coupling reaction.

  • Nucleophilic Catalyst: The tertiary amine could potentially act as a nucleophilic catalyst, similar to other amine-based catalysts, by reacting with the activated carboxylic acid to form a more reactive intermediate.

  • Solvating Agent: The presence of the ester and the overall polarity of the molecule may influence the solvation of reactants and intermediates, thereby affecting reaction rates.

To elucidate the precise role and quantify the impact of this compound, detailed kinetic studies are necessary.

Data Presentation: Hypothetical Kinetic Data

The following tables illustrate how quantitative data from kinetic studies on the effect of this compound on a model peptide coupling reaction (e.g., Z-Ala + H-Phe-OMe -> Z-Ala-Phe-OMe) could be presented.

Table 1: Effect of this compound Concentration on the Apparent Rate Constant (k_obs)

Concentration of this compound (M)Initial Rate (M/s)k_obs (s⁻¹)
0.001.2 x 10⁻⁵0.012
0.052.5 x 10⁻⁵0.025
0.104.8 x 10⁻⁵0.048
0.209.5 x 10⁻⁵0.095

Table 2: Comparison of Coupling Efficiency and Racemization with and without this compound

AdditiveReaction Time (h)Yield (%)Diastereomeric Excess (%)
None47598
This compound (0.1 M)29297
Diisopropylethylamine (DIEA) (0.1 M)29395

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics using In-Situ Monitoring (e.g., NMR or IR Spectroscopy)

This protocol describes a method for continuously monitoring the progress of a peptide coupling reaction to determine the reaction rate.

Materials:

  • N-protected amino acid (e.g., Z-Ala)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling reagent (e.g., DIC, HBTU)

  • This compound

  • Anhydrous deuterated solvent (e.g., DMF-d7, CDCl3) for NMR studies, or anhydrous non-deuterated solvent for IR studies.

  • Internal standard for NMR (e.g., tetramethylsilane)

  • NMR spectrometer or FT-IR spectrometer with an appropriate reaction cell.

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube or IR reaction cell, dissolve the N-protected amino acid and the amino acid ester hydrochloride in the chosen anhydrous solvent.

    • Add the internal standard if using NMR.

    • Acquire an initial spectrum (t=0) to establish the starting concentrations of the reactants.

  • Initiation of the Reaction:

    • Add the desired amount of this compound to the reaction mixture.

    • Initiate the reaction by adding the coupling reagent.

  • Data Acquisition:

    • Immediately begin acquiring spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

    • Continue monitoring until the reaction has gone to completion (no further change in reactant or product signals).

  • Data Analysis:

    • Integrate the signals corresponding to a reactant (e.g., the α-proton of the amino acid ester) and the product (e.g., the α-proton of the newly formed peptide) at each time point.

    • Normalize the integrals to the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate from the slope of the initial linear portion of the curve.

    • Fit the data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the apparent rate constant (k_obs).

Protocol 2: Analysis of Coupling Efficiency and Racemization by HPLC

This protocol is used to determine the final yield and the extent of racemization for a coupling reaction.

Materials:

  • N-protected amino acid with a chiral center prone to racemization (e.g., Z-Phe)

  • Amino acid ester (e.g., H-Gly-OMe)

  • Coupling reagent

  • This compound

  • Quenching solution (e.g., dilute aqueous acid)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • HPLC system with a chiral stationary phase column.

  • Mobile phase solvents (e.g., acetonitrile, water, TFA)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-protected amino acid and the amino acid ester in an appropriate anhydrous solvent.

    • Add this compound.

    • Add the coupling reagent to initiate the reaction.

    • Stir the reaction at a constant temperature for a predetermined time.

  • Work-up:

    • Quench the reaction by adding a dilute aqueous acid solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Dissolve the crude product in the mobile phase.

    • Inject a known amount of the sample onto a chiral HPLC column.

    • Elute the diastereomeric products using an appropriate gradient.

    • Determine the yield by comparing the peak area of the desired product to that of a standard curve.

    • Calculate the diastereomeric excess (d.e.) from the peak areas of the two diastereomers.

Visualizations

Peptide_Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_additive Potential Role of Additive AA1_COOH N-Protected Amino Acid (R-COOH) Activated_Ester Activated Intermediate AA1_COOH->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DIC) Peptide Dipeptide Activated_Ester->Peptide + R'-NH2 AA2_NH2 Amino Acid Ester (R'-NH2) AA2_NH2->Peptide AA2_NH2->Peptide Base? Additive This compound Additive->Activated_Ester Catalysis?

Caption: Potential mechanistic roles of this compound in peptide coupling.

Kinetic_Study_Workflow Start Start: Prepare Reactants Mix Mix Reactants and Additive Start->Mix Initiate Initiate with Coupling Reagent Mix->Initiate Monitor Monitor Reaction Progress (e.g., NMR, IR, HPLC) Initiate->Monitor Quench Quench Reaction at Time Points Monitor->Quench Analyze Analyze Samples (HPLC, LC-MS) Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Calculate Calculate Rate Constants and Yield Data->Calculate

Caption: Experimental workflow for a kinetic study of peptide coupling.

Application Notes and Protocols: Stoichiometry for Ethyl 2-(dimethylamino)acetate in Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stoichiometric considerations for the use of Ethyl 2-(dimethylamino)acetate in key synthetic transformations. The information is intended to guide researchers in the efficient use of this versatile building block for the synthesis of quaternary ammonium (B1175870) compounds and betaines, which have broad applications in pharmaceutical and materials science.

Introduction

This compound is a tertiary amine ester that serves as a valuable precursor in various organic syntheses. Its tertiary amine functionality allows for straightforward quaternization reactions, while the ester group can be further modified, making it a versatile intermediate. This document outlines detailed protocols for two primary applications: the synthesis of quaternary ammonium salts through the Menshutkin reaction and the preparation of betaine-type zwitterionic compounds.

Synthesis of Quaternary Ammonium Salts

The quaternization of tertiary amines, known as the Menshutkin reaction, is a fundamental process for synthesizing quaternary ammonium salts. These compounds are widely used as phase-transfer catalysts, ionic liquids, and antimicrobial agents. The reaction involves the alkylation of the tertiary amine with an alkyl halide.

General Reaction Scheme

menshutkin_reaction cluster_reactants Reactants cluster_product Product reactant1 This compound product Quaternary Ammonium Salt reactant1->product SN2 Reaction reactant2 Alkyl Halide (R-X) reactant2->product betaine_synthesis cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Hydrolysis reactant1 This compound intermediate Quaternary Ammonium Ester reactant1->intermediate Quaternization reactant2 Sodium Chloroacetate reactant2->intermediate product Betaine intermediate->product Hydrolysis polymer_quaternization cluster_reactants Reactants cluster_product Product reactant1 Poly(DMAEMA) product Quaternized Poly(DMAEMA) reactant1->product Quaternization reactant2 Alkyl Halide reactant2->product

Application Notes and Protocols: Ethyl 2-(dimethylamino)acetate in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel organic compounds utilizing precursors structurally related to Ethyl 2-(dimethylamino)acetate. The featured synthesis is a multi-component reaction to produce a thiazolidinone derivative, which is further functionalized to yield a compound with potential anticancer activity.

Introduction

This compound and analogous structures are versatile building blocks in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The presence of both an ester and a tertiary amine functionality allows for a variety of chemical transformations. This document outlines the synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, a novel thiazolidinone derivative with demonstrated cytotoxic activity against cancer cell lines.

The synthetic strategy involves a two-step process:

  • A multi-component reaction to form the core thiazolidinone ring system.

  • A subsequent functionalization to introduce the dimethylaminomethylene group.

This approach highlights the utility of simple starting materials in generating complex molecules with potential therapeutic applications.

Application: Synthesis of a Novel Thiazolidinone with Anticancer Potential

The following protocols detail the synthesis of an intermediate thiazolidinone and its conversion to the final active compound. This synthetic route is an example of how precursors related to this compound can be employed in the generation of biologically active molecules.

Diagram: Overall Synthetic Workflow

A Ethyl Acetoacetate (B1235776) + Phenyl Isothiocyanate + Ethyl Chloroacetate (B1199739) B Intermediate Thiazolidinone (Compound 5) A->B  K2CO3, DMF C Final Product (Compound 6) B->C  DMF-DMA, DMF, Reflux

Caption: Synthetic workflow for the target thiazolidinone.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-acetyl-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (Intermediate 5)

This protocol describes the one-pot, multi-component synthesis of the thiazolidinone intermediate.

Materials:

  • Ethyl acetoacetate

  • Phenyl isothiocyanate

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of ethyl acetoacetate (0.1 mol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (0.1 mol).

  • To this mixture, add phenyl isothiocyanate (0.1 mol) dropwise over 15 minutes at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Add ethyl chloroacetate (0.1 mol) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (250 mL).

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure intermediate thiazolidinone 5.

Diagram: Reaction Mechanism for Intermediate 5

cluster_0 Step 1: Formation of Thiolate Intermediate cluster_1 Step 2: S-alkylation and Cyclization A Ethyl Acetoacetate C Thiolate Intermediate A->C K2CO3 B Phenyl Isothiocyanate B->C E Intermediate 5 C->E S-alkylation D Ethyl Chloroacetate D->E

Caption: Proposed mechanism for the formation of the thiazolidinone intermediate.

Protocol 2: Synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (Final Product 6)

This protocol details the functionalization of the thiazolidinone intermediate to yield the final product.

Materials:

  • Ethyl 2-(2-acetyl-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (Intermediate 5)

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the intermediate thiazolidinone 5 (10 mmol) in anhydrous DMF (20 mL).

  • Add dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product 6.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 5 C₁₅H₁₅NO₄S305.35--
Final Product 6 C₁₆H₁₈N₂O₃S318.39--

Yield and melting point data were not available in the searched literature for a complete protocol.

Table 2: Biological Activity Data

CompoundCell LineIC₅₀ (µM)
Intermediate 5 HCT-116 (Colon Carcinoma)61.54
Final Product 6 HCT-116 (Colon Carcinoma)52.31
Vinblastine (Standard) HCT-116 (Colon Carcinoma)43.25

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathway and Logical Relationships

The synthesized thiazolidinone derivative exhibits moderate anticancer activity. While the exact mechanism of action was not detailed in the provided search results, a common target for such molecules is the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.

Diagram: Hypothetical Signaling Pathway Inhibition

cluster_0 Cell Proliferation Signaling A Growth Factor Receptor B Kinase Cascade (e.g., MAPK/ERK) A->B C Transcription Factors B->C D Cell Proliferation and Survival C->D Inhibitor Thiazolidinone (Compound 6) Inhibitor->B Inhibition

Caption: A potential mechanism of action for the anticancer activity.

Conclusion

The protocols and data presented demonstrate a viable synthetic route to novel thiazolidinone derivatives with potential applications in drug discovery. The use of a multi-component reaction allows for the efficient construction of the core heterocyclic structure, and subsequent functionalization provides a means to modulate biological activity. Researchers can use these notes as a foundation for the synthesis and evaluation of new analogues based on the thiazolidinone scaffold. Further investigation is warranted to elucidate the precise mechanism of action and to optimize the structure for enhanced potency and selectivity.

Application Notes and Protocols for Monitoring Reactions with Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various analytical methods suitable for monitoring chemical reactions involving Ethyl 2-(dimethylamino)acetate. This tertiary amine ester is a versatile building block in organic synthesis, and its accurate quantification is crucial for reaction optimization, kinetic studies, and quality control.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often employed to enhance detection sensitivity, particularly for trace-level analysis. Reversed-phase chromatography is the most common separation mode. The tertiary amine functionality allows for unique separation selectivity on mixed-mode columns, which can be advantageous for complex reaction mixtures.[1]

Key Advantages:

  • High resolution and separation efficiency.

  • Suitable for quantifying reactants, products, and byproducts in a single run.

  • Amenable to automation for high-throughput analysis.

Limitations:

  • Requires derivatization for sensitive UV or fluorescence detection, which adds a step to the sample preparation.[2][3]

  • Mass spectrometry (LC-MS) detection can be used without derivatization and offers high specificity.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is adapted from established methods for the analysis of amines.

1. Reagents and Materials:

  • This compound (and any other reactants/products to be monitored)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl for potential reaction with any primary/secondary amine impurities, or a reagent suitable for tertiary amines if available, though less common)

  • Borate buffer (pH ~8.5)

  • HPLC system with a UV or fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected reaction range.

3. Sample Preparation (from the reaction mixture):

  • Quench a small aliquot of the reaction mixture at a specific time point.

  • Dilute the quenched sample with the mobile phase to a concentration within the calibration range.

  • Derivatization (if necessary): Mix a defined volume of the diluted sample with the derivatizing agent solution and buffer. Allow the reaction to proceed for the recommended time before injection.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a higher percentage to elute the compound of interest, and then return to initial conditions for equilibration. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength for the derivative (e.g., 265 nm for FMOC derivatives).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis. This method offers excellent separation efficiency and provides mass spectral data for unambiguous peak identification. The basic nature and high polarity of volatile amines can sometimes lead to peak tailing; however, modern inert columns can mitigate these effects.[4][5]

Key Advantages:

  • High sensitivity and specificity, especially with mass spectrometry detection.

  • Excellent for identifying unknown impurities or byproducts.

  • Does not typically require derivatization for this compound.

Limitations:

  • Not suitable for non-volatile reactants or products.

  • The high temperatures in the injector and column can potentially degrade thermally labile compounds.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • This compound

  • A suitable solvent (e.g., Dichloromethane (B109758) or Ethyl Acetate, HPLC grade)

  • GC-MS system with a capillary column suitable for amines (e.g., a low-bleed 5% phenyl-methylpolysiloxane column, or a specialized volatile amine column).[4]

2. Standard Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Generate a series of calibration standards by serial dilution.

3. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction if the reaction solvent is not compatible with the GC column (e.g., extract with dichloromethane from an aqueous reaction mixture after basification).

  • Dry the organic extract with a drying agent (e.g., anhydrous sodium sulfate).

  • Dilute the sample to an appropriate concentration.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Full scan for identification (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM) for quantification of the target ion(s).

5. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • For quantification, create a calibration curve using the peak areas of the standards versus their concentrations.

  • Calculate the concentration in the reaction samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Application Note:

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve of the target analyte.[6][7] It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[8][9] This is particularly useful for in-situ reaction monitoring as it can provide a "snapshot" of the entire reaction mixture, quantifying multiple species simultaneously.

Key Advantages:

  • Primary analytical method; does not require a reference standard of the analyte for calibration.

  • Non-destructive.

  • Provides structural information, which is useful for identifying intermediates and byproducts.

  • Can quantify multiple components in a mixture simultaneously.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a high-field NMR spectrometer.

  • Peak overlap can complicate quantification in complex mixtures.

Experimental Protocol: qNMR

1. Reagents and Materials:

  • This compound

  • A suitable deuterated solvent (e.g., CDCl₃, D₂O)

  • A certified internal standard with a simple spectrum and peaks that do not overlap with the analyte (e.g., maleic acid, 1,4-dioxane).

  • High-precision NMR tubes.

  • NMR spectrometer.

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into a vial.

  • At a given time point, withdraw an accurate weight of the reaction mixture and add it to the same vial.

  • Add a sufficient volume of the deuterated solvent to dissolve the components completely.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value). This is critical for accurate quantification.

  • Optimize other acquisition parameters (e.g., pulse angle, number of scans) for good signal-to-noise.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved, non-overlapping peak for this compound (e.g., the ethyl ester CH₂ or CH₃ protons).

  • Integrate a well-resolved peak for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / msample) * Puritystandard

    Where:

    • C = Concentration (or mole fraction)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Application Note:

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) for real-time reaction monitoring.[10][11] By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing real-time kinetic and mechanistic data without the need for sampling.[12] The progress of a reaction involving this compound can be monitored by tracking the disappearance of reactant peaks or the appearance of product peaks in the infrared spectrum. For example, in a transesterification reaction, the change in the C=O stretching frequency of the ester can be monitored.[13]

Key Advantages:

  • Real-time, continuous monitoring.

  • No sample preparation required.

  • Provides kinetic and mechanistic information.

Limitations:

  • The reaction medium must be transparent to IR radiation in the regions of interest.

  • Sensitivity can be lower than chromatographic methods.

  • Quantitative analysis requires chemometric modeling (e.g., Partial Least Squares - PLS) to correlate spectral changes with concentration.[10]

Experimental Protocol: In-situ FTIR

1. Equipment:

  • FTIR spectrometer with an attenuated total reflectance (ATR) immersion probe.

  • Reaction vessel equipped with a port for the probe.

2. Experimental Setup:

  • Insert the ATR probe into the reaction vessel.

  • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

3. Data Acquisition:

  • Initiate the reaction (e.g., by adding a catalyst or heating).

  • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

4. Data Analysis:

  • Monitor the change in absorbance at specific wavenumbers corresponding to key functional groups of the reactants and products. For this compound, the C=O stretch of the ester (~1740 cm⁻¹) and C-N stretches would be of interest.

  • For quantitative analysis, take samples at various time points and analyze them by a reference method (e.g., HPLC or GC) to build a calibration model that correlates the FTIR spectral data with the concentration of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. Note that these are general values, and the actual performance will depend on the specific instrument, method parameters, and sample matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
HPLC-UV (with derivatization) 1 - 50 ng/mL5 - 150 ng/mL> 0.99< 5%
GC-MS (SIM mode) 0.1 - 10 ng/mL0.5 - 30 ng/mL> 0.99< 10%
Quantitative NMR (qNMR) ~0.1 - 1 mg/mL~0.5 - 5 mg/mLN/A (Primary Method)< 2%
In-situ FTIR Highly matrix-dependentHighly matrix-dependent> 0.98 (model dependent)< 5% (model dependent)

Data are compiled from general literature on the analysis of similar compounds (amines, esters) and represent typical ranges.[14][15][16][17]

Visualizations

Workflow_Reaction_Monitoring cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Methods cluster_data Data Processing Reaction Chemical Reaction (Synthesis, Transformation) Sampling Aliquot Sampling at Time Points (t1, t2...) Reaction->Sampling FTIR In-situ FTIR Reaction->FTIR Real-time Quenching Reaction Quenching Sampling->Quenching HPLC HPLC / LC-MS Quenching->HPLC Sample Prep GCMS GC-MS Quenching->GCMS Sample Prep qNMR qNMR Quenching->qNMR Sample Prep Data Data Acquisition & Processing HPLC->Data GCMS->Data qNMR->Data FTIR->Data Quant Quantification (Calibration Curve / Internal Std) Data->Quant Kinetics Kinetic Analysis (Rate, Conversion, Yield) Quant->Kinetics

Caption: General workflow for monitoring chemical reactions.

qNMR_Principle Analyte Analyte of Unknown Concentration (CA) NMR_Sample Prepare NMR Sample (Analyte + Standard in Solvent) Analyte->NMR_Sample Standard Internal Standard of Known Concentration (CS) Standard->NMR_Sample NMR_Acquisition Acquire ¹H NMR Spectrum (Ensure full relaxation, D1 > 5*T1) NMR_Sample->NMR_Acquisition Spectrum Processed Spectrum NMR_Acquisition->Spectrum Integration Integrate Signals (IA for Analyte, IS for Standard) Spectrum->Integration Calculation Calculate Concentration CA ∝ (IA / NA) / (IS / NS) Integration->Calculation

References

The Role of Ethyl 2-(dimethylamino)acetate in Solution-Phase Peptide Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-dimethylglycine ethyl ester, is a derivative of the amino acid glycine.[1][2] While commercially available and categorized under reagents for peptide synthesis, a comprehensive review of scientific literature and chemical databases reveals a notable absence of established protocols or significant applications for this compound directly in solution-phase peptide synthesis (SPPS). This document aims to address the inquiry regarding its role by first clarifying its current standing in the field and then providing a detailed overview of the established roles of structurally related molecules and common practices in solution-phase peptide synthesis.

Extensive searches for the application of this compound as a coupling agent, additive, or base in peptide synthesis did not yield any specific protocols or quantitative data. The scientific literature is rich with information on various reagents used to facilitate peptide bond formation, minimize racemization, and ensure high yields, yet this compound is not prominently featured among them. In contrast, a similarly named compound, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is a well-documented and widely used coupling additive in both solid-phase and solution-phase peptide synthesis.[3]

Given the lack of specific data on this compound, this document will proceed by outlining the fundamental principles of solution-phase peptide synthesis, detailing the functions of common reagents, and providing established protocols. This will offer a valuable resource for researchers by contextualizing the potential, albeit undocumented, role of tertiary amine esters and highlighting the current state-of-the-art in the field.

General Principles of Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain in a homogenous liquid phase. The core steps of each coupling cycle are:

  • Protection: The N-terminus of one amino acid and the C-terminus of another are protected to prevent unwanted side reactions. Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

  • Activation: The C-terminus of the N-protected amino acid is activated to facilitate the formation of the amide bond.

  • Coupling: The activated amino acid is reacted with the N-terminus of the C-protected amino acid (or peptide chain).

  • Deprotection: The N-terminal protecting group of the newly formed dipeptide is removed to allow for the next coupling cycle.

This process is illustrated in the workflow diagram below.

G cluster_0 Solution-Phase Peptide Synthesis Cycle a N-Protected Amino Acid d Peptide Bond Formation a->d b C-Protected Amino Acid / Peptide b->d c Coupling Reagent + Additive c->d e Protected Peptide d->e f N-Terminal Deprotection e->f g Elongated Peptide f->g g->d Repeat Cycle h Next N-Protected Amino Acid h->d

Caption: A generalized workflow for a single coupling cycle in solution-phase peptide synthesis.

The Role of Tertiary Amines in Peptide Synthesis

While there is no specific data on this compound, its structure as a tertiary amine suggests a potential role as a base. Tertiary amines are crucial in peptide synthesis for several reasons:

  • Neutralization: After the removal of an N-terminal protecting group (like Fmoc with piperidine (B6355638) or Boc with an acid), the resulting ammonium (B1175870) salt of the peptide must be neutralized to the free amine before the next coupling step. Common bases for this are N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Activation: Some coupling reagents require a basic environment to function optimally.

The structure of this compound, with its ester functionality, may influence its basicity and steric hindrance compared to commonly used bases. However, without experimental data, its efficiency and potential side reactions (e.g., hydrolysis of the ester) remain unknown.

Standard Protocols for Solution-Phase Peptide Coupling

Below are detailed protocols for common coupling methods used in solution-phase peptide synthesis. These protocols utilize well-established reagents.

Protocol 1: Carbodiimide-Mediated Coupling using DCC/HOBt

This method is a classic approach for forming peptide bonds.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide-ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (for neutralization if starting from a salt)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Add the C-protected amino acid or peptide-ester (1.0 eq) to the solution. If it is a hydrochloride or TFA salt, add DIPEA (1.0 eq) and stir for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 DCC/HOBt Coupling Workflow a N-Protected Amino Acid + HOBt c Add DCC at 0°C a->c b C-Protected Amino Acid / Peptide b->c d Reaction at RT c->d e Filter DCU d->e f Aqueous Work-up e->f g Purification f->g h Protected Peptide g->h

Caption: Experimental workflow for a typical DCC/HOBt mediated peptide coupling reaction.

Protocol 2: Coupling using HBTU/DIPEA

This method utilizes a more modern and efficient coupling reagent.

Materials:

  • N-protected amino acid

  • C-protected amino acid or peptide-ester

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.

  • Add the C-protected amino acid or peptide-ester (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add DIPEA (2.0 eq) to the reaction mixture. The solution will typically turn yellow.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data on Common Coupling Reagents

The efficiency of peptide coupling can be influenced by the choice of reagents. The following table summarizes typical reaction times and yields for common coupling methods.

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Typical Yield (%)Notes
DCCHOBtDIPEA12-2470-90DCU byproduct can be difficult to remove.
EDCHOBtDIPEA12-2470-90Water-soluble urea (B33335) byproduct.
HBTU-DIPEA2-4>90Fast and efficient.
HATU-DIPEA1-3>95Very efficient, good for hindered couplings.
TBTU-DIPEA2-4>90Similar to HBTU.

Conclusion

While this compound is classified as a reagent for peptide synthesis, there is a significant lack of published data detailing its specific applications, protocols, or advantages in solution-phase peptide synthesis. Researchers and professionals in drug development should rely on well-established protocols and reagents with proven efficacy and safety profiles. The information and protocols provided herein for standard coupling reagents such as DCC, HBTU, and their associated additives and bases serve as a reliable guide for conducting solution-phase peptide synthesis. Future research may explore the potential of novel reagents like this compound, but for current applications, adherence to validated methods is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis Troubleshooting and Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses common side reactions and troubleshooting in peptide synthesis. Due to a lack of specific information in the public domain regarding the side reactions of Ethyl 2-(dimethylamino)acetate in this context, this guide focuses on general principles and widely encountered issues in solid-phase peptide synthesis (SPPS).

This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. It provides troubleshooting for common side reactions and experimental challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during solid-phase peptide synthesis (SPPS)?

A1: Common side reactions in SPPS include:

  • Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid, which frequently occurs during the activation step of the coupling reaction.[1][2] Amino acids such as histidine and cysteine are particularly susceptible to this side reaction.[3]

  • Aspartimide Formation: This is an intramolecular cyclization of aspartic acid residues that can result in a mixture of α- and β-peptides, as well as racemization.[4][5] It is especially common in sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs.[4]

  • Diketopiperazine Formation: The N-terminal dipeptide can cyclize and cleave from the resin. This is a prevalent issue in Fmoc-SPPS, particularly when proline is the second amino acid in the sequence.[3][6]

  • Side-Chain Reactions: These are undesirable modifications of trifunctional amino acid side chains. Examples include the transfer of sulfonyl protecting groups from Arginine to Tryptophan, or the oxidation of Cysteine and Methionine residues.[3][7]

  • Incomplete Deprotection or Coupling: The failure to completely remove the N-terminal protecting group (like Fmoc) or to couple the subsequent amino acid leads to the formation of deletion sequences.[8][9]

  • Peptide Aggregation: The growing peptide chain can form inter- or intramolecular hydrogen bonds, which may block reagent access and result in incomplete reactions.[3][10]

Q2: How can I detect and prevent racemization?

A2: Racemization is often identified through chiral amino acid analysis or by the presence of diastereomeric impurities in HPLC chromatograms.[11] Strategies to prevent it include:

  • Choice of Coupling Reagents: Using aminium/uronium or phosphonium-based reagents like HBTU or HATU, typically with additives, is generally preferred over using carbodiimides alone.[2][8]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) form active esters that are less susceptible to racemization.[2][12]

  • Optimized Reaction Conditions: Performing coupling reactions at lower temperatures (e.g., 0°C) and, when possible, using less polar solvents can help.[2] Limiting the quantity of base used can also mitigate racemization.[1]

Q3: What is aspartimide formation and how can it be minimized?

A3: Aspartimide formation is a base-catalyzed side reaction involving the side chain of aspartic acid.[4] It can be minimized through several approaches:

  • Modifying Deprotection Conditions: The addition of HOBt to the piperidine (B6355638) solution used for Fmoc removal can suppress the formation of aspartimide.[4][13] The use of weaker bases, such as piperazine (B1678402) or dipropylamine (B117675) (DPA), has also been shown to be effective.[4][5]

  • Using Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the side chain of aspartic acid, such as 3-methylpent-3-yl (Mpe), can physically block the cyclization reaction.[13]

  • Backbone Protection: The incorporation of a backbone-protecting group, for instance, 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the aspartic acid can prevent the reaction from occurring.[3]

Q4: My peptide yield is very low. What are the likely causes and how can I troubleshoot this?

A4: A low peptide yield can be attributed to several factors:

  • Incomplete Reactions: Incomplete deprotection or coupling steps can lead to truncated or deletion sequences.[8][9] Monitoring tools like the Kaiser test are useful for checking if reactions have gone to completion.[9][14] For difficult or sterically hindered amino acids, performing a "double coupling" is a recommended strategy.[8]

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering subsequent reactions.[3] To address this, one can switch to a more effective solvating solvent like N-methylpyrrolidone (NMP), increase the reaction temperature, or utilize microwave-assisted synthesis.[8][10]

  • Issues during Cleavage and Workup: The synthesized peptide may not precipitate efficiently, a common issue for short or hydrophobic peptides.[8] It is crucial to use a cleavage cocktail that is appropriate for the amino acid composition and the protecting groups employed.[7][15]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Crude Peptide Yield Incomplete coupling/deprotection- Monitor reactions with the Kaiser test. - Perform a "double coupling" for the problematic residue. - Extend reaction times.[8][9][14]
Peptide aggregation- Switch from DMF to NMP as the solvent. - Synthesize at an elevated temperature. - Use microwave-assisted synthesis. - Incorporate pseudoproline dipeptides to disrupt secondary structures.[3][8][10]
Loss during cleavage/precipitation- Optimize the cleavage cocktail with appropriate scavengers. - If the peptide is soluble in ether, concentrate the ether/TFA mixture and purify directly.[7][8]
Unexpected Peaks in HPLC/MS Deletion sequences (Mass is lower than expected)- Incomplete coupling. - Solution: Use a more potent coupling reagent (e.g., HATU, PyBOP). Double couple the amino acid.[8][11]
Truncated sequences (Mass is lower than expected)- Incomplete deprotection. - Solution: Extend deprotection time. Ensure fresh deprotection reagents. Cap unreacted amines with acetic anhydride (B1165640) after coupling.[9][16]
Racemization (Diastereomeric peaks)- Formation of oxazolone (B7731731) intermediate. - Solution: Use coupling additives (HOBt, HOAt). Lower the reaction temperature.[2][3]
Aspartimide formation (+/- byproducts)- Base-catalyzed cyclization of Asp. - Solution: Add HOBt to the deprotection solution. Use a weaker base for deprotection.[4][5]
Resin Clumping/Poor Swelling Peptide aggregation- Change the solvent to NMP or add chaotropic salts. - Sonicate the reaction vessel. - Use a resin with a lower substitution level.[3][8]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol details a single coupling cycle for the addition of one amino acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes in a suitable reaction vessel.[17]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[18]

    • Drain the solution and repeat the treatment with a fresh batch of the solution for an additional 10-20 minutes.[9]

    • Thoroughly wash the resin with DMF (3-5 times) to eliminate all traces of piperidine.[18]

    • Troubleshooting: A positive Kaiser test (indicated by the beads turning blue) can confirm complete deprotection.[9][14]

  • Amino Acid Coupling:

    • In a separate container, dissolve the Fmoc-protected amino acid (1.5-3 equivalents), a coupling agent (e.g., HBTU, 1.5-3 eq.), and a base (e.g., DIEA, 2-4 eq.) in DMF. An additive such as HOBt (1.5-3 eq.) may also be included.[18][19]

    • Add this activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes. Note that reaction times may need to be extended for sterically hindered amino acids.[9]

    • Troubleshooting: A negative Kaiser test (beads remaining yellow/brown) confirms that the coupling is complete.[9] If the test is positive, a second coupling may be required.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.[9]

  • Repeat: This cycle is repeated for every amino acid in the desired sequence.

Protocol 2: Peptide Cleavage from the Resin

This protocol outlines the final step of cleaving the peptide from the solid support and removing the side-chain protecting groups.

  • Resin Preparation: Following the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail that is appropriate for the peptide sequence. A commonly used mixture is "Reagent K" or a variation thereof. Caution: This step must be performed in a well-ventilated fume hood.[20]

    • Standard Cocktail (TFA/H₂O/TIS): This consists of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for cations that are generated during the deprotection process.[21]

    • For peptides that contain sensitive residues such as Cys, Met, or Trp, the use of additional scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is recommended.[7][22]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin, for example, at a ratio of 10 mL per gram of resin.[20]

    • Stir or agitate the mixture at room temperature for 2-3 hours.[23]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution which now contains the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[8]

    • Pellet the precipitated peptide via centrifugation, decant the ether, and wash the pellet again with cold ether.[8]

    • Dry the peptide pellet under vacuum. The resulting crude peptide is now ready for purification.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Start Start: Resin Swelling Start->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation cluster_products Side Products Peptide Peptide with Asp(OtBu) residue Aspartimide Aspartimide Intermediate (5-membered ring) Peptide->Aspartimide Deprotonation of backbone N-H & Intramolecular cyclization Base Base (e.g., Piperidine) AlphaPeptide α-Peptide (Desired Product, but Racemized) Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide (Sequence Isomer) Aspartimide->BetaPeptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide Nucleophilic attack by Piperidine

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Peptide Synthesis Fails (Low Yield / Purity) Analyze Analyze Crude Product (HPLC, Mass Spectrometry) Start->Analyze Deletion Deletion Sequences (-1 Amino Acid Mass) Analyze->Deletion Identify Impurity Profile Aggregation Aggregation? (Resin Clumping, Poor Swelling) Analyze->Aggregation SideReaction Other Unexpected Masses? Analyze->SideReaction Sol_Coupling Optimize Coupling: - Double Couple - Stronger Reagents - Extend Time Deletion->Sol_Coupling Yes Sol_Aggregation Disrupt Aggregation: - Switch to NMP - Higher Temperature - Microwave Synthesis Aggregation->Sol_Aggregation Yes Sol_SideReaction Investigate Side Reaction: - Check Protecting Groups - Optimize Cleavage Cocktail - Adjust Deprotection SideReaction->Sol_SideReaction Yes

Caption: Troubleshooting workflow for a failed peptide synthesis.

References

How to minimize byproducts when using Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(dimethylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using this compound?

A1: The most prevalent byproducts are a result of hydrolysis and self-condensation.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form N,N-dimethylglycine and ethanol.

  • Self-Condensation (Claisen Condensation): Under strongly basic conditions, this compound can undergo self-condensation to yield ethyl 3-(dimethylamino)-2-(dimethylaminomethyl)-3-oxopropanoate, a β-keto ester.

Q2: My reaction is showing a new spot on the TLC plate that is more polar than my starting material. What could it be?

A2: A more polar spot is often indicative of the formation of N,N-dimethylglycine, the hydrolysis product. This is especially likely if your reaction conditions are not strictly anhydrous or if the reaction is run for an extended period in the presence of trace moisture.

Q3: I am using a strong base in my reaction and getting a significant amount of a high molecular weight byproduct. What is the likely cause?

A3: The use of strong, non-nucleophilic bases can promote the self-condensation of this compound. The resulting β-keto ester is significantly larger than the starting material and would appear as a higher molecular weight byproduct in mass spectrometry analysis.

Q4: Can this compound decompose during my reaction?

A4: While stable under many conditions, prolonged heating at high temperatures can lead to thermal decomposition. Theoretical studies suggest that pyrolysis can lead to the formation of N,N-dimethylglycine and ethylene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the desired product and presence of a water-soluble byproduct. Hydrolysis of the ester. - Ensure all solvents and reagents are rigorously dried before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- If possible, use a shorter reaction time.- If acidic or basic conditions are required, consider using milder reagents or a buffered system.
Formation of a significant amount of a higher molecular weight byproduct, especially when using a strong base. Self-condensation (Claisen condensation). - Use a weaker base if the reaction permits.- Add the this compound slowly to the reaction mixture containing the base and other electrophiles to minimize its concentration at any given time.- Lower the reaction temperature.- Consider using a base with a greater steric hindrance.
Variable reaction outcomes and the appearance of unexpected side products. Purity of this compound. - Verify the purity of the starting material using techniques like GC-MS or NMR.- If impurities are detected, purify the reagent by distillation under reduced pressure.
Reaction failure or low conversion. Instability of the reagent under specific conditions. - For reactions requiring elevated temperatures, conduct a small-scale trial to assess the thermal stability of this compound under the proposed conditions.- If the reaction is sensitive to pH, carefully control and monitor the pH of the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Alcohol using this compound

This protocol provides a general method for the acylation of a primary alcohol, with considerations for minimizing byproduct formation.

Materials:

  • This compound

  • Primary alcohol

  • Acylating agent (e.g., acetic anhydride)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Triethylamine (B128534) (auxiliary base)

  • Anhydrous dichloromethane (B109758) (DCM) (solvent)

  • Standard glassware for organic synthesis, dried in an oven

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) to the reaction mixture.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Identification and Quantification of Byproducts using GC-MS

This protocol outlines a general method for the analysis of reaction mixtures to identify and quantify potential byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., water or a buffer).

  • Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Analysis:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan in the range of m/z 40-500.

Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and potential byproducts by comparing their mass spectra with library data and known standards.

  • The primary hydrolysis byproduct, N,N-dimethylglycine, may require derivatization (e.g., silylation) to be volatile enough for GC-MS analysis.

  • The self-condensation product will have a distinct mass spectrum corresponding to its higher molecular weight.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Inert Atmosphere (N2/Ar) A->B C Charge Reactants B->C D Controlled Addition of This compound C->D E Monitor by TLC/GC-MS D->E F Aqueous Quench E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting start Problem with Reaction q1 Low Yield? start->q1 q2 Unexpected Byproduct? q1->q2 No a1_yes Check for Hydrolysis q1->a1_yes Yes a2_polar Likely N,N-dimethylglycine (Hydrolysis Product) q2->a2_polar More Polar a2_nonpolar Possible Self-Condensation Product q2->a2_nonpolar Less Polar / High MW a1_no Check Reagent Purity a1_yes->a1_no

Caption: A troubleshooting decision tree for common issues encountered.

hydrolysis reagent This compound (CH3)2NCH2COOCH2CH3 product1 N,N-dimethylglycine (CH3)2NCH2COOH reagent->product1 + H2O product2 Ethanol CH3CH2OH reagent->product2 + H2O water {Water | H2O} conditions Acid or Base Catalysis water->conditions conditions->reagent

Caption: The hydrolysis pathway of this compound.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(dimethylamino)acetate. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the nucleophilic substitution reaction between an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, and dimethylamine (B145610). This reaction is a standard N-alkylation of a secondary amine.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges include controlling the reaction to prevent over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt, and ensuring the complete reaction of the starting materials.[1] Product purification to remove unreacted starting materials, the hydrohalide salt of dimethylamine, and any side products is also a critical step.

Q3: Which ethyl haloacetate is preferred, bromo- or chloroacetate?

A3: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, leading to faster reaction times and potentially milder reaction conditions. However, it is also more expensive and a potent lachrymator.[2] The choice often depends on a balance between reactivity, cost, and safety precautions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the ethyl haloacetate starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the formation of the product and any side products.

Q5: What are the typical storage conditions for this compound?

A5: this compound is a liquid that should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive reagents: Dimethylamine solution may have degraded, or the ethyl haloacetate may be old or impure. 2. Insufficient temperature: The reaction may be too slow at the current temperature. 3. Presence of moisture: Water can react with the ethyl haloacetate.1. Use fresh, high-purity reagents. 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Low Yield 1. Incomplete reaction: Reaction time may be too short. 2. Suboptimal stoichiometry: The molar ratio of dimethylamine to ethyl haloacetate may not be ideal. An excess of the amine is often used to drive the reaction to completion and minimize side reactions. 3. Product loss during work-up: The product may be lost during extraction or purification steps.1. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed. 2. Experiment with increasing the molar excess of dimethylamine (e.g., from 2 to 4 equivalents). 3. Perform extractions carefully and ensure the pH of the aqueous layer is basic during work-up to keep the product in the organic phase.
Formation of a White Precipitate (Quaternary Ammonium Salt) 1. Over-alkylation: The product, a tertiary amine, is more nucleophilic than the starting secondary amine and can react with another molecule of ethyl haloacetate.[1] 2. High reaction temperature: Higher temperatures can favor the formation of the quaternary salt.1. Use a larger excess of dimethylamine to increase the probability of the ethyl haloacetate reacting with the starting amine rather than the product. 2. Maintain a lower reaction temperature, even if it requires a longer reaction time.
Difficult Purification 1. Presence of unreacted starting materials: Ethyl haloacetate can be difficult to separate from the product due to similar boiling points. 2. Emulsion formation during extraction: The presence of salts can lead to emulsions.1. Ensure the reaction goes to completion. If necessary, use column chromatography for purification. 2. Add a saturated brine solution during the aqueous wash to break up emulsions.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of how different reaction parameters can affect the yield and purity of this compound. The data is representative of typical outcomes for this type of reaction.

Table 1: Effect of Temperature and Reaction Time (Conditions: 2.5 eq. Dimethylamine, Acetonitrile as solvent)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25 (Room Temp)246595
5088592
80 (Reflux)49088

Table 2: Effect of Dimethylamine Stoichiometry (Conditions: 50°C, 8h, Acetonitrile as solvent)

Equivalents of DimethylamineYield (%)Purity (%)Quaternary Salt Impurity (%)
1.57085~10
2.58592~5
4.08895<2

Table 3: Effect of Solvent (Conditions: 2.5 eq. Dimethylamine, 50°C, 8h)

SolventDielectric ConstantYield (%)Purity (%)
Toluene2.47590
Tetrahydrofuran (THF)7.68293
Acetonitrile37.58592
Dimethylformamide (DMF)36.78890

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from ethyl bromoacetate and a solution of dimethylamine.

Materials:

  • Ethyl bromoacetate

  • Dimethylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the anhydrous solvent.

  • Addition of Reagents: Add the dimethylamine solution (2.5 to 4.0 equivalents) to the solvent. If using an aqueous solution of dimethylamine, a phase-transfer catalyst may be beneficial. Add the base (1.5 equivalents).

  • Addition of Ethyl Bromoacetate: Cool the mixture in an ice bath and add ethyl bromoacetate (1.0 equivalent) dropwise to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 50°C) and stir for the required time (e.g., 8 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash the organic layer with brine to remove residual water and break any emulsions.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Solvent, Dimethylamine, Base) addition 2. Add Ethyl Bromoacetate (dropwise, 0°C) setup->addition react 3. Reaction (e.g., 50°C, 8h) addition->react filter_salts 4. Filter Salts react->filter_salts concentrate1 5. Concentrate filter_salts->concentrate1 extract 6. Extraction (Ether/aq. NaHCO₃, Brine) concentrate1->extract dry 7. Dry Organic Layer extract->dry concentrate2 8. Concentrate dry->concentrate2 distill 9. Vacuum Distillation concentrate2->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Analysis cluster_low_purity Low Purity Analysis start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Present? start->side_products check_tlc Check TLC/GC-MS for Starting Material incomplete_reaction->check_tlc extend_time Increase Reaction Time check_tlc->extend_time SM Present increase_temp Increase Temperature check_tlc->increase_temp SM Present optimize_stoichiometry Optimize Stoichiometry (Increase Amine) check_tlc->optimize_stoichiometry SM Present check_quaternary Check for Quaternary Salt side_products->check_quaternary improve_purification Improve Purification (Column Chromatography) side_products->improve_purification Other Impurities lower_temp Lower Reaction Temperature check_quaternary->lower_temp Quat. Salt Detected increase_amine Increase Amine Excess check_quaternary->increase_amine Quat. Salt Detected

Caption: Logical relationship diagram for troubleshooting common synthesis issues.

References

Troubleshooting incomplete reactions with Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(dimethylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

Q1: My reaction with this compound is incomplete or has a very low yield. What are the common causes?

A1: Incomplete reactions or low yields can stem from several factors. The most common issues are related to moisture, reagent purity, and suboptimal reaction conditions. This compound has two reactive sites: the ester and the tertiary amine, both of which can be sensitive to the reaction environment.

A primary cause of low yield is the hydrolysis of the ester group in the presence of water, which breaks down the molecule into 2-(dimethylamino)ethanol and acetic acid.[1][2] Additionally, if your reaction generates an acidic byproduct, it can protonate the dimethylamino group, potentially deactivating it for subsequent reaction steps.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and utilize anhydrous solvents. It is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[3]

  • Verify Reagent Purity: Use high-purity this compound and other reactants. If the purity is uncertain, consider purifying the starting materials.

  • Optimize Reaction Temperature: Many reactions are sensitive to temperature. It's often best to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Use a Scavenging Base: If your reaction produces acid (e.g., HCl in an acylation), include a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize it. This prevents the protonation and deactivation of the dimethylamino group.[3]

Q2: I am observing the formation of unexpected side products in my reaction. What could they be?

A2: The most common side product is 2-(dimethylamino)ethanol, resulting from the hydrolysis of the ester.[1] Depending on the other reactants and conditions, you might also see products arising from side reactions involving the tertiary amine. The amine can act as a base, which might catalyze unintended reactions.

To minimize side products:

  • Strict Moisture Control: As mentioned, keeping the reaction environment dry is critical to prevent hydrolysis.

  • Temperature Management: Avoid excessively high temperatures, which can promote decomposition or the formation of side products.

  • Controlled Addition of Reagents: Slow, dropwise addition of a reactive reagent can help to control the reaction rate and minimize side reactions.

Handling and Purification

Q3: How should I purify my final product after a reaction involving this compound?

A3: The purification strategy will depend on the properties of your desired product and the nature of the impurities. Due to the basic dimethylamino group, acid-base extraction can be a powerful tool.

Common Purification Techniques:

  • Extraction: You can manipulate the pH of the aqueous layer during workup. By making the aqueous layer acidic, the basic product will be protonated and move into the aqueous phase, potentially separating it from non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.

  • Column Chromatography: This is a standard method for purifying organic compounds. The basicity of your compound might require the use of a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent streaking on the silica (B1680970) gel column.

  • Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[4]

Q4: My TLC plate shows multiple spots, and I'm not sure which is my product. How can I identify the likely spots?

A4: The polarity of the compounds will determine their retention factor (Rf) on a TLC plate.

  • This compound (Starting Material): This is a relatively polar molecule due to the ester and amine groups.

  • 2-(dimethylamino)ethanol (Hydrolysis Byproduct): The hydroxyl group makes this more polar than the starting ester, so it will likely have a lower Rf value.

  • Desired Product: The polarity of your product will depend on the transformation. For instance, in an acylation reaction that consumes the amine, the product might be less polar than the starting material.

It is advisable to run TLCs of your starting materials as standards alongside your reaction mixture.

Experimental Protocols

General Protocol for Acylation of an Alcohol using this compound as a scaffold (Illustrative Example)

This protocol is a general guideline and may require optimization for your specific substrate.

1. Reagent Preparation:

  • Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

2. Reaction Setup:

  • Place the reaction vessel under an inert atmosphere (Nitrogen or Argon).
  • Cool the solution to 0 °C in an ice bath.

3. Addition of Acylating Agent:

  • Slowly add the acylating agent (e.g., an acyl chloride, 1.1 equivalents) dropwise to the cooled solution.

4. Reaction Monitoring:

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

5. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer and wash it with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product using flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Incomplete Reactions
Symptom Potential Cause Recommended Action Citation
Low or no product formationPresence of moisture leading to hydrolysisUse anhydrous solvents and glassware; run the reaction under an inert atmosphere.[1][3]
Inactive reagentsUse fresh, high-purity starting materials.[3]
Suboptimal temperatureStart the reaction at 0 °C and gradually warm to room temperature. Monitor via TLC/LC-MS. Consider gentle heating if no reaction occurs.[3]
Acidic byproduct deactivating the amineAdd a non-nucleophilic base (e.g., triethylamine) to scavenge acidic byproducts.[3]
Multiple spots on TLC, including a very polar oneHydrolysis of the esterEnsure strictly anhydrous conditions.[1]
Reaction stallsInsufficient baseEnsure at least one equivalent of a non-nucleophilic base is used if an acidic byproduct is formed.[3]

Visualizations

Troubleshooting Workflow for Incomplete Reactions

Troubleshooting_Workflow Start Incomplete Reaction or Low Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagents Verify Reagent Purity and Stoichiometry Check_Moisture->Check_Reagents No Use_Anhydrous Use Anhydrous Solvents/Glassware Run under Inert Atmosphere Check_Moisture->Use_Anhydrous Yes Check_Conditions Evaluate Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions No Purify_Reagents Purify/Replace Starting Materials Confirm Stoichiometry Check_Reagents->Purify_Reagents Yes Check_Base Is an Acid Scavenger Needed? Check_Conditions->Check_Base No Optimize_Temp Optimize Temperature Profile (e.g., 0°C to RT) Increase Reaction Time Check_Conditions->Optimize_Temp Yes Add_Base Add Non-Nucleophilic Base (e.g., Triethylamine) Check_Base->Add_Base Yes Success Reaction Improved Check_Base->Success No Use_Anhydrous->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Temp->Check_Base Add_Base->Success Hydrolysis_Pathway cluster_reactants Reactants cluster_products Hydrolysis Products Ethyl_DMA This compound DMA_Ethanol 2-(Dimethylamino)ethanol Ethyl_DMA->DMA_Ethanol Hydrolysis Acetic_Acid Acetic Acid Ethyl_DMA->Acetic_Acid Hydrolysis H2O Water (Moisture) H2O->DMA_Ethanol H2O->Acetic_Acid

References

Impact of impurities in Ethyl 2-(dimethylamino)acetate on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(dimethylamino)acetate. It addresses common issues related to impurities and their impact on reaction outcomes.

Troubleshooting Guides

Low or No Product Yield

Low or no yield in reactions utilizing this compound can be frustrating. A systematic approach to troubleshooting is essential. The following guide provides potential causes and recommended solutions.

Potential Cause Recommended Solution
Degradation of this compound Ensure the reagent is stored under anhydrous conditions and protected from light and heat to prevent hydrolysis and other degradation pathways.[1] Consider re-purifying the starting material if its purity is questionable.
Presence of Water (Hydrolysis) Water can hydrolyze the ester, leading to the formation of N,N-dimethylglycine and ethanol, which can interfere with the desired reaction. Use anhydrous solvents and dry all glassware thoroughly. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Inactive Reagents Verify the activity of other reagents in the reaction, such as coupling agents or bases. Use fresh, high-purity reagents.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal endpoint.[4][5]
Incorrect Stoichiometry Carefully check the molar ratios of all reactants. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion.[4]
Formation of Unexpected Side Products

The presence of impurities in this compound can lead to the formation of various side products, complicating purification and reducing the yield of the desired product.

Observed Side Product Potential Cause (Impurity) Recommended Solution
N-Alkylated Byproducts Residual Ethyl Chloroacetate (B1199739): This reactive impurity can alkylate nucleophilic sites on your substrate or product.Purify the this compound by vacuum distillation to remove residual alkylating agents.
Unwanted Salt Precipitation Triethylamine (B128534) Hydrochloride: If triethylamine was used as a base in the synthesis of this compound, this salt may be present and could alter the reaction's pH or solubility profile.Purify the starting material by washing with a non-polar organic solvent to remove the salt, followed by drying.
Products Derived from N,N-dimethylglycine N,N-dimethylglycine: Present due to incomplete esterification or hydrolysis of the ester. This impurity can compete in reactions, especially in peptide couplings or when it can act as a ligand.Purify the this compound by distillation or chromatography. For peptide synthesis, ensure high-purity starting materials are used.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I suspect an issue with my this compound. What should I check first?

A1: First, assess the purity of your this compound. The presence of significant amounts of N,N-dimethylglycine or water can inhibit the reaction.[2][4] You can check for the presence of the free acid (N,N-dimethylglycine) by HPLC or NMR. Water content can be determined by Karl Fischer titration.[6] If impurities are detected, purification by vacuum distillation is recommended.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting material plus an ethyl group. What is the likely cause?

A2: This suggests the presence of residual ethyl chloroacetate, a starting material in the synthesis of this compound. Ethyl chloroacetate is an alkylating agent and can react with nucleophilic functional groups in your reaction mixture. Purification of the this compound to remove this impurity is necessary.

Q3: How does the presence of N,N-dimethylglycine as an impurity affect peptide synthesis?

A3: In peptide synthesis, N,N-dimethylglycine can act as a competing nucleophile or a capping agent, leading to the formation of truncated or modified peptides. This can result in difficult-to-separate impurities and a lower yield of the desired full-length peptide.[7] It is crucial to use high-purity this compound for peptide synthesis applications.

Q4: Can triethylamine hydrochloride impurity from the synthesis of this compound impact my reaction?

A4: Yes. Triethylamine hydrochloride is a salt that can alter the pH of your reaction mixture.[8][9] This can affect the rate and outcome of pH-sensitive reactions. Additionally, its presence can affect the solubility of your reagents and products. It is advisable to use this compound that is free from this salt.

Q5: What is the best way to purify this compound?

A5: Vacuum distillation is a common and effective method for purifying this compound, as it can separate the desired ester from less volatile impurities like N,N-dimethylglycine and triethylamine hydrochloride, and more volatile impurities like residual solvents. For heat-sensitive applications, column chromatography on silica (B1680970) gel may also be employed.

Data Presentation

Table 1: Effect of Water Content on Ester Yield in a Lipase-Catalyzed Esterification [10]

Water Content (% v/v)Ester Yield (%)
065
285
478
670
862
1055

Note: This data is for a representative lipase-catalyzed esterification and serves to illustrate the principle that impurity levels, in this case water, can have a significant, non-linear impact on reaction outcomes.

Experimental Protocols

Protocol 1: Quantification of N,N-dimethylglycine Impurity by HPLC

This protocol provides a general method for the quantification of N,N-dimethylglycine in this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Aqueous C18 column (e.g., 4.6 x 150 mm, 3 µm).[11]

2. Mobile Phase and Detection:

  • Mobile Phase: 0.1% Methanesulfonic acid in 98:2 Water:Methanol.[11]

  • Flow Rate: 0.8 mL/min.[11]

  • Detection Wavelength: 205 nm.[11]

3. Sample Preparation:

  • Prepare a standard solution of N,N-dimethylglycine in the mobile phase.

  • Dissolve a known amount of the this compound sample in the mobile phase.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for N,N-dimethylglycine based on the retention time of the standard.

  • Quantify the amount of N,N-dimethylglycine in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations.

Protocol 2: Impurity Profiling by GC-MS

This protocol outlines a general procedure for identifying volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[12]

  • Capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

2. GC Conditions:

  • Injector Temperature: 250 °C.[12]

  • Oven Temperature Program: Start at 50 °C, ramp to 320 °C at 20 °C/min.[12]

  • Carrier Gas: Helium at a constant flow rate.[12]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a range appropriate for the expected impurities (e.g., 30-400 amu).

4. Sample Preparation:

5. Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the peaks corresponding to impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Protocol 3: Purification by Vacuum Distillation

This protocol describes a general method for the purification of this compound.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

2. Sample Preparation:

  • Place the crude this compound into the distillation flask.

  • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

3. Distillation Procedure:

  • Gradually reduce the pressure in the system to the desired level. The boiling point of this compound will depend on the pressure.

  • Begin heating the distillation flask gently.

  • Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction at a constant temperature and pressure.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of non-volatile, potentially unstable residues.

4. Product Handling:

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Store the purified product under an inert atmosphere and protect it from moisture and light.

Visualizations

Experimental_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final Final Product Crude_Product Crude Ethyl 2-(dimethylamino)acetate Impurity_Analysis Impurity Analysis (HPLC, GC-MS) Crude_Product->Impurity_Analysis Purity_Check Purity Acceptable? Impurity_Analysis->Purity_Check Purification Purification (e.g., Vacuum Distillation) Purity_Check->Purification No Pure_Product Pure Ethyl 2-(dimethylamino)acetate Purity_Check->Pure_Product Yes Purification->Impurity_Analysis Re-analyze Use_In_Reaction Use in Reaction Pure_Product->Use_In_Reaction Signaling_Pathway_Impact cluster_reagents Reagents cluster_impurities Impurities cluster_reactions Reactions cluster_products Products Reagent_A Reagent A Desired_Reaction Desired Reaction Reagent_A->Desired_Reaction Impure_Ester Impure Ethyl 2-(dimethylamino)acetate Water Water Impure_Ester->Water DMG N,N-dimethylglycine Impure_Ester->DMG EtClAc Ethyl Chloroacetate Impure_Ester->EtClAc Impure_Ester->Desired_Reaction Side_Reaction1 Hydrolysis Water->Side_Reaction1 Side_Reaction2 Competitive Reaction DMG->Side_Reaction2 Side_Reaction3 Alkylation EtClAc->Side_Reaction3 Desired_Product Desired Product Desired_Reaction->Desired_Product Side_Product1 Degraded Ester Side_Reaction1->Side_Product1 Side_Product2 Capped Product Side_Reaction2->Side_Product2 Side_Product3 Alkylated Byproduct Side_Reaction3->Side_Product3

References

Preventing racemization with Ethyl 2-(dimethylamino)acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing racemization during peptide synthesis, with a focus on the application of racemization-suppressing additives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that leads to the formation of an equimolar mixture of D- and L-enantiomers of an amino acid at its chiral center (α-carbon) during the peptide coupling reaction. This results in the incorporation of undesired epimers into the peptide sequence, which can be difficult to separate from the desired product and can significantly impact the peptide's biological activity.[1][2]

Q2: What is Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and how does it prevent racemization?

A2: Ethyl 2-cyano-2-(hydroxyimino)acetate, often referred to as OxymaPure, is an oxime-based additive used in peptide synthesis to suppress racemization.[3][4] When used in conjunction with a coupling reagent like a carbodiimide (B86325) (e.g., DIC), Oxyma acts as a reactive ester intermediate. This intermediate is less prone to racemization than the activated amino acid itself. By providing a faster and more selective reaction pathway for amide bond formation, it minimizes the time the activated amino acid spends in a racemization-prone state.[5][6]

Q3: What are the advantages of using Oxyma over traditional additives like HOBt and HOAt?

A3: Oxyma offers several advantages over traditional benzotriazole-based additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole). Key benefits include:

  • Safety: HOBt and HOAt are known to have explosive properties, making their handling and storage a safety concern. Oxyma is a safer, non-explosive alternative.[5][7]

  • Efficacy: Oxyma has been shown to be as effective, and in some cases more effective, than HOBt and HOAt in suppressing racemization and improving coupling efficiency, leading to higher peptide purity and yield.[3][4]

  • Reduced Side Reactions: Its use can lead to fewer side reactions compared to older additives.[3]

Q4: Which amino acids are most susceptible to racemization?

A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide synthesis.[1][2] Serine (Ser) can also be susceptible.[1][3] Special care and optimized protocols are necessary when coupling these amino acids.

Q5: Can Oxyma be used in both solid-phase (SPPS) and solution-phase peptide synthesis?

A5: Yes, Oxyma is effective in suppressing racemization in both solid-phase and solution-phase peptide synthesis methodologies.[5]

Troubleshooting Guide: Racemization Issues

This guide addresses common problems related to racemization during peptide synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of epimerization detected in the final peptide. Use of a coupling reagent prone to racemization (e.g., carbodiimides alone).Add an anti-racemization additive like Oxyma to the coupling reaction.[6] Consider switching to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (B103445) (e.g., PyBOP) based coupling reagent, which often incorporate an HOBt or HOAt-like moiety.[6][7]
The base used for neutralization or coupling is too strong or unhindered.Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[8]
High reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially critical for microwave-assisted synthesis where temperatures can be significantly elevated.
Racemization specifically observed with Histidine (His) or Cysteine (Cys) residues. These amino acids are inherently susceptible to racemization.[2]For Histidine, use a side-chain protecting group on the imidazole (B134444) nitrogen, such as Trityl (Trt) or Benzyloxymethyl (Bom).[6] For Cysteine, using a combination of DIC/Oxyma for coupling has been shown to be effective in minimizing racemization.[1][6]
Incomplete coupling reactions leading to multiple purification challenges. Aggregation of the growing peptide chain on the solid support can hinder reaction kinetics.If aggregation is suspected, consider switching to a different solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO). Sonication or coupling at a moderately elevated temperature can also help disrupt aggregation.[2]

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed under different conditions, highlighting the effectiveness of certain strategies.

Peptide Sequence/Coupling StepCoupling ConditionsRacemization (%)Reference
Z-Gly-Phe-Gly-OEtControl (without additive)8% of DL isomer[9]
Z-Gly-Phe-Gly-OEtWith Ethyl 2-hydroximino-2-cyanoacetamideNo racemate detected[9]
Fmoc-L-Cys(Trt)-OH couplingVarious coupling reagentsRacemization occurred with most reagents[1]
Fmoc-L-Cys(Trt)-OH couplingDIC/OxymaNo racemization[1]
Fmoc-L-His(Trt)-OH couplingDIC/Oxyma1.8% of D-product[1]

Experimental Protocols

General Protocol for DIC/Oxyma Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for using DIC (Diisopropylcarbodiimide) and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) for coupling an N-Fmoc protected amino acid to a resin-bound peptide.

1. Reagent Preparation:

  • Amino Acid Solution: Prepare a solution of the N-Fmoc protected amino acid (3-5 equivalents relative to the resin loading) in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Oxyma Solution: Prepare a stock solution of Oxyma (e.g., 1 M in DMF).

  • DIC Solution: Prepare a stock solution of DIC (e.g., 1 M in DMF).

2. Pre-activation (Optional but recommended):

  • In a separate vessel, mix the amino acid solution with an equivalent amount of the Oxyma solution.

  • Add an equivalent amount of the DIC solution to the amino acid/Oxyma mixture.

  • Allow the mixture to pre-activate for a few minutes (e.g., 1-5 minutes) at room temperature.

3. Coupling Reaction:

  • Drain the solvent from the resin after the deprotection and washing steps.

  • Add the pre-activated amino acid/Oxyma/DIC mixture to the resin.

  • Allow the coupling reaction to proceed for the desired time (typically 30-60 minutes) at room temperature with gentle agitation. For difficult couplings or those involving racemization-prone residues, the reaction time and temperature may need optimization.

4. Washing:

  • After the coupling is complete, drain the reaction mixture from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Wash with a solvent like Dichloromethane (DCM) (3-5 times) and dry the resin for the next deprotection step.

Note: For particularly racemization-prone amino acids like Histidine, the coupling time should be kept as short as possible (e.g., < 5 minutes) to minimize epimerization.[1]

Visualizations

Experimental Workflow: Peptide Coupling with Racemization Suppression

PeptideCouplingWorkflow start Start: Resin-bound Peptide (Free N-terminus) pre_activation Pre-activation: N-Fmoc-AA + DIC + Oxyma start->pre_activation Step 1 coupling Coupling Reaction: Add activated mix to resin pre_activation->coupling Step 2 washing Washing: Remove excess reagents coupling->washing Step 3 deprotection Fmoc Deprotection: (e.g., Piperidine/DMF) washing->deprotection Step 4 next_cycle Ready for next coupling cycle deprotection->next_cycle If not final AA racemization_check QC Check: Assess Racemization deprotection->racemization_check If final AA next_cycle->pre_activation end End: Final Peptide racemization_check->end

Caption: Workflow for a single amino acid coupling cycle in SPPS using DIC/Oxyma to suppress racemization.

References

Technical Support Center: Purification of Products from Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using Ethyl 2-(dimethylamino)acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of reaction products derived from this compound.

Q1: I have a persistent basic impurity in my product. How can I remove unreacted this compound?

A1: Unreacted this compound is a common basic impurity. Due to its basic nature and water solubility, an acidic wash during liquid-liquid extraction is highly effective.

Troubleshooting Workflow:

G start Crude reaction mixture dissolve Dissolve in a water-immiscible organic solvent (e.g., Ethyl Acetate (B1210297), DCM) start->dissolve wash Wash with dilute acid (e.g., 1M HCl or sat. NH4Cl) dissolve->wash separate Separate aqueous and organic layers wash->separate back_extract Optional: Back-extract aqueous layer with organic solvent separate->back_extract to recover product combine Combine organic layers separate->combine back_extract->combine dry Dry organic layer (e.g., Na2SO4, MgSO4) combine->dry concentrate Concentrate under reduced pressure dry->concentrate product Purified product concentrate->product

Caption: Workflow for removing basic impurities via acidic wash.

Detailed Protocol: Acidic Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). The basic impurities, including unreacted this compound, will be protonated and move into the aqueous layer.

  • Layer Separation: Carefully separate the organic layer from the aqueous layer.

  • Back-Extraction (Optional): To maximize product recovery, the aqueous layer can be back-extracted with a fresh portion of the organic solvent.

  • Combine and Dry: Combine all organic layers and dry over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the product, now free of basic impurities.

Q2: My product is a basic ester, and it streaks badly during silica (B1680970) gel chromatography. How can I improve the separation?

A2: The basic nature of your product is likely causing strong interactions with the acidic silica gel, leading to poor peak shape and streaking. There are two main strategies to address this: modifying the mobile phase or using a different stationary phase.[1]

Troubleshooting Logic:

G start Problem: Streaking of basic ester on silica gel decision Modify Purification Strategy start->decision option1 Option 1: Modify Mobile Phase decision->option1 Keep Silica Gel option2 Option 2: Change Stationary Phase decision->option2 Alternative solution1 Add a basic modifier (e.g., 1-2% triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent. option1->solution1 solution2 Use an amine-functionalized silica gel column. option2->solution2

Caption: Decision tree for improving chromatography of basic esters.

Experimental Protocols:

  • Protocol 1: Mobile Phase Modification

    • Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • To this eluent, add a small amount of a basic modifier. A common choice is 1-2% triethylamine (Et₃N) or a solution of ammonia in methanol.

    • Equilibrate your silica gel column with the modified eluent before loading your sample.

    • Perform the chromatography as usual. The basic modifier will compete with your product for the acidic sites on the silica, leading to improved peak shape.

  • Protocol 2: Amine-Functionalized Silica

    • Select a pre-packed amine-functionalized silica gel column appropriate for your scale.

    • Develop your elution method using standard normal-phase solvents (e.g., hexanes/ethyl acetate). A basic modifier is typically not required with this type of stationary phase.[1]

    • Run the column according to the manufacturer's instructions.

Q3: I suspect my product is degrading during workup or purification. What are the likely side reactions and how can I avoid them?

A3: Products derived from this compound can be susceptible to hydrolysis of the ester group, especially under strong basic or acidic conditions. The tertiary amine can also be prone to N-oxidation.

Potential Side Reactions:

Side ReactionConditionsPrevention/Mitigation
Ester Hydrolysis Strong aqueous acid or base, prolonged heating.[2]Use mild acids/bases for extraction (e.g., sat. NaHCO₃, sat. NH₄Cl). Avoid high temperatures during workup and purification.
N-Oxide Formation Presence of oxidizing agents.Ensure reaction is fully quenched and workup is performed under an inert atmosphere if sensitive oxidizing agents were used.

Workflow to Minimize Degradation:

G start Crude Product quench Ensure complete reaction quenching start->quench mild_extraction Perform extractions with mild aqueous solutions (e.g., NaHCO3, brine) quench->mild_extraction temp_control Keep temperature low during solvent removal mild_extraction->temp_control chromatography Use appropriate chromatography conditions (e.g., modified mobile phase) temp_control->chromatography final_product Pure, stable product chromatography->final_product

Caption: Workflow for purification with minimized product degradation.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities I should expect when using this compound in a Darzens condensation?

A4: In a Darzens condensation, besides unreacted starting materials, you might encounter the following byproducts:

  • Hydrolysis products: 2-(Dimethylamino)acetic acid and ethanol, if moisture is present.

  • Side products from the carbonyl compound: Self-condensation products of the aldehyde or ketone reactant.

  • Products from rearrangement: The resulting glycidic ester can sometimes rearrange, particularly if heated.[3]

Q5: Is crystallization a viable purification method for products synthesized with this compound?

A5: Yes, crystallization can be a very effective purification technique, especially for solid products. The presence of the polar dimethylamino group can influence solvent selection.

General Protocol for Crystallization:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for compounds with amine functionalities include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q6: I have quantitative data on the recovery of different amine purification methods. How do they compare?

A6: The efficiency of purification methods for amines can vary based on the specific compound and the nature of the impurities. Below is a summary of reported yields for different techniques.

Comparison of Amine Purification Methodologies:

Purification MethodCompound TypeReported Yield/PurityReference
Selective Ammonium Carbamate CrystallizationPrimary, Secondary, and Tertiary Amines83-94% yield, 90->99% purity[4]
Buffer-Assisted Liquid-Liquid ExtractionPrimary, Secondary, and Tertiary AminesHigh yields and purities reported[4]
Amine-Functionalized Silica ChromatographyBasic Tricyclic AntidepressantsGood separation and recovery[5]
Adsorption on Silica/AluminaTertiary AminesPurity >99%[6]

This data suggests that for mixtures of amines, crystallization and specialized extraction techniques can provide high yields and purities. For chromatographic purification of basic compounds, using functionalized silica is a highly effective strategy.

References

Technical Support Center: Improving Yields in Reactions with Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(dimethylamino)acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block used in various organic syntheses. The most common reactions include:

  • Quaternization: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts.

  • Amide Bond Formation: The ester can react with primary or secondary amines to form the corresponding amides.

  • Reduction: The ester group can be reduced to an alcohol, yielding 2-(dimethylamino)ethanol.

  • Hydrolysis: The ester can be hydrolyzed back to N,N-dimethylglycine and ethanol (B145695).

  • Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols.

Q2: I am getting a low yield in my reaction. What are the general troubleshooting steps?

A2: Low yields can arise from several factors. Here is a general workflow to troubleshoot your reaction:

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Purity & Anhydrous Conditions start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions stoichiometry Verify Stoichiometry of Reactants reaction_conditions->stoichiometry side_reactions Identify & Minimize Side Reactions stoichiometry->side_reactions purification Optimize Purification Method side_reactions->purification success Improved Yield purification->success

Caption: A general workflow for troubleshooting low reaction yields.

Start by ensuring the purity and dryness of your reagents and solvents. Next, systematically optimize reaction conditions such as temperature and time. Verify the stoichiometry of your reactants, as an imbalance can lead to incomplete reactions or side products. Investigate potential side reactions and adjust conditions to minimize them. Finally, optimize your purification method to minimize product loss.

Troubleshooting Guides by Reaction Type

Quaternization of the Tertiary Amine

Q: I am attempting to quaternize this compound with an alkyl halide, but the reaction is slow and the yield is low. What can I do?

A: Slow reaction rates and low yields in quaternization reactions are common issues. Here are some potential causes and solutions:

Potential Causes & Troubleshooting Steps:

  • Poor Leaving Group: The reactivity of the alkyl halide is crucial. The reaction rate follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or acetone (B3395972) are generally preferred as they can stabilize the charged transition state.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Steric Hindrance: If either your alkyl halide or the tertiary amine is sterically hindered, the reaction will be slower. In such cases, longer reaction times and higher temperatures may be necessary.

Table 1: Effect of Reaction Conditions on Quaternization Yield of a Tertiary Amine Methacrylate (Analogous System) [1]

Alkyl HalideTemperature (°C)Reaction Time (h)Yield (%)
1-Iodobutane3048~59
1-Iodobutane6048~93
1-Iodoheptane6048~92
1-Iododecane6048~88

Experimental Protocol: Quaternization with Methyl Iodide

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add methyl iodide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • The product, a quaternary ammonium salt, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quaternization_Workflow start Start: Dissolve Reactants reaction Stir at RT (or Heat if Slow) start->reaction precipitation Precipitation of Product reaction->precipitation filtration Filter and Wash Solid precipitation->filtration drying Dry Under Vacuum filtration->drying end End: Purified Quaternary Salt drying->end

Caption: Experimental workflow for a typical quaternization reaction.

Amide Bond Formation with Primary Amines

Q: I am trying to synthesize an amide from this compound and a primary amine, but I am getting a low yield of the desired product.

A: Amide bond formation from esters can be challenging due to the lower reactivity of esters compared to other carboxylic acid derivatives. Here are some common issues and how to address them:

Potential Causes & Troubleshooting Steps:

  • Low Reactivity of the Ester: Heating is often required to drive the reaction to completion. Consider using a higher boiling point solvent to allow for higher reaction temperatures.

  • Unreactive Amine: Electron-deficient or sterically hindered amines will react more slowly. For these substrates, longer reaction times and higher temperatures are necessary.

  • Equilibrium: The reaction is an equilibrium process. To drive the reaction towards the product, it can be beneficial to use an excess of the amine or to remove the ethanol byproduct (e.g., by distillation if feasible).

  • Side Reactions: At high temperatures, side reactions may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Table 2: Amide Formation - General Yields with Different Coupling Strategies [2][3]

Coupling Reagent/MethodTypical Yield Range (%)Notes
Direct thermal condensation40-70Requires high temperatures, may lead to side products.
EDC/HOBt60-95Milder conditions, good for sensitive substrates.[3]
HATU/DIPEA70-98Highly efficient, but more expensive.

Experimental Protocol: Amidation with Benzylamine (B48309) (Thermal)

  • In a round-bottom flask, combine this compound (1.0 eq) and benzylamine (1.2 eq).

  • Heat the mixture to reflux (the boiling point of benzylamine is approximately 185°C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent like ethyl acetate (B1210297) and wash with dilute acid (e.g., 1M HCl) to remove excess benzylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Amidation_Troubleshooting low_yield Low Amide Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products Observed? low_yield->side_products increase_temp Increase Temperature / Use High-Boiling Solvent incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time use_excess_amine Use Excess Amine incomplete_reaction->use_excess_amine optimize_purification Optimize Purification (e.g., Acid Wash) side_products->optimize_purification improved_yield Improved Yield increase_temp->improved_yield increase_time->improved_yield use_excess_amine->improved_yield optimize_purification->improved_yield

Caption: Troubleshooting logic for low-yield amidation reactions.

Reduction of the Ester to an Alcohol

Q: I am trying to reduce the ester group of this compound to the corresponding alcohol, 2-(dimethylamino)ethanol. Which reducing agent should I use and what are the common pitfalls?

A: The choice of reducing agent is critical for the successful reduction of an ester.

Choosing a Reducing Agent:

  • Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent and is generally not strong enough to reduce esters to alcohols under standard conditions.[4][5]

  • Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that readily reduces esters to primary alcohols.[6][7][8] It is the reagent of choice for this transformation.

Potential Issues and Troubleshooting:

  • Highly Reactive and Moisture-Sensitive: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).[6]

  • Work-up Procedure: The quenching of excess LiAlH₄ must be done carefully and at low temperatures (e.g., 0°C) to avoid a violent reaction. A common procedure is the sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup). Alternatively, quenching with ethyl acetate followed by an aqueous workup can be employed.[6]

  • Over-reduction: While not an issue for this specific substrate, be aware that LiAlH₄ will also reduce other functional groups like amides, nitriles, and carboxylic acids.

Table 3: Comparison of Reducing Agents for Ester Reduction [4][5][8]

Reducing AgentReactivity towards EstersTypical SolventsSafety Considerations
NaBH₄ Very low to noneProtic (e.g., EtOH, MeOH)Relatively safe, reacts slowly with protic solvents.
LiAlH₄ HighAprotic (e.g., THF, Et₂O)Highly reactive, pyrophoric, reacts violently with water.[6][8]

Experimental Protocol: LiAlH₄ Reduction [6][9]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask and cool to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(dimethylamino)ethanol.

  • Purify by distillation if necessary.

LiAlH4_Reduction_Workflow setup Anhydrous Setup under N2 lah_suspension Prepare LiAlH4 Suspension in THF (0°C) setup->lah_suspension ester_addition Dropwise Addition of Ester Solution lah_suspension->ester_addition reflux Warm to RT and Reflux ester_addition->reflux quench Quench Excess LiAlH4 at 0°C reflux->quench filtration Filter and Wash Precipitate quench->filtration workup Dry and Concentrate Filtrate filtration->workup purification Purify by Distillation workup->purification product 2-(dimethylamino)ethanol purification->product

References

Stability issues of Ethyl 2-(dimethylamino)acetate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(dimethylamino)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound, outlining potential causes and their solutions.

Observed Problem Potential Cause Recommended Solution
Low or no yield of desired product Degradation of this compound due to reaction conditions.- Check pH: Avoid basic conditions (pH > 7) as the ester is susceptible to hydrolysis. If your reaction requires a base, consider using a non-nucleophilic, hindered base and running the reaction at a lower temperature. - Temperature: Avoid prolonged heating, as this can accelerate degradation. - Incompatible Reagents: Ensure that strong oxidizing agents are not used in the reaction mixture. Be cautious with strong nucleophiles (e.g., primary/secondary amines, alkoxides) which can lead to side products.
Formation of unexpected byproducts 1. Hydrolysis: The ester has hydrolyzed to form 2-(dimethylamino)ethanol and acetic acid. This is more likely in the presence of water and at neutral to basic pH. 2. Aminolysis: Reaction with a primary or secondary amine in the reaction mixture, leading to the formation of an amide. 3. Transesterification: Reaction with an alcohol solvent or reagent, resulting in the exchange of the ethyl group of the ester.1. Work under anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis. 2. Protect functional groups: If other amines are present, consider using a suitable protecting group strategy. 3. Choice of solvent: Use aprotic solvents. If an alcohol solvent is necessary, be aware of the potential for transesterification and consider using the corresponding ethyl ester of other reagents if possible.
Inconsistent results between experiments 1. Variable quality or age of the reagent: The compound may have degraded during storage. 2. Inconsistent reaction setup: Minor variations in pH, temperature, or moisture content can affect stability.1. Verify reagent quality: Use a fresh bottle of the reagent or verify the purity of the existing stock using techniques like NMR or GC-MS. Store the compound under recommended conditions (see FAQs). 2. Standardize protocol: Carefully control and monitor reaction parameters. Use buffered solutions where pH control is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base but is significantly more rapid under basic conditions, yielding 2-(dimethylamino)ethanol and acetate. Other potential degradation pathways include reaction with strong nucleophiles, leading to aminolysis or transesterification.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at -20°C for maximum stability.[1][2]

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is relatively stable in acidic to neutral aqueous solutions for short periods. However, in basic aqueous solutions (pH > 7), it will undergo hydrolysis. For a structurally similar compound, 2-(dimethylamino)ethyl methacrylate, hydrolysis is notable at pH values above 6.0.

Q4: What reagents are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] It can also react with strong acids and bases due to the presence of the tertiary amine and the ester functional groups. Reactions with primary and secondary amines can lead to amide formation, and reactions with alcohols can result in transesterification.

Q5: Can I use this compound in peptide synthesis?

A5: While this compound is an amino acid derivative, its use as a direct coupling partner in standard peptide synthesis may be complicated by the reactivity of its tertiary amine. The dimethylamino group can act as a base, potentially interfering with standard coupling reagents and protocols. Careful consideration of the reaction conditions and potential side reactions is necessary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound by 1H NMR

This protocol outlines a general method for assessing the stability of this compound under specific reaction conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) that is compatible with your intended reaction conditions.

    • Add a known concentration of an internal standard (e.g., dimethyl sulfoxide (B87167) or trimethylsilyl (B98337) propionate) to the stock solution. The internal standard should be inert under the reaction conditions.

  • Initial Analysis (t=0):

    • Acquire a 1H NMR spectrum of the freshly prepared solution.

    • Integrate the characteristic peaks of this compound (e.g., the ethyl group quartet and triplet, the singlet for the N(CH3)2 group, and the singlet for the α-methylene group) and the peak of the internal standard.

    • The ratio of the integrals will serve as the baseline for the stability study.

  • Incubation:

    • Subject the NMR tube containing the sample to the desired reaction conditions (e.g., specific pH, temperature, addition of a reagent).

  • Time-Course Monitoring:

    • Acquire 1H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • For each spectrum, re-integrate the characteristic peaks of this compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial measurement.

    • Plot the percentage of the remaining compound against time to determine its stability under the tested conditions.

    • Monitor for the appearance of new peaks that may correspond to degradation products (e.g., 2-(dimethylamino)ethanol).

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Unexpected Byproducts check_pH Is the reaction medium basic (pH > 7)? start->check_pH check_temp Is the reaction run at elevated temperature? start->check_temp check_reagents Are strong oxidizing agents or nucleophiles present? start->check_reagents hydrolysis Potential Cause: Hydrolysis check_pH->hydrolysis Yes solution_temp Solution: Run reaction at lower temperature. check_temp->solution_temp Yes aminolysis Potential Cause: Aminolysis check_reagents->aminolysis Primary/Secondary Amines transesterification Potential Cause: Transesterification check_reagents->transesterification Alcohols solution_pH Solution: Use non-nucleophilic base, lower temperature, or work under acidic/neutral conditions. hydrolysis->solution_pH solution_reagents Solution: Avoid incompatible reagents or use protecting groups. aminolysis->solution_reagents transesterification->solution_reagents

Caption: Troubleshooting workflow for stability issues of this compound.

Degradation_Pathways reactant This compound hydrolysis_product 2-(dimethylamino)ethanol + Acetic Acid reactant->hydrolysis_product + H2O (acid or base catalyst) aminolysis_product N-substituted-2-(dimethylamino)acetamide reactant->aminolysis_product + R1R2NH transesterification_product New Ester + Ethanol reactant->transesterification_product + R'OH (acid or base catalyst)

Caption: Primary degradation pathways of this compound.

References

Effect of solvent choice on Ethyl 2-(dimethylamino)acetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(dimethylamino)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a particular focus on the critical role of solvent choice in determining reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

This compound is a tertiary amine and an ester. The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily participating in reactions with electrophiles. A common reaction is quaternization, where the nitrogen atom attacks an alkyl halide, forming a quaternary ammonium (B1175870) salt. This reactivity is characteristic of a bimolecular nucleophilic substitution (SN2) reaction.

Q2: How does the choice of solvent impact the reactivity of this compound?

The solvent plays a crucial role in the reactivity of this compound, primarily by solvating the reactants and stabilizing the transition state. The rate of SN2 reactions, such as quaternization, is highly dependent on the solvent type. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Q3: Which type of solvent is generally recommended for reactions with this compound?

For SN2 reactions involving nucleophiles like this compound, polar aprotic solvents are generally preferred.[1][2] These solvents can dissolve the reactants but do not strongly solvate the nucleophilic nitrogen atom, leaving it more available to attack the electrophile. This leads to a significant increase in the reaction rate compared to polar protic solvents.[2]

Q4: Why are polar protic solvents less suitable for these reactions?

Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds with the lone pair of electrons on the nitrogen of this compound. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to react, thus slowing down the SN2 reaction.[3]

Q5: Can nonpolar solvents be used?

Nonpolar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving charged or highly polar reactants like the salts often formed in quaternization. The reactants may have poor solubility in nonpolar solvents, leading to a very slow or incomplete reaction.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solutions
Low or No Product Yield Inappropriate solvent choice: Using a polar protic solvent can drastically reduce the reaction rate.Switch to a polar aprotic solvent such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[1][2]
Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent.- Check the solubility of your reactants in the chosen solvent. If necessary, switch to a solvent with better solubilizing properties for all components. - Consider gently heating the reaction mixture, but be mindful of potential side reactions at higher temperatures.
Insufficient reaction time or temperature: The reaction may be proceeding slowly under the current conditions.- Increase the reaction time and monitor progress by TLC or GC. - Gradually increase the reaction temperature. For quaternization reactions, temperatures between room temperature and 55°C are often employed.
Steric hindrance: The electrophile or the tertiary amine itself might be sterically hindered, slowing the reaction.[4]- Increase reaction time and temperature. - Consider using a less sterically hindered electrophile if possible.
Formation of Side Products Reaction with the solvent: Protic solvents can react with some electrophiles (e.g., alkyl halides).Use a polar aprotic solvent to minimize solvent participation in the reaction.
Hofmann elimination: At elevated temperatures, the quaternary ammonium product can undergo elimination, especially if a strong base is present.- Use the lowest effective temperature for the reaction. - Avoid the use of strong bases unless necessary for a specific transformation.
Side reactions of the electrophile: Some electrophiles, like benzyl (B1604629) bromide in the presence of NaH in DMF, can lead to unexpected byproducts.[5][6]- Carefully choose the base and solvent combination. - Purify the starting materials to remove any impurities that might catalyze side reactions.
Difficulty in Product Purification Product is highly polar and water-soluble: Quaternary ammonium salts are often soluble in water, making extraction difficult.- If the product precipitates from the reaction mixture, filtration may be the easiest purification method. - If the product is soluble, consider removing the solvent under reduced pressure and washing the residue with a non-polar solvent to remove unreacted starting materials. - Ion-exchange chromatography can be an effective purification technique for ionic compounds.
Product co-elutes with starting material or byproducts: Similar polarities can make chromatographic separation challenging.- Adjust the solvent system for column chromatography. A more polar eluent may be necessary to move the highly polar product. - Consider recrystallization from a suitable solvent system.
Data Presentation
Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₃NO₂[7][8]
Molecular Weight 131.18 g/mol [7][9]
Appearance Colorless to light yellow liquid[7][9]
Boiling Point 150.5 ± 0.0 °C at 760 mmHg[7]
Density 0.928 g/cm³[7][9]
pKa (of the conjugate acid) ~8.4[10]
Solubility Soluble in DMSO and water.[7]
Properties of Common Organic Solvents

The choice of solvent is critical, and its physical properties can significantly influence reaction outcomes.

SolventFormulaDielectric Constant (ε)TypeBoiling Point (°C)
Nonpolar
HexaneC₆H₁₄1.9Aprotic69
TolueneC₇H₈2.4Aprotic111
Diethyl EtherC₄H₁₀O4.3Aprotic35
Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂9.1Aprotic40
Tetrahydrofuran (THF)C₄H₈O7.5Aprotic66
Ethyl Acetate (B1210297)C₄H₈O₂6.0Aprotic77
AcetoneC₃H₆O21Aprotic56
Acetonitrile (ACN)C₂H₃N37.5Aprotic82
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Aprotic153
Dimethyl Sulfoxide (DMSO)C₂H₆OS47Aprotic189
Polar Protic
EthanolC₂H₆O24.6Protic78
MethanolCH₄O32.6Protic65
WaterH₂O80.1Protic100

Data compiled from various sources.

Experimental Protocols
General Protocol for Solvent Screening in the Quaternization of this compound

This protocol provides a general framework for optimizing the solvent for the reaction of this compound with an alkyl halide (e.g., methyl iodide or benzyl bromide).

1. Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A selection of anhydrous polar aprotic solvents (e.g., acetonitrile, DMF, acetone)

  • A selection of anhydrous polar protic solvents for comparison (e.g., ethanol, isopropanol)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • GC-MS or LC-MS for reaction monitoring (optional)

2. Procedure:

  • Reaction Setup: In separate, labeled reaction vials, dissolve this compound (1 equivalent) in each of the chosen solvents to a concentration of approximately 0.1 M.

  • Reactant Addition: To each vial, add the alkyl halide (1.1 equivalents) at room temperature while stirring.

  • Reaction Monitoring:

    • Take a small aliquot from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot (typically at a lower Rf value due to its ionic nature).

    • For more quantitative analysis, GC-MS or LC-MS can be used to determine the conversion percentage.

  • Temperature Variation (Optional): If the reaction is slow at room temperature, repeat the screening at a moderately elevated temperature (e.g., 40-50 °C).

  • Data Analysis: Compare the reaction rates and final conversions in each solvent to determine the optimal solvent for the desired transformation.

3. Safety Precautions:

  • Alkyl halides are often toxic and lachrymatory; handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ensure all glassware is dry, as moisture can interfere with the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Optimization prep_reagents Prepare Reactants (this compound, Alkyl Halide) setup_reactions Set up Parallel Reactions in Different Solvents prep_reagents->setup_reactions select_solvents Select Candidate Solvents (Polar Aprotic, Polar Protic) select_solvents->setup_reactions run_reactions Run Reactions at Controlled Temperature setup_reactions->run_reactions monitor_progress Monitor Progress (TLC, GC/LC-MS) run_reactions->monitor_progress analyze_data Analyze Reaction Rates and Yields monitor_progress->analyze_data Collect Data identify_optimal Identify Optimal Solvent analyze_data->identify_optimal scale_up Scale-up Reaction Under Optimal Conditions identify_optimal->scale_up

A generalized experimental workflow for solvent optimization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause_solvent Inappropriate Solvent? start->cause_solvent cause_temp Suboptimal Temperature? start->cause_temp cause_time Insufficient Time? start->cause_time cause_purity Reagent Purity? start->cause_purity sol_solvent Switch to Polar Aprotic (ACN, DMF, DMSO) cause_solvent->sol_solvent If polar protic or nonpolar sol_temp Optimize Temperature cause_temp->sol_temp If too low sol_time Increase Reaction Time cause_time->sol_time If incomplete sol_purity Check/Purify Reagents cause_purity->sol_purity If impurities suspected

A decision-making diagram for troubleshooting low reaction yield.

References

Validation & Comparative

Ethyl 2-(dimethylamino)acetate: An Enigmatic Player in the Arena of Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate coupling reagent is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic route. While the landscape of coupling reagents is populated by well-established families such as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts, the role of Ethyl 2-(dimethylamino)acetate remains largely undefined in the scientific literature, despite its classification as a peptide synthesis reagent by some chemical suppliers.

This guide endeavors to provide a comparative overview of this compound against other commonly employed coupling reagents. However, a comprehensive search of scientific databases and chemical literature reveals a significant scarcity of experimental data regarding its application and performance in amide bond formation, particularly in peptide synthesis. This lack of published evidence prevents a direct, data-driven comparison of its efficacy in terms of reaction yields, rates, and, crucially, the suppression of racemization—a key metric for any coupling reagent used in peptide chemistry.

The Established Players: A Crowded Field of Coupling Reagents

The synthesis of peptides and other amide bond-containing molecules relies on the activation of a carboxylic acid to facilitate its reaction with an amine. This is the primary function of a coupling reagent. The most prevalent classes of coupling reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been foundational in peptide synthesis. They are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve reaction rates and minimize racemization. A water-soluble variant, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is also widely used, especially in biochemical applications.

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high reactivity.

  • Uronium/Aminium Salts: This class includes some of the most efficient and popular coupling reagents to date. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are prized for their high coupling efficiencies and low rates of racemization, particularly for challenging sequences.

The Scarcity of Data for this compound

Despite being marketed as a reagent for peptide synthesis, there is a notable absence of peer-reviewed studies or application notes that detail the use of this compound as a primary coupling reagent. This makes it impossible to generate the quantitative comparisons and detailed experimental protocols that are standard for other reagents. Key performance indicators such as:

  • Reaction Yields: No data is available to compare its efficiency in forming amide bonds against established reagents across a range of amino acid couplings.

  • Racemization Levels: The degree of epimerization during the coupling of chiral amino acids is a critical parameter, and no studies on this aspect for this compound could be located.

  • Reaction Kinetics: Information on the speed of coupling reactions facilitated by this reagent is not documented.

  • Side Reactions: The propensity for the formation of unwanted byproducts is another crucial factor for which no data exists.

Without this fundamental experimental data, a direct and objective comparison to reagents like HATU, HBTU, or even the classic DIC/Oxyma system is not feasible.

A Hypothetical Workflow for Evaluation

To properly assess the performance of this compound as a coupling reagent, a systematic experimental evaluation would be necessary. A typical workflow for such a comparison is outlined below. This workflow could be used by researchers interested in exploring the potential of this compound.

Caption: A generalized workflow for the comparative evaluation of a novel coupling reagent against established standards.

Conclusion

While this compound is listed as a reagent for peptide synthesis by some suppliers, the lack of available scientific literature and experimental data makes it impossible to provide a meaningful comparison with other well-established coupling reagents. For researchers, scientists, and drug development professionals, the reliance on proven and well-documented coupling reagents such as HATU, HCTU, COMU, and DIC/Oxyma remains the most prudent approach for ensuring reliable and high-quality peptide synthesis. The potential utility of this compound in this context can only be determined through rigorous and systematic investigation to generate the necessary performance data. Until such data becomes available, it remains an obscure and unvalidated option in the field of amide bond synthesis.

Navigating the Base Landscape: A Comparative Guide to Alternatives for Ethyl 2-(dimethylamino)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, this guide provides a comprehensive comparison of alternatives to Ethyl 2-(dimethylamino)acetate as a base in organic synthesis. We present a detailed analysis of various non-nucleophilic bases, supported by experimental data and protocols, to facilitate informed selection for specific synthetic transformations.

This compound is a tertiary amine that can function as a base in organic reactions. With a predicted pKa of its conjugate acid around 8.4-8.56, it is a relatively mild organic base. However, the landscape of organic synthesis often demands a diverse toolkit of bases with varying strengths, steric hindrances, and compatibilities with different functional groups. This guide explores a range of commercially available and synthetically useful alternatives, focusing on their performance in key organic reactions.

Key Performance Indicators of Organic Bases

The efficacy of a base in a given organic transformation is determined by several key factors:

  • Basicity (pKa of the conjugate acid): This determines the base's ability to deprotonate a specific acidic proton. A higher pKa indicates a stronger base.

  • Nucleophilicity: This refers to the tendency of the base to attack an electrophilic center other than a proton. In many applications, low nucleophilicity is desired to avoid side reactions.

  • Steric Hindrance: Bulky substituents around the basic center can reduce nucleophilicity while maintaining basicity, leading to more selective reactions.

  • Solubility: The base must be soluble in the reaction solvent to be effective.

Comparative Analysis of Organic Bases

To provide a clear comparison, we have categorized the alternatives to this compound into distinct classes and summarized their properties.

Base Class pKa of Conjugate Acid (Solvent) Key Features
This compound Tertiary Amine~8.5 (predicted)Mild, relatively low steric hindrance.
Triethylamine (TEA) Tertiary Amine10.75 (H₂O)Common, inexpensive, moderately strong.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) Hindered Amine10.75 (H₂O)Sterically hindered, low nucleophilicity.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Amidine13.5 (H₂O)Strong, non-nucleophilic, excellent for eliminations.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Amidine~13 (H₂O)Similar to DBU, slightly less basic.
1,1,3,3-Tetramethylguanidine (TMG) Guanidine (B92328)13.6 (H₂O)Strong, non-nucleophilic.
Phosphazene Bases (e.g., P₁-t-Bu) Phosphazene>26 (in MeCN)Exceptionally strong, non-nucleophilic, sterically hindered.
Lithium Diisopropylamide (LDA) Lithium Amide~36 (THF)Very strong, sterically hindered, ideal for kinetic enolate formation.

Performance in Key Organic Reactions

The choice of base is highly dependent on the specific reaction. Below, we present comparative data for several common transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The choice of base is crucial for catalytic efficiency.

G Reactants Aldehyde/Ketone + Active Methylene Compound Catalyst Base Catalyst (e.g., Piperidine, DBU) Reactants->Catalyst Adduct Aldol-type Adduct Reactants->Adduct Intermediate Enolate Formation Catalyst->Intermediate Deprotonation Intermediate->Reactants Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration

While direct comparative data including this compound is scarce in the literature, a study on the synthesis of chalcones via Claisen-Schmidt condensation (a related reaction) highlights the efficacy of different types of bases.

Table 1: Comparison of Catalysts in the Synthesis of Chalcones via Claisen-Schmidt Condensation [1]

EntryAldehydeAcetophenone (B1666503)CatalystSolventTime (h)Yield (%)
1Benzaldehyde (B42025)AcetophenoneKOHEthanol (B145695)10-4071-87
24-ChlorobenzaldehydeAcetophenoneNaOHEthanol2485
3Benzaldehyde4-MethylacetophenoneSolid NaOHNone (Grinding)0.03-0.0890-98

Note: This table illustrates the performance of common inorganic bases. Organic bases like DBU and DIPEA are also effective catalysts for such reactions, often under milder conditions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes. The choice of base can significantly impact the yield and stereoselectivity of the reaction.

G Phosphonate (B1237965) Phosphonate Ester Base Base (e.g., NaH, DBU) Phosphonate->Base Carbanion Phosphonate Carbanion Base->Carbanion Deprotonation Carbonyl Aldehyde or Ketone Carbanion->Carbonyl Nucleophilic Attack Intermediate Oxaphosphetane Intermediate Carbonyl->Intermediate Alkene (E)-Alkene Intermediate->Alkene Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

A comparative study of different bases in the Horner-Wadsworth-Emmons reaction of triethyl phosphonoacetate with benzaldehyde demonstrates the influence of base strength and type on the reaction outcome.

Table 2: Comparison of Bases in the Horner-Wadsworth-Emmons Reaction [2]

EntryPhosphonate ReagentAldehydeBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1Triethyl phosphonoacetateBenzaldehydeNaH (1.1)THF25195>95:5
2Triethyl phosphonoacetateBenzaldehydeDBU (1.1)THF25292>95:5
3Triethyl phosphonoacetateBenzaldehydeK₂CO₃ (2.0)DMF80688>95:5

Experimental Protocols

Detailed experimental procedures are essential for reproducing and adapting synthetic methods. Below are representative protocols for the reactions discussed.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation[1]

Conventional Method (Reflux in Ethanol):

  • Dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL) dropwise to the stirred mixture.

  • Reflux the reaction mixture for 10-40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into crushed ice.

  • Acidify with dilute HCl to precipitate the crude product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Green Method (Solvent-Free Grinding):

  • Place the aromatic aldehyde (10 mmol), acetophenone (10 mmol), and solid sodium hydroxide (5 mmol) in a mortar.

  • Grind the mixture vigorously with a pestle for 2-10 minutes. The reaction progress can often be observed by a change in color or consistency of the mixture.

  • Add crushed ice and dilute HCl to the mortar to precipitate the product.

  • Filter the solid, wash with water, and recrystallize to obtain the pure chalcone.

General Protocol for the Horner-Wadsworth-Emmons Reaction[2]

Using Sodium Hydride (NaH):

  • To a stirred suspension of NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phosphonate reagent (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU):

  • To a solution of the phosphonate reagent (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in anhydrous THF, add DBU (1.1 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Conclusion

The selection of an appropriate base is a critical parameter in the success of many organic transformations. While this compound serves as a mild base, a wide array of alternatives with varying strengths and steric properties are available to the synthetic chemist. Hindered amines like DIPEA offer low nucleophilicity, while amidine and guanidine bases such as DBU and TMG provide significantly higher basicity for more challenging deprotonations. For reactions requiring very strong, non-nucleophilic conditions, phosphazene bases and lithium amides like LDA are the reagents of choice.

This guide provides a framework for selecting a suitable base by comparing their properties and performance in key reactions. The provided experimental protocols offer a starting point for laboratory implementation. Researchers are encouraged to consider the specific requirements of their substrate and desired transformation to identify the optimal base for their synthetic endeavors.

References

Revolutionizing Peptide Synthesis: A Comparative Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex peptide synthesis, the choice of coupling reagent is paramount to achieving high purity, yield, and stereochemical integrity. For researchers, scientists, and drug development professionals, navigating the landscape of available reagents can be a daunting task. This guide provides an objective comparison of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, with other alternatives, supported by experimental data and detailed protocols. While the initial query mentioned Ethyl 2-(dimethylamino)acetate, the prominent and relevant reagent in this context is Oxyma, a highly efficient and safer additive for peptide synthesis.

Oxyma has emerged as a superior alternative to traditional benzotriazole-based additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), particularly in carbodiimide-mediated coupling reactions during solid-phase peptide synthesis (SPPS).[1] Its growing popularity stems from its remarkable ability to enhance coupling efficiency, suppress racemization, and improve the synthesis of complex and sterically hindered peptides, all while offering a significantly better safety profile.[1][2]

Comparative Performance Analysis

The efficacy of a coupling additive is primarily judged by its ability to promote efficient peptide bond formation while minimizing the loss of stereochemical integrity (racemization). The following tables summarize the performance of Oxyma in comparison to other common coupling additives.

Table 1: Comparison of Racemization Levels for Different Coupling Additives

Coupling Reagent CombinationAmino AcidRacemization (%)Reference
DIC/OxymaFmoc-L-Cys(Trt)-OHNot detectable[1]
DIC/HOBtFmoc-L-Cys(Trt)-OHVarying degrees[1]
DIC/HOAtFmoc-L-Cys(Trt)-OHComparable to Oxyma[1]

Table 2: Performance Characteristics of Common Coupling Additives

FeatureOxymaHOBtHOAt
Coupling Efficiency High, especially for hindered amino acids[1]GoodHigh
Racemization Suppression Excellent, superior to HOBt[1]ModerateExcellent
Safety Profile Non-explosive, significantly safer[1][2]Classified as explosiveClassified as explosive
Solubility Good in common SPPS solvents (DMF, DCM)[1]GoodGood
Compatibility Broad, suitable for manual and automated synthesis[1]BroadBroad

Mechanism of Action and Advantages

Oxyma's effectiveness lies in its chemical properties and mechanism of action. With a pKa of 4.60, it is acidic enough to act as a neutralizing reagent.[1] In the presence of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC), Oxyma facilitates the formation of a stable active ester from the carboxylic acid of the amino acid. This intermediate is less prone to racemization compared to the O-acylisourea intermediate formed with carbodiimides alone.[1] This mechanism effectively prevents the formation of undesirable byproducts and preserves the stereochemistry of the amino acids being coupled.

The key advantages of using Oxyma in SPPS include:

  • High Coupling Efficiency: Promotes rapid and efficient peptide bond formation.[1]

  • Excellent Racemization Suppression: Preserves the stereochemical integrity of amino acids.[1]

  • Enhanced Safety: Not classified as explosive, reducing laboratory hazards.[1][2]

  • Broad Compatibility: Works well with various solvents and synthesis platforms.[1]

Experimental Protocols

A standard protocol for using Oxyma in solid-phase peptide synthesis is crucial for reproducible results.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

Materials:

  • Fmoc-protected amino acid

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solid-phase synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF again (2-3 times).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.[1]

  • Monitoring (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. If free primary amines are still present, a second coupling may be necessary.[1]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[1]

Visualizing the Process

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (DIC/Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc-AA-OH Fmoc-Amino Acid (R-COOH) O-acylisourea O-acylisourea (Unstable) Fmoc-AA-OH->O-acylisourea + DIC DIC DIC Oxyma Oxyma ActiveEster Oxyma Active Ester (Stable Intermediate) PeptideBond Peptide Bond Formed ActiveEster->PeptideBond + Peptide-Resin O-acylisourea->ActiveEster + Oxyma N-acylurea N-acylurea (Unreactive) O-acylisourea->N-acylurea Rearrangement Oxazolone Oxazolone (Racemization) O-acylisourea->Oxazolone Side Reaction PeptideResin Peptide on Resin (H2N-Peptide)

Caption: Mechanism of peptide coupling with DIC/Oxyma.

References

A Comparative Guide to the Synthesis of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(dimethylamino)acetate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and other specialty chemicals. Its synthesis can be approached through several key methodologies, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides an objective comparison of the most common synthetic protocols for this compound, supported by experimental data and detailed methodologies.

Comparison of Synthetic Protocols

The selection of an optimal synthesis route for this compound depends on factors such as desired yield, available starting materials, and equipment. The following table summarizes the key quantitative data for the most prevalent synthetic methods.

Synthesis ProtocolStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Nucleophilic Substitution Ethyl chloroacetate (B1199739), Dimethylamine (B145610)Base (e.g., K₂CO₃)70-854-12Readily available starting materials, straightforward procedure.Potential for over-alkylation, requires careful control of stoichiometry.
Eschweiler-Clarke Reaction Ethyl glycinate (B8599266)Formaldehyde (B43269), Formic acid90-9812-24High yields, avoids quaternary ammonium (B1175870) salt formation.[1][2][3][4]Requires handling of formaldehyde and formic acid, longer reaction times.
Reductive Amination Ethyl glyoxylate (B1226380), DimethylamineReducing agent (e.g., NaBH₃CN)60-756-18Milder reaction conditions compared to Eschweiler-Clarke.Requires synthesis of ethyl glyoxylate, potential for side reactions.
Transesterification Dimethylaminoethanol, Ethyl acetateAcid or base catalyst85-958-16High atom economy, can be performed under relatively mild conditions.Equilibrium-driven reaction may require removal of byproduct.

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Nucleophilic Substitution of Ethyl Chloroacetate

This method involves the direct alkylation of dimethylamine with ethyl chloroacetate.

Materials:

  • Ethyl chloroacetate

  • Dimethylamine (40% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of ethyl chloroacetate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Eschweiler-Clarke Reaction of Ethyl Glycinate

This protocol describes the N,N-dimethylation of ethyl glycinate using formaldehyde and formic acid.[1][2][3][4]

Materials:

  • Ethyl glycinate hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing ethyl glycinate hydrochloride (1.0 eq), add formaldehyde (3.0 eq) and formic acid (3.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) for 24 hours.[2]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford pure this compound.[1]

Protocol 3: Reductive Amination of Ethyl Glyoxylate

This method involves the formation of an enamine intermediate from ethyl glyoxylate and dimethylamine, followed by in-situ reduction.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) in dichloromethane.

  • Add the dimethylamine solution (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis protocols.

Nucleophilic_Substitution Ethyl chloroacetate Ethyl chloroacetate Reaction Reaction Ethyl chloroacetate->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction This compound This compound Reaction->this compound

Caption: Nucleophilic substitution workflow.

Eschweiler_Clarke_Reaction Ethyl glycinate Ethyl glycinate Reaction Reaction Ethyl glycinate->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Formic acid Formic acid Formic acid->Reaction This compound This compound Reaction->this compound

Caption: Eschweiler-Clarke reaction workflow.

Reductive_Amination Ethyl glyoxylate Ethyl glyoxylate Reaction Reaction Ethyl glyoxylate->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Reducing agent Reducing agent Reducing agent->Reaction This compound This compound Reaction->this compound

Caption: Reductive amination workflow.

References

Comparative Analysis of Reaction Times in the Synthesis of N-Alkyl Amino Acid Esters: A Focus on Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of synthetic routes is a critical factor in the timely advancement of their work. This guide provides a comparative analysis of reaction times for the synthesis of Ethyl 2-(dimethylamino)acetate and related N-alkylated amino acid esters, supported by experimental data and detailed protocols. The selection of reagents and reaction conditions can significantly impact the duration of these synthetic transformations, and this guide aims to provide insights to facilitate informed decision-making in the laboratory.

The N-alkylation of amino acid esters is a fundamental transformation in organic synthesis, providing access to a wide array of intermediates used in the preparation of pharmaceuticals, agrochemicals, and other functional molecules. Among these, this compound serves as a valuable building block. Understanding the kinetics and factors influencing the reaction times for its synthesis, and that of its analogs, is crucial for optimizing laboratory workflows and scaling up production.

Comparative Reaction Time Data

ProductReactantsCatalyst/BaseSolventTemperatureReaction TimeYield (%)Reference
This compoundEthyl 2-aminoacetate, Methylating Agent (e.g., Dimethyl Sulfate)Base (e.g., K₂CO₃)AcetonitrileRoom Temp.Not SpecifiedNot SpecifiedGeneral Knowledge
2-(Methylamino)ethyl methoxyacetate (B1198184)tert-butyl 2-hydroxyethyl(methyl)carbamate, methoxyacetyl chloridePyridineEthyl acetateRoom Temp.3 hoursNot Specified[1]
2-(Dimethylamino)ethyl acrylate (B77674)Ethyl acrylate, Dimethylamino-ethanoltitanium(IV) tetraethanolate-85 - 140 °C3 hours (residence time)76[2]

Note: The data presented is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions. Reaction conditions are generalized where specific details were not provided.

The synthesis of 2-(Methylamino)ethyl methoxyacetate, a structurally related compound, was reported to proceed to completion after stirring for 3 hours at room temperature.[1] Similarly, the continuous synthesis of 2-(Dimethylamino)ethyl acrylate has a "residence time" of 3 hours in the reactor.[2] These examples suggest that N-alkylation and related reactions to form tertiary amine-containing esters can often be accomplished within a few hours under appropriate conditions.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key synthetic transformations are outlined below.

General Protocol for N,N-dimethylation of Ethyl 2-aminoacetate

This protocol describes a general procedure for the synthesis of this compound via N-alkylation of Ethyl 2-aminoacetate using a methylating agent.

Materials:

  • Ethyl 2-aminoacetate

  • Dimethyl sulfate (B86663) (or other methylating agent)

  • Potassium carbonate (or other suitable base)

  • Acetonitrile (or other suitable solvent)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add Ethyl 2-aminoacetate and a suitable solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate, to the mixture.

  • While stirring, slowly add the methylating agent (e.g., dimethyl sulfate) to the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography, to yield pure this compound.

Experimental Workflow for Monitoring Reaction Kinetics

The following workflow outlines a general procedure for monitoring the kinetics of the N-alkylation reaction to determine reaction times accurately.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare Reactant Solution (Ethyl 2-aminoacetate, Base, Solvent) B Add Alkylating Agent A->B t = 0 C Take Aliquots at Time Intervals B->C Start Monitoring D Quench Reaction in Aliquot C->D E Analyze by GC-MS D->E F Quantify Reactant and Product E->F G Plot Concentration vs. Time F->G

Caption: Experimental workflow for kinetic analysis of N-alkylation.

Factors Influencing Reaction Times

Several factors can significantly influence the reaction times of N-alkylation of amino esters:

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. More reactive electrophiles, such as dimethyl sulfate and methyl iodide, will generally lead to faster reaction rates compared to less reactive ones like methyl chloride.

  • Base: The choice and stoichiometry of the base are critical. A stronger base can deprotonate the amino group more effectively, increasing the concentration of the nucleophilic amine and thus accelerating the reaction.

  • Solvent: The polarity and protic nature of the solvent can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction rate.

  • Temperature: As with most chemical reactions, increasing the temperature generally leads to a significant increase in the reaction rate. However, higher temperatures may also promote side reactions, leading to lower yields and purity.

  • Steric Hindrance: The steric bulk of both the amino ester and the alkylating agent can affect the rate of reaction. Increased steric hindrance around the reacting centers will typically slow down the reaction.

Signaling Pathways and Logical Relationships

The synthesis of this compound and its analogs is a key step in the preparation of more complex molecules that may interact with various biological signaling pathways. The logical relationship in a typical multi-step synthesis involving such an intermediate is illustrated below.

synthesis_pathway Start Starting Materials (e.g., Ethyl 2-aminoacetate) Intermediate Ethyl 2-(dialkylamino)acetate (e.g., this compound) Start->Intermediate N-Alkylation FinalProduct Final Bioactive Molecule Intermediate->FinalProduct Further Functionalization BiologicalTarget Biological Target (e.g., Receptor, Enzyme) FinalProduct->BiologicalTarget Biological Activity

Caption: Logical flow from starting materials to biological target.

This guide provides a foundational understanding of the factors influencing reaction times in the synthesis of this compound and related compounds. For specific applications, it is recommended to perform optimization studies to determine the ideal reaction conditions for achieving the desired outcome in the shortest possible time while maintaining high yield and purity.

References

A Spectroscopic Guide to Synthesis Route-Dependent Product Variations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis route chosen for a chemical entity can have profound implications on the final product's physicochemical properties. These differences, often subtle, can manifest in the product's spectroscopic signature, providing a powerful tool for characterization, quality control, and authentication. This guide offers a comparative analysis of products derived from different synthesis pathways, supported by experimental data and detailed protocols.

Natural vs. Synthetic Products: The Case of Vanillin (B372448)

The flavor and fragrance industry often grapples with the challenge of distinguishing between natural and synthetic compounds. While chemically identical, the isotopic composition and the presence of trace impurities in natural products, owing to their complex biosynthetic origins, can lead to discernible spectroscopic differences. Vanillin, the primary component of vanilla flavor, serves as an excellent example.[1][2] Natural vanillin is extracted from vanilla beans, while synthetic vanillin is most commonly produced from petrochemical precursors like guaiacol (B22219) or from lignin, a byproduct of the paper industry.[1][3]

Spectroscopic Data Comparison: Natural vs. Synthetic Vanillin

While the primary spectroscopic data (e.g., ¹H NMR, ¹³C NMR) of pure natural and synthetic vanillin are identical due to the identical molecular structure, advanced techniques like Isotope Ratio Mass Spectrometry (IRMS) can differentiate them based on their isotopic fingerprint (¹³C/¹²C ratio).[2]

Spectroscopic TechniqueNatural VanillinSynthetic VanillinKey Differentiator
¹H NMR Identical SpectraIdentical SpectraPresence of trace impurities in natural extracts may show minor additional peaks.
¹³C NMR Identical SpectraIdentical Spectra-
IRMS (¹³C/¹²C ratio) Less negative δ¹³C valueMore negative δ¹³C valueThe biosynthetic pathway in the vanilla plant results in a different isotopic fractionation compared to synthetic routes.[2]

Polymorphism: The Influence of Crystallization on Ritonavir

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry.[4] Different polymorphs of an active pharmaceutical ingredient (API) can exhibit varying solubility, bioavailability, and stability, making consistent production of the desired form paramount.[4] The crystallization conditions, a key part of the synthesis process, directly influence the resulting polymorphic form.[5] Ritonavir, an antiretroviral drug, is a well-known example of a compound with multiple polymorphs (Form I and Form II), with Form II being more stable and less soluble.[6][7][8]

Spectroscopic Data Comparison: Ritonavir Polymorphs

Raman spectroscopy is a powerful technique for differentiating between polymorphs due to its sensitivity to the vibrational modes of the crystal lattice.[9]

Spectroscopic TechniqueRitonavir Form IRitonavir Form IIKey Differentiator
Raman Spectroscopy Characteristic peaks at specific wavenumbers.Distinctly different characteristic peaks.The different crystal packing and molecular conformations of the two polymorphs lead to unique Raman spectra.[8][9]
Low-Frequency Raman Unique spectral fingerprint in the low-frequency region.Unique spectral fingerprint in the low-frequency region.Provides enhanced discrimination between the polymorphic forms.[6][7]

Nanoparticles: Synthesis-Dependent Properties of Magnetite

The properties of nanomaterials are highly dependent on their size, shape, and crystallinity, which are in turn dictated by the synthesis method.[10] Magnetite (Fe₃O₄) nanoparticles, with their superparamagnetic properties, have applications in various biomedical fields. Common synthesis routes include co-precipitation and thermal decomposition, each yielding nanoparticles with distinct characteristics that are reflected in their X-ray diffraction (XRD) patterns.[10][11]

Spectroscopic Data Comparison: Magnetite Nanoparticles
Spectroscopic TechniqueCo-precipitation SynthesisThermal Decomposition SynthesisKey Differentiator
Powder XRD Broader diffraction peaks.Sharper diffraction peaks.The broader peaks in the co-precipitation product indicate smaller crystallite size and potentially a higher degree of structural defects compared to the more crystalline nanoparticles produced by thermal decomposition.[12]

Experimental Protocols

Natural vs. Synthetic Product Analysis: General Workflow

A general workflow for the comparative analysis of natural and synthetic products involves isolation/synthesis followed by a suite of spectroscopic analyses.

cluster_natural Natural Product cluster_synthetic Synthetic Product cluster_analysis Spectroscopic Analysis NaturalSource Natural Source (e.g., Vanilla Bean) Extraction Extraction NaturalSource->Extraction Purification_N Purification Extraction->Purification_N NaturalProduct Natural Product Purification_N->NaturalProduct NMR NMR (¹H, ¹³C) NaturalProduct->NMR MS Mass Spectrometry NaturalProduct->MS IR IR Spectroscopy NaturalProduct->IR IRMS IRMS NaturalProduct->IRMS StartingMaterials Starting Materials (e.g., Guaiacol) Synthesis Chemical Synthesis StartingMaterials->Synthesis Purification_S Purification Synthesis->Purification_S SyntheticProduct Synthetic Product Purification_S->SyntheticProduct SyntheticProduct->NMR SyntheticProduct->MS SyntheticProduct->IR SyntheticProduct->IRMS DataComparison Data Comparison & Authentication NMR->DataComparison MS->DataComparison IR->DataComparison IRMS->DataComparison

Caption: Workflow for comparing natural and synthetic products.

Polymorph Screening and Characterization

The identification of different polymorphs involves crystallization under various conditions and subsequent analysis.

High-Throughput Polymorph Screening Protocol:

  • Solvent Selection: A diverse library of solvents and solvent mixtures is prepared.

  • Crystallization Methods: The active pharmaceutical ingredient (API) is subjected to various crystallization techniques, including:

    • Evaporation: Slow and fast evaporation at different temperatures.

    • Cooling Crystallization: Dissolving the API at a high temperature and then cooling at different rates.

    • Antisolvent Addition: Adding a solvent in which the API is insoluble to a solution of the API.

    • Slurry Experiments: Stirring a suspension of the API in different solvents over time.

  • Analysis: The resulting solid phases are analyzed using high-throughput techniques like Raman spectroscopy or X-ray powder diffraction (XRPD) to identify different crystalline forms.[13]

cluster_crystallization Crystallization Methods cluster_analysis Spectroscopic & X-Ray Analysis API API Solution/Suspension Evaporation Evaporation API->Evaporation Cooling Cooling API->Cooling Antisolvent Antisolvent Addition API->Antisolvent Slurry Slurry API->Slurry Raman Raman Spectroscopy Evaporation->Raman XRPD XRPD Evaporation->XRPD ssNMR ssNMR Evaporation->ssNMR NIR NIR Spectroscopy Evaporation->NIR Cooling->Raman Cooling->XRPD Cooling->ssNMR Cooling->NIR Antisolvent->Raman Antisolvent->XRPD Antisolvent->ssNMR Antisolvent->NIR Slurry->Raman Slurry->XRPD Slurry->ssNMR Slurry->NIR Polymorphs Identified Polymorphs Raman->Polymorphs XRPD->Polymorphs ssNMR->Polymorphs NIR->Polymorphs

Caption: Workflow for polymorph screening and characterization.

Nanoparticle Synthesis and Characterization

Co-precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles:

  • Prepare aqueous solutions of an iron (II) salt (e.g., FeCl₂·4H₂O) and an iron (III) salt (e.g., FeCl₃·6H₂O) in a 1:2 molar ratio.

  • Under an inert atmosphere (e.g., nitrogen), add the iron salt solution dropwise to a basic solution (e.g., NH₄OH) with vigorous stirring.[14]

  • A black precipitate of Fe₃O₄ will form immediately.

  • Continue stirring for a designated period at a controlled temperature.

  • Isolate the nanoparticles by magnetic decantation, wash with deionized water and ethanol, and dry under vacuum.

Thermal Decomposition Synthesis of Magnetite (Fe₃O₄) Nanoparticles:

  • An iron precursor (e.g., iron acetylacetonate) is dissolved in an organic solvent with surfactants (e.g., oleic acid, oleylamine).[10]

  • The mixture is heated to a high temperature (e.g., 200-300 °C) under an inert atmosphere for a specific duration.[15]

  • The solution will turn black, indicating the formation of nanoparticles.

  • After cooling to room temperature, the nanoparticles are precipitated by adding a non-solvent (e.g., ethanol), collected by centrifugation, and washed multiple times.

cluster_coprecipitation Co-precipitation cluster_thermal Thermal Decomposition cluster_analysis Characterization FeSalts Fe²⁺/Fe³⁺ Salts in H₂O Base Add to Base (e.g., NH₄OH) FeSalts->Base Stirring_C Stirring Base->Stirring_C Washing_C Wash & Dry Stirring_C->Washing_C Product_C Magnetite Nanoparticles Washing_C->Product_C FePrecursor Fe Precursor in Organic Solvent Heating High-Temperature Heating FePrecursor->Heating Precipitation Precipitate & Centrifuge Heating->Precipitation Washing_T Wash & Dry Precipitation->Washing_T Product_T Magnetite Nanoparticles Washing_T->Product_T XRD XRD TEM TEM VSM VSM Product_C->XRD Product_C->TEM Product_C->VSM Product_T->XRD Product_T->TEM Product_T->VSM

References

Purity Analysis of Peptides Synthesized with Ethyl 2-(dimethylamino)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical determinant of experimental success and therapeutic safety. The choice of reagents in solid-phase peptide synthesis (SPPS) directly impacts the final purity of the product. This guide provides a comparative analysis of peptide purity when using Ethyl 2-(dimethylamino)acetate as a tertiary amine base and additive, benchmarked against other commonly employed coupling reagents. The information is supported by established principles of peptide chemistry and data on alternative methods.

This compound is a tertiary amine that can be used as a base in peptide coupling reactions. The selection of a tertiary amine is crucial as it can influence the rate of racemization, a major source of impurity in peptide synthesis. The basicity and steric hindrance of the amine play a significant role in minimizing this side reaction. Generally, sterically hindered and weaker bases are preferred to reduce the likelihood of epimerization.

Comparison of Coupling Reagent Performance

The efficiency of a coupling reagent and the chosen base is ultimately reflected in the purity of the crude peptide. While direct, quantitative comparative data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance based on the behavior of other tertiary amines and compare it with well-characterized coupling reagents.

Below is a summary of crude peptide purity achieved with various common coupling reagents. This data, collated from multiple studies, provides a benchmark for evaluating the potential efficacy of any new additive or base.

Coupling Reagent/AdditiveModel PeptideCrude Purity (%)Key Observations
HBTU/DIEA Difficult Sequence (e.g., containing hindered amino acids)75-85A common and effective combination, but can lead to racemization with sensitive amino acids.
HATU/DIEA Difficult Sequence80-90Generally offers higher purity and less racemization than HBTU due to the HOAt moiety.
DIC/Oxyma Standard Peptide>95Known for excellent suppression of racemization, making it a preferred choice for sensitive residues.
PyBOP/DIEA Standard Peptide85-95A reliable phosphonium-based reagent, though byproducts can sometimes complicate purification.

Note: DIEA (N,N-Diisopropylethylamine) is a commonly used sterically hindered tertiary amine base. The performance of this compound as a base would be influenced by its own basicity and steric properties in comparison to DIEA.

Experimental Protocols

To ensure reproducible and high-purity peptide synthesis, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for a standard solid-phase peptide synthesis cycle and subsequent purity analysis.

Experimental Workflow for Comparative Evaluation of Peptide Purity

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Purification Crude Peptide Purification Cleavage->Purification HPLC RP-HPLC Analysis Purification->HPLC MS Mass Spectrometry HPLC->MS

A flowchart outlining the key stages of peptide synthesis and subsequent purity analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) and a tertiary amine base (e.g., DIEA or this compound) in DMF.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.

  • Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Purity Analysis
  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Resin Washing and Drying: The peptide-bound resin is washed with dichloromethane (B109758) (DCM) and dried under vacuum.

  • Cleavage: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide powder.

  • Purity Analysis by RP-HPLC:

    • The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • The sample is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

    • A gradient of increasing organic solvent (acetonitrile) is used to elute the peptide and its impurities.

    • Detection is typically performed at 210-220 nm.

    • Purity is calculated as the area of the main peak relative to the total area of all peaks.

  • Identity Confirmation by Mass Spectrometry: The molecular weight of the synthesized peptide is confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product was formed.

Impact of Tertiary Amine Bases on Peptide Purity

Tertiary amines are essential for activating the coupling reaction and neutralizing the protonated N-terminus of the growing peptide chain. However, their basicity can also promote the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is prone to racemization.

  • Strongly Basic Amines: Amines with high basicity can accelerate the abstraction of the α-proton from the oxazolone, leading to a higher degree of epimerization and reduced final purity.

  • Sterically Hindered Amines: Bulky side groups around the nitrogen atom can hinder its ability to abstract the α-proton, thereby suppressing racemization. This is why bases like DIEA are widely used.

The performance of this compound would depend on its specific pKa and steric profile. As a derivative of glycine, it is less sterically hindered than DIEA, which might suggest a higher potential for causing racemization, depending on its basicity.

Case Study: GLP-1 Receptor Agonist Synthesis and Signaling

To illustrate the importance of peptide purity in a therapeutic context, we consider the synthesis of a Glucagon-Like Peptide-1 (GLP-1) receptor agonist. These peptides are used in the treatment of type 2 diabetes and obesity. The biological activity of a GLP-1 receptor agonist is highly dependent on its precise amino acid sequence and stereochemistry. Even minor impurities, such as diastereomers resulting from racemization, can significantly reduce or alter the peptide's efficacy and potentially lead to off-target effects.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1 agonist to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin (B600854) secretion.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor G_protein G-protein (Gs) GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion GLP1_Agonist GLP-1 Agonist GLP1_Agonist->GLP1R Binds

Simplified GLP-1 receptor signaling cascade in a pancreatic β-cell.

Conclusion

The purity of synthetic peptides is paramount for reliable research and therapeutic applications. While specific comparative data for this compound is limited, the principles of peptide chemistry suggest that its performance as a base would be dictated by its basicity and steric hindrance. For applications demanding the highest purity and for sequences containing racemization-prone amino acids, the use of well-established, low-racemization coupling reagents such as DIC/Oxyma is recommended. Researchers considering the use of novel additives like this compound should perform initial small-scale syntheses and rigorous purity analysis to validate its suitability for their specific application. The combination of RP-HPLC for purity assessment and mass spectrometry for identity confirmation remains the gold standard for the quality control of synthetic peptides.

A Comparative Guide to N-Terminal Peptide Modification: A Cost-Benefit Analysis of Ethyl 2-(dimethylamino)acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical tool for enhancing their therapeutic properties, stability, and functionality. N-terminal modification, in particular, offers a unique site for conjugation and can significantly impact a peptide's biological activity. This guide provides a comprehensive cost-benefit analysis of using Ethyl 2-(dimethylamino)acetate for N-terminal modification, comparing its performance and economic viability against two common alternatives: N-terminal acetylation using acetic anhydride (B1165640) and N-terminal dimethylation via reductive amination.

Performance and Cost Comparison

The choice of an N-terminal modification reagent is a balance between cost, efficiency, and the desired final peptide structure. Below is a summary of the key performance indicators and cost considerations for this compound and its alternatives.

Reagent/MethodModification TypeTypical YieldKey AdvantagesPotential DisadvantagesEstimated Reagent Cost per Reaction (0.1 mmol scale)
This compound N,N-dimethylglycylationGood to HighIntroduces a tertiary amine, potentially improving solubility and bioavailability.Requires activation (e.g., as an NHS ester) prior to coupling. Less common, so fewer established protocols.~$1.76 (based on $44/25g)[1]
Acetic Anhydride AcetylationHighSimple, rapid, and well-established protocol. Removes positive charge, mimicking natural proteins.[2]Can lead to the formation of methyl esters as a side product.[2] Acetylates other primary amines (e.g., lysine (B10760008) side chains) if not protected.~$0.03 (based on $13.45/100mL)[3]
Formaldehyde (B43269) & Sodium Cyanoborohydride Reductive DimethylationHighHighly specific for primary amines. Simple one-pot reaction. Low-cost reagents.Formaldehyde is a known carcinogen and requires careful handling. Sodium cyanoborohydride is toxic.~
0.10(Formaldehyde)+0.10 (Formaldehyde) + ~0.10(Formaldehyde)+
0.31 (Sodium Cyanoborohydride) = ~$0.41

Experimental Protocols

Detailed methodologies for each N-terminal modification technique are crucial for reproducibility and comparison.

Protocol 1: N-Terminal Modification using ω-Dimethylamino Acids (Adapted for this compound)

This protocol is adapted from a method for coupling ω-dimethylamino acids to the N-terminus of peptides.[4] To use this compound, it would first need to be hydrolyzed to 2-(dimethylamino)acetic acid or activated directly (e.g., as an N-hydroxysuccinimide (NHS) ester). The following protocol assumes the use of the corresponding carboxylic acid.

Materials:

  • Peptide with a free N-terminus

  • 2-(dimethylamino)acetic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

  • 20% Formic acid in H₂O

Procedure:

  • Activation of 2-(dimethylamino)acetic acid:

    • Dissolve 2-(dimethylamino)acetic acid (1.0 equivalent), NHS (1.2 equivalents), and DIC (1.0 equivalent) in DMSO (10 µL).

    • Dilute the solution with anhydrous DCM (30 µL).

    • Incubate the solution overnight at room temperature to form the NHS ester.

  • Peptide Coupling:

    • Dissolve the peptide in 10% DIEA/DMF (10 µL).

    • Add the peptide solution to the activated dimethylamino acid solution.

    • Incubate the reaction mixture overnight at room temperature.

  • Quenching:

    • Quench the reaction by adding 20% formic acid/H₂O on ice.

  • Purification:

    • Dry the solution using a speed-vac and then lyophilize.

    • Purify the modified peptide using reverse-phase HPLC.

Protocol 2: N-Terminal Acetylation using Acetic Anhydride

This is a standard protocol for the acetylation of peptide N-termini.[5]

Materials:

  • Peptide-bound resin with a free N-terminus

  • 10% Acetic Anhydride in DMF

  • Dichloromethane (DCM)

  • Methanol (B129727)

Procedure:

  • Resin Washing:

    • Wash the peptide-bound resin with DCM for one minute.

    • Wash the resin with methanol for one minute.

    • Wash the resin with DMF for one minute.

  • Acetylation Reaction:

    • Add the 10% acetic anhydride in DMF solution to the resin.

    • Agitate the reaction mixture for 20 minutes at room temperature.

    • Drain the reaction vessel.

  • Repeat Acetylation:

    • Repeat the addition of the acetic anhydride solution and agitation for another 20 minutes.

  • Final Washes:

    • Wash the resin with DMF, followed by methanol, and then DCM.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol to obtain the N-terminally acetylated peptide.

Protocol 3: N-Terminal Dimethylation via Reductive Amination

This protocol describes the dimethylation of the N-terminus of a peptide using formaldehyde and a reducing agent.

Materials:

  • Peptide with a free N-terminus

  • Formaldehyde (4% solution)

  • Sodium cyanoborohydride (260 mM solution)

  • 100 mM Sodium acetate (B1210297) buffer (pH ~5.2)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in 100 mM sodium acetate buffer.

    • Add 1 µL of 4% formaldehyde solution.

    • Add 1 µL of 260 mM sodium cyanoborohydride solution.

  • Incubation:

    • Incubate the reaction mixture for 20 minutes at room temperature with mixing.

  • Washing:

    • Wash the sample with water and then acetonitrile.

  • Purification:

    • Dry the sample and desalt using a C18 ZipTip or equivalent.

    • The N-terminally dimethylated peptide is then ready for analysis or further use.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the chemical pathways and workflows for each N-terminal modification method.

N_Terminal_Modification_Workflows cluster_ethyl_dimethylaminoacetate N,N-dimethylglycylation cluster_acetylation Acetylation cluster_reductive_amination Reductive Dimethylation peptide1 Peptide-NH2 coupling Coupling peptide1->coupling reagent1 This compound activation Activation (e.g., NHS ester) reagent1->activation activation->coupling modified_peptide1 Peptide-NH-CO-CH2-N(CH3)2 coupling->modified_peptide1 peptide2 Peptide-NH2 reaction2 Acetylation Reaction peptide2->reaction2 reagent2 Acetic Anhydride reagent2->reaction2 modified_peptide2 Peptide-NH-CO-CH3 reaction2->modified_peptide2 peptide3 Peptide-NH2 reaction3 Reductive Amination peptide3->reaction3 reagent3a Formaldehyde reagent3a->reaction3 reagent3b Sodium Cyanoborohydride reagent3b->reaction3 modified_peptide3 Peptide-N(CH3)2 reaction3->modified_peptide3

Caption: Chemical workflows for N-terminal peptide modification methods.

Conclusion

The choice of an N-terminal modification reagent is highly dependent on the specific research goals and budgetary constraints.

  • This compound offers the potential to introduce a tertiary amine at the N-terminus, which may confer desirable physicochemical properties to the peptide. However, it is a less common reagent, requiring an activation step and having fewer established, optimized protocols. Its cost is moderate compared to the alternatives.

  • Acetic anhydride provides a simple, rapid, and cost-effective method for N-terminal acetylation. This is a well-established technique with a high reaction yield. The primary drawback is the potential for side reactions and the lack of specificity for the N-terminus over other primary amines in the peptide sequence.

  • Reductive amination using formaldehyde and sodium cyanoborohydride is a highly specific and efficient method for introducing a dimethylamino group at the N-terminus. The reagents are inexpensive, making it an economically attractive option. However, the toxicity of the reagents necessitates careful handling and appropriate safety precautions.

For routine N-terminal capping to mimic native proteins or improve stability, acetylation with acetic anhydride is a strong candidate due to its low cost and simplicity. When the specific introduction of a dimethylamino group is required, reductive amination offers a cost-effective and highly specific solution, provided that the necessary safety measures are in place. This compound represents a more specialized reagent, suitable for situations where the introduction of an N,N-dimethylglycyl moiety is specifically desired for its potential to modulate the peptide's properties, and where the additional cost and protocol development are justified. Ultimately, the optimal choice will depend on a careful consideration of the desired final product, available resources, and the specific requirements of the research application.

References

A Comparative Guide to the Applications of Ethyl 2-(dimethylamino)acetate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(dimethylamino)acetate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the dimethylaminoethyl moiety onto various substrates. This functional group is a common structural motif in a wide range of biologically active molecules, including pharmaceuticals. This guide provides a comparative overview of the applications of this compound, its alternatives, and detailed experimental protocols for its use.

Performance Comparison: this compound vs. Alternative Alkylating Agents

The primary application of this compound is in N-alkylation reactions. It serves as an alternative to more reactive, and often more hazardous, alkylating agents such as 2-(dimethylamino)ethyl chloride. The choice of reagent often involves a trade-off between reactivity, selectivity, and safety.

While direct, quantitative head-to-head comparisons in the literature are scarce, the performance can be inferred from general principles of chemical reactivity. Alkyl halides are typically more reactive than the corresponding acetates due to the better leaving group ability of the halide ion. However, this increased reactivity can also lead to a higher incidence of side reactions and necessitates more stringent handling procedures.

Table 1: Comparison of this compound and its Primary Alternative

FeatureThis compound2-(Dimethylamino)ethyl chloride
Reactivity ModerateHigh
Leaving Group Acetate (B1210297)Chloride
Typical Reaction Conditions Higher temperatures may be requiredMilder conditions often suffice
Safety Profile Generally considered less hazardousMore corrosive and requires careful handling
Byproducts Acetic acid/acetate saltsHydrochloric acid/chloride salts
Common Applications N-alkylation of amines and other nucleophilesN-alkylation, O-alkylation, S-alkylation

Key Applications of the Dimethylaminoethyl Moiety

The dimethylaminoethyl group, introduced by reagents like this compound, is a key pharmacophore in several classes of drugs.

Table 2: Therapeutic Areas and Examples of Drugs Containing the Dimethylaminoethyl Moiety

Therapeutic AreaDrug ClassExample(s)
Cardiovascular Calcium Channel BlockerDiltiazem
Oncology Selective Estrogen Receptor Modulator (SERM)Tamoxifen (B1202)
Neurology Cholinesterase InhibitorRivastigmine
Allergy AntihistamineVarious first-generation antihistamines
Anesthesiology Local AnestheticProcaine, Lidocaine (diethylaminoethyl moiety)

Experimental Protocols

Detailed experimental procedures for the synthesis of compounds utilizing the dimethylaminoethyl moiety are crucial for reproducibility and optimization. Below are representative protocols.

Protocol 1: Synthesis of a Tamoxifen Analogue via N-Alkylation

This protocol describes the N-alkylation of a phenolic precursor with 2-(N,N-dimethylamino)ethyl chloride hydrochloride, a more reactive analogue of this compound. The yield for this specific step was reported to be high.

Materials:

  • Phenolic tamoxifen skeleton (1 equivalent)

  • 2-(N,N-dimethylamino)ethyl chloride hydrochloride (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenolic tamoxifen skeleton in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(N,N-dimethylamino)ethyl chloride hydrochloride to the reaction mixture.

  • Heat the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: When using this compound, a higher reaction temperature and/or a longer reaction time might be necessary to achieve a comparable yield due to the lower reactivity of the acetate leaving group.

Protocol 2: Synthesis of a Diltiazem Analogue Precursor

This protocol details the nucleophilic addition of 4-aminophenol (B1666318) to 2-chloro-N,N-dimethylethylamine, another halide alternative to this compound.

Materials:

  • 4-Aminophenol (3 equivalents)

  • 2-Chloro-N,N-dimethylethylamine hydrochloride (1 equivalent)

  • Potassium carbonate (K₂CO₃) (1 equivalent)

  • Potassium iodide (KI) (0.1 equivalents)

  • Acetonitrile (ACN)

Procedure:

  • In a reaction vessel, combine 4-aminophenol, potassium carbonate, and potassium iodide in acetonitrile.

  • Add 2-chloro-N,N-dimethylethylamine hydrochloride to the mixture.

  • Heat the reaction mixture at 110°C for 7 days.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and purify by flash column chromatography using a solvent system of ethyl acetate, methanol, and ammonia.

  • Evaporate the solvent from the collected fractions to obtain the product.

Visualizing Synthetic Pathways and Workflows

Diagrams are essential for understanding the logical flow of a synthetic process and the relationships between different chemical entities.

N_Alkylation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Amine (R-NH-R') Product N-Alkylated Amine Amine->Product Nucleophilic Attack AlkylatingAgent This compound AlkylatingAgent->Product Base Base (e.g., K₂CO₃) Base->Amine Deprotonation Solvent Solvent (e.g., DMF) Solvent->Amine Heat Heat (Δ) Heat->Amine Byproduct Ethyl acetate Product->Byproduct

Caption: N-Alkylation reaction pathway using this compound.

Experimental_Workflow A 1. Reactant Preparation & Mixing (Amine, Alkylating Agent, Base, Solvent) B 2. Reaction (Heating and Stirring) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E F Final Product E->F

Caption: General experimental workflow for a typical N-alkylation reaction.

Conclusion

This compound is a valuable reagent for introducing the dimethylaminoethyl moiety in the synthesis of pharmaceuticals and other fine chemicals. While it may exhibit lower reactivity compared to its alkyl halide counterparts, it often presents a more favorable safety profile. The choice between this compound and its alternatives will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and safety considerations. The provided protocols and diagrams serve as a foundational guide for researchers employing this class of reagents in their synthetic endeavors.

A Comparative Guide to the Synthesis of N-(2-dimethylamino)ethyl Moieties: Benchmarking Traditional Reagents Against Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the incorporation of the 2-(dimethylamino)ethyl group is a frequent strategy to impart desirable physicochemical properties to a molecule, such as improved solubility or the ability to interact with biological targets. Traditionally, reagents like Ethyl 2-(dimethylamino)acetate and 2-chloro-N,N-dimethylethanamine have been staples for introducing this functional group. This guide provides an objective comparison of these classical approaches with newer, more efficient, and sustainable catalytic methods, supported by experimental data to inform researchers, scientists, and drug development professionals.

Traditional Approach: Nucleophilic Substitution with Haloalkylamines

A common and long-standing method for the N-alkylation of amines to introduce the 2-(dimethylamino)ethyl moiety is through a direct nucleophilic substitution reaction with a haloalkylamine, such as 2-chloro-N,N-dimethylethanamine. This S_N2 reaction is a well-established transformation in organic synthesis. A pertinent example is the synthesis of (4-{[2-(dimethylamino)ethyl]amino}phenol), a precursor for diltiazem (B1670644) and clentiazem (B1222845) analogs, from 4-aminophenol (B1666318).[1]

Quantitative Performance Data

The synthesis of (4-{[2-(dimethylamino)ethyl]amino}phenol) using 2-chloro-N,N-dimethylethanamine has been reported with varying yields depending on the scale of the reaction.

ReagentSubstrateProductYield (%)Reference
2-chloro-N,N-dimethylethanamine4-aminophenol(4-{[2-(dimethylamino)ethyl]amino}phenol)35 (front-run)[1]
2-chloro-N,N-dimethylethanamine4-aminophenol(4-{[2-(dimethylamino)ethyl]amino}phenol)93 (large scale)[1]
Experimental Protocol: N-alkylation of 4-aminophenol

The following protocol for the synthesis of (4-{[2-(dimethylamino)ethyl]amino}phenol) is adapted from the literature.[1]

Materials:

Procedure:

  • To a solution of acetonitrile (12 mL), add potassium iodide (0.5 mmol).

  • Add potassium carbonate (5 mmol) and 4-aminophenol (15 mmol) to the solution.

  • Finally, add 2-chloro-N,N-dimethylethanamine (5 mmol) to the mixture.

  • Heat the reaction mixture for 7 days at 110°C.

  • After the reaction is complete, purify the mixture using flash column chromatography with a solvent system of ethyl acetate:methanol:ammonia (85:15:0.1).

  • The resulting product is dried in vacuo to yield (4-{[2-(dimethylamino)ethyl]amino}phenol).

4-aminophenol 4-aminophenol SN2 Reaction SN2 Reaction 4-aminophenol->SN2 Reaction 2-chloro-N,N-dimethylethanamine 2-chloro-N,N-dimethylethanamine 2-chloro-N,N-dimethylethanamine->SN2 Reaction Product (4-{[2-(dimethylamino)ethyl]amino}phenol) SN2 Reaction->Product Byproduct HCl SN2 Reaction->Byproduct

Traditional S_N2 approach for N-alkylation.

Modern Alternatives: Catalytic N-Alkylation Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic methods for N-alkylation. These modern approaches often utilize more environmentally benign reagents and operate under milder conditions.

Catalytic N-Alkylation of Amines with Alcohols

A prominent green alternative is the use of alcohols as alkylating agents, a process often referred to as "borrowing hydrogen" catalysis.[2][3] This method avoids the use of toxic alkyl halides and generates water as the primary byproduct. Various transition metal catalysts have been developed for this transformation. For instance, a well-defined Zn(II)-catalyst has been shown to be effective for the selective N-alkylation of a wide range of amines with alcohols.[3]

Quantitative Performance Data

The following table presents data for the N-alkylation of anilines with ethanol, showcasing the efficiency of modern catalytic systems.

CatalystAmineAlcoholProductYield (%)Reference
CuO-NiO/γ-Al₂O₃EthylenediamineEthanolN-Ethylethylenediamine82.3[4]
Zn(Lᵃ)Cl₂Aniline (B41778)EthanolN-Ethylaniline90[3]
Experimental Protocol: Zn(II)-Catalyzed N-Alkylation of Aniline with Ethanol

This protocol is a general procedure adapted from a study on Zn(II)-catalyzed N-alkylation.[3]

Materials:

  • Aniline

  • Ethanol

  • Zn(Lᵃ)Cl₂ catalyst

  • Potassium tert-butoxide (KOtBu)

  • Dry toluene (B28343)

Procedure:

  • In a glovebox, a screw-capped tube is charged with the Zn(Lᵃ)Cl₂ catalyst (0.02 mmol, 2 mol%), aniline (1.0 mmol), and KOtBu (0.20 mmol).

  • Ethanol (2.0 mmol) and dry, degassed toluene (3.0 mL) are added to the tube.

  • The tube is tightly capped with a PTFE screw cap and the reaction mixture is placed in an oil bath preheated to 120 °C.

  • The reaction is continued for 16 hours.

  • After completion, the solvent and volatiles are evaporated under vacuum.

  • The crude reaction mixture is purified by column chromatography using ethyl acetate and hexane (B92381) as the eluent.

cluster_0 Catalytic Cycle Catalyst_H2 [Catalyst]-H₂ Product R-CH₂-NHR' Catalyst_H2->Product +H₂ Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde -H₂ Catalyst [Catalyst] Imine R-CH=NR' Aldehyde->Imine Catalyst->Catalyst_H2 +H₂ H2O H₂O Imine->H2O Amine R'-NH₂ Amine->Imine + Product->Catalyst releases Amine Amine Imine_Formation Imine Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product N-Alkylated Amine Reduction->Product Reducing_Agent Reducing Agent Reducing_Agent->Reduction

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(dimethylamino)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Ethyl 2-(dimethylamino)acetate, a flammable and irritating compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.

Key Hazards:

  • Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Harmful if Swallowed or in Contact with Skin. [1]

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle the chemical in a well-ventilated area or under a chemical fume hood.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is crucial for safe handling and storage.

PropertyValueSource
CAS Number 1421-89-2[5]
Molecular Formula C6H13NO2[3]
Molecular Weight 131.17 g/mol [3]
Boiling Point 152 °C[5]
Flash Point 54 °C - 62 °C (129.2 °F - 143.6 °F)[4][5]
Density 0.933 g/cm³[5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from generation to final disposal ("cradle-to-grave").[6][7]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Due to its flammability and irritant properties, this compound is classified as hazardous waste.

  • Segregate Waste Streams:

    • Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents.[1]

    • Keep solid and liquid waste separate.[8]

    • Segregate chlorinated and non-chlorinated organic solvents.[8]

Step 2: Waste Collection and Containerization
  • Use Appropriate Containers:

    • Collect waste in a designated, properly labeled container. The container must be chemically compatible with this compound.[8][9]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid to prevent spills and vapor release.[8][9]

  • Proper Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[10]

    • The label must also include the full chemical name: "this compound" or "2-Dimethylaminoethyl acetate (B1210297)."

    • Indicate the specific hazards (e.g., "Flammable," "Irritant").

    • Note the accumulation start date (the date the first drop of waste is added to the container).

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs):

    • Store the waste container at or near the point of generation in a designated Satellite Accumulation Area.[10][11]

    • The SAA must be under the control of laboratory personnel.[9]

  • Storage Conditions:

    • Store in a well-ventilated place and keep the container tightly closed.[1][2][12]

    • Keep the container cool and away from sources of ignition.[1][2][12]

    • Use secondary containment, such as a spill tray, to contain any potential leaks.[11][13]

  • Accumulation Limits:

    • Do not exceed the accumulation limits for hazardous waste in your SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[11][13]

Step 4: Final Disposal
  • Arrange for Professional Disposal:

    • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][4][12][14]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or in the regular trash.[4][9] This is illegal and can cause significant environmental damage.

    • DO NOT allow the chemical to enter surface waters.[4]

    • DO NOT attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so, and it is part of an approved laboratory procedure.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Disposal Route cluster_prohibited Prohibited Actions start Start: Have This compound Waste ppe Wear Appropriate PPE start->ppe haz_id Identify as Hazardous Waste (Flammable, Irritant) container Select Compatible, Labeled Container haz_id->container drain Do NOT Dispose Down Drain haz_id->drain trash Do NOT Dispose in Regular Trash haz_id->trash ppe->haz_id collect Collect Waste in Designated SAA container->collect storage Store Safely: Cool, Ventilated, Secondary Containment collect->storage ehs Contact EHS for Waste Pickup storage->ehs disposal_co Transfer to Licensed Hazardous Waste Disposal Company ehs->disposal_co end End: Proper Disposal disposal_co->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl 2-(dimethylamino)acetate (CAS No: 1421-89-2). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation, and serious eye irritation, and may cause an allergic skin reaction. Some sources indicate it may cause severe skin burns and eye damage. It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]To prevent eye contact which can cause serious irritation or burns.[1]
Skin Protection Wear appropriate protective gloves (e.g., butyl-rubber with a breakthrough time of 480 min and 0.7 mm thickness) and protective clothing to prevent skin exposure.[1][3]To prevent skin contact which can cause irritation, burns, or allergic reactions.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when vapors/aerosols are generated.[1][5]To prevent inhalation of vapors which can cause respiratory tract irritation.[1][5]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is paramount when handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[1]

    • Use spark-proof tools and explosion-proof equipment.[1][6]

    • Ground and bond containers when transferring the material to prevent static discharge.[6]

  • Handling:

    • Avoid all direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[2][5]

    • Do not breathe in gas, fumes, vapor, or spray.[5]

    • Wear the recommended personal protective equipment at all times.

    • Wash hands and any exposed skin thoroughly after handling.[1][6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[1][6]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][2]

    • Store in a locked-up area accessible only to qualified or authorized personnel.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Leave the chemical in its original container. Do not mix it with other waste.

    • For spills, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[5]

  • Container Handling:

    • Handle uncleaned, empty containers as you would the product itself.

  • Final Disposal:

    • Dispose of the waste material through an approved waste disposal plant.[1]

    • All disposal practices must be in accordance with national and local regulations. Do not let the chemical enter drains or the environment.[1][5]

Quantitative Data

The following table summarizes key quantitative information for this compound.

Property Value
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol [7]
CAS Number 1421-89-2[6]
Density 0.93 g/cm³[8]
Boiling Point 188ºC at 760mmHg[9]
Flash Point 61.8ºC[9]
Refractive Index 1.42[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_safety Verify Eyewash/Shower Access prep_area->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_transfer Use Spark-Proof Tools & Ground Containers prep_ignition->handle_transfer handle_avoid Avoid Contact and Inhalation handle_transfer->handle_avoid handle_wash Wash Hands After Handling handle_avoid->handle_wash store_container Keep in Tightly Closed Container handle_wash->store_container disp_collect Collect Waste in Original Container handle_wash->disp_collect If waste is generated store_location Store in Cool, Dry, Well-Ventilated Area store_container->store_location store_incompatible Separate from Incompatibles store_location->store_incompatible store_incompatible->handle_transfer For subsequent use disp_spill Absorb Spills with Inert Material disp_collect->disp_spill disp_approval Dispose via Approved Waste Plant disp_spill->disp_approval

Caption: Logical workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(dimethylamino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(dimethylamino)acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.